molecular formula C10H6N2 B150825 Quinoline-6-carbonitrile CAS No. 23395-72-4

Quinoline-6-carbonitrile

Cat. No.: B150825
CAS No.: 23395-72-4
M. Wt: 154.17 g/mol
InChI Key: NIFLNJLWZZABMI-UHFFFAOYSA-N
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Description

Quinoline-6-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H6N2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFLNJLWZZABMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343900
Record name quinoline-6-carbonitrile
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23395-72-4
Record name quinoline-6-carbonitrile
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Record name 23395-72-4
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Foundational & Exploratory

Quinoline-6-carbonitrile: A Technical Monograph for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-6-carbonitrile (CAS: 23395-72-4) serves as a critical heterocyclic scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK8/19 mediators) and antiviral agents. Distinguished by its planar aromatic architecture and the electron-withdrawing nitrile group at the C6 position, this compound offers unique vectors for pi-stacking interactions and hydrogen bonding. This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and application in pharmaceutical research.

Part 1: Molecular Architecture & Physicochemical Profile

The this compound molecule consists of a benzene ring fused to a pyridine ring, with a cyano (-CN) functional group substituted at the 6-position. This substitution pattern significantly alters the electronic density of the quinoline ring system, deactivating the benzene ring towards electrophilic substitution while enhancing the acidity of the C-H bonds adjacent to the nitrogen.

Table 1: Physicochemical Properties
PropertyValueContext/Notes
Molecular Formula C₁₀H₆N₂-
Molecular Weight 154.17 g/mol -
Appearance Pale yellow to colorless solidCrystalline needles from methanol
Melting Point 133–134 °CRecrystallized from methanol [1]
Boiling Point ~323 °C (Predicted)High thermal stability
Solubility DMSO, DMF, Methanol, DCMSparingly soluble in water
pKa ~3.50 (Conjugate acid)Weakly basic pyridine nitrogen
LogP ~2.1Moderate lipophilicity, good membrane permeability
H-Bond Acceptors 2Pyridine N and Nitrile N
Structural Analysis

The C6-nitrile group exerts a strong mesomeric (-M) and inductive (-I) withdrawing effect. This reduces the electron density primarily at the ortho-positions (C5 and C7) and para-position (C8) relative to the nitrile, making the C5 and C8 positions less susceptible to electrophilic attack compared to unsubstituted quinoline. Conversely, the pyridine ring nitrogen remains a viable site for protonation or alkylation, though its basicity is slightly attenuated by the distant electron-withdrawing group.

Part 2: Synthetic Pathways & Production

While traditional methods like the Sandmeyer reaction (from 6-aminoquinoline) or the Rosenmund-von Braun reaction (using stoichiometric CuCN) are historically significant, they suffer from harsh conditions and heavy metal waste.[1]

The authoritative modern protocol utilizes Palladium-catalyzed cyanation of 6-bromoquinoline using Potassium Hexacyanoferrate(II) as a non-toxic cyanide source. This method is preferred for its safety profile and high yield.

Experimental Protocol: Pd-Catalyzed Cyanation

Objective: Synthesis of this compound from 6-bromoquinoline.

Reagents:

  • Substrate: 6-Bromoquinoline (1.0 equiv)[2]

  • Cyanide Source: K₄[Fe(CN)₆][2][1]·3H₂O (0.2 equiv)[3]

  • Catalyst: Pd(OAc)₂ (1 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2 mol%)

  • Base: Na₂CO₃ (1.0 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Methodology:

  • Setup: In a dry Schlenk tube equipped with a magnetic stir bar, charge 6-bromoquinoline (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.2 mmol), Na₂CO₃ (1 mmol), Pd(OAc)₂ (0.01 mmol), and dppf (0.02 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with Argon three times to ensure an oxygen-free environment (Critical for Pd catalyst longevity).

  • Solvation: Add anhydrous DMA (2 mL) via syringe under Argon flow.

  • Reaction: Seal the tube and heat the mixture to 120 °C for 12–16 hours.

    • Self-Validating Check: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a new more polar spot (Product, Rf ~0.4) should appear.[4]

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Yield: Expected yield is 85–92% as an off-white solid.

Visualization: Synthesis Workflow

Synthesis SM 6-Bromoquinoline (Substrate) Process Heat 120°C, 12h Solvent: DMA SM->Process Reagents K4[Fe(CN)6] + Na2CO3 Pd(OAc)2 / dppf Reagents->Process Workup Extraction (EtOAc) Column Chromatography Process->Workup TLC Monitoring Product This compound (Yield: ~90%) Workup->Product

Figure 1: Green chemistry approach for the synthesis of this compound using non-toxic cyanide sources.

Part 3: Reactivity Landscape

The chemical versatility of this compound lies in the orthogonal reactivity of the nitrile group and the heterocyclic ring.

Nitrile Group Transformations[10][14]
  • Hydrolysis: Under acidic conditions (HCl/Reflux) or basic conditions (NaOH/H₂O₂), the nitrile converts to the carboxylic acid (Quinoline-6-carboxylic acid) or amide. This is essential for generating fragment libraries.

  • Reduction: Catalytic hydrogenation (Raney Ni/H₂) or chemical reduction (LiAlH₄) yields 6-(aminomethyl)quinoline.

  • Cycloaddition: Reaction with sodium azide (NaN₃) in the presence of a Lewis acid (e.g., ZnBr₂) yields the 5-(quinolin-6-yl)-1H-tetrazole, a classic bioisostere for the carboxylic acid group in drug design.

Ring Functionalization
  • N-Oxidation: Treatment with m-CPBA yields this compound N-oxide, activating the C2 position for subsequent chlorination (POCl₃) or nucleophilic attack.

  • Nucleophilic Substitution (S_NAr): If the starting material is halogenated at C2 or C4, the nitrile group at C6 activates these positions for displacement by amines or alkoxides due to its electron-withdrawing nature.

Visualization: Reactivity Map

Reactivity Center This compound Acid Quinoline-6-carboxylic acid (Hydrolysis) Center->Acid HCl, Reflux Amine 6-(Aminomethyl)quinoline (Reduction) Center->Amine Raney Ni, H2 Tetrazole Tetrazole Derivative (Bioisostere) Center->Tetrazole NaN3, ZnBr2 NOxide N-Oxide (Oxidation) Center->NOxide m-CPBA

Figure 2: Primary divergent synthetic pathways from the parent scaffold.

Part 4: Medicinal Chemistry Applications[11][13][15]

This compound is a privileged scaffold in the design of Type I and Type II kinase inhibitors .

Case Study: CDK8/19 Mediator Kinase Inhibitors

Research into Senexin derivatives has highlighted the utility of the this compound motif.

  • Mechanism: The planar quinoline ring intercalates into the ATP-binding pocket of the kinase.

  • Role of Nitrile: The C6-CN group often projects into a specific hydrophobic pocket or engages in water-mediated hydrogen bonding with the protein backbone (e.g., hinge region interactions).

  • Advantage: Compared to the quinazoline analogues, the quinoline scaffold often demonstrates superior metabolic stability (lower clearance) and improved oral bioavailability [2].

Pharmacophore Features[6][7][8][11][13][16][17][18][19]
  • N1 (Pyridine Nitrogen): Critical H-bond acceptor for hinge binding.

  • C6-CN: Vector for extending into the ribose-binding pocket or solvent front; metabolic "hard spot" blocking oxidation at the C6 position.

Part 5: Analytical Characterization

To validate the identity of synthesized this compound, compare experimental data against these standard spectral markers.

1H NMR Spectroscopy (400 MHz, DMSO-d₆)

The nitrile group deshields the protons at the 5, 7, and 8 positions.

  • δ 9.12 (dd, 1H, H2): Most deshielded due to proximity to Nitrogen.

  • δ 8.68 (d, 1H, H5): Deshielded by the ortho-CN group.

  • δ 8.55 (d, 1H, H4): Characteristic quinoline doublet.

  • δ 8.20 (d, 1H, H8): Ortho to Nitrogen, para to CN.

  • δ 8.05 (dd, 1H, H7): Coupling with H8 and H5.

  • δ 7.75 (dd, 1H, H3): Most shielded aromatic proton.

Infrared (IR) Spectroscopy[1]
  • C≡N Stretch: A sharp, distinct band at 2226–2235 cm⁻¹ . This is the diagnostic peak for the nitrile group.

  • C=C / C=N Stretches: 1620, 1590 cm⁻¹ (Aromatic ring breathing).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 155.06 m/z.

  • Fragmentation often shows loss of HCN (27 Da) in EI modes.

Part 6: Safety & Handling

GHS Classification:

  • Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.

  • Serious Eye Damage: Category 1 (H318) - Causes serious eye damage.

Critical Precautions:

  • Cyanide Metabolism: While the nitrile group is covalently bonded, metabolic liberation of cyanide is possible but slow. Treat ingestion as a cyanide hazard.

  • PPE: Wear nitrile gloves, safety goggles (or face shield), and a lab coat. Handle only in a fume hood.

  • Spill Protocol: Do not use acidic cleaning agents (risk of HCN generation if hydrolysis occurs). Use bleach (sodium hypochlorite) to oxidize any potential residues.

References

  • Sigma-Aldrich / PubChem. this compound Physical Properties and Safety Data. Available at:

  • Gahman, T. C., et al. (2022).[5] A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry. Available at: [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.
  • Organic Chemistry Portal. Synthesis of Quinolines and Nitrile Reductions. Available at: [Link]

Sources

An In-depth Technical Guide to the Theoretical Properties of Quinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinoline-6-carbonitrile

Quinoline, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is foundational to a multitude of natural products and synthetic pharmaceuticals, displaying a vast spectrum of pharmacological activities including antimalarial, anticancer, and antibacterial properties.[2][3][4] this compound is a specific derivative that has garnered significant interest as a versatile building block in drug discovery. Its structure offers a unique combination of aromaticity, hydrogen bonding capability, and sites for chemical modification, making it a valuable core for designing targeted therapeutics.[5][6]

A profound understanding of the theoretical properties of this compound is paramount for rational drug design. By computationally modeling its molecular geometry, electronic landscape, and spectroscopic signatures, researchers can predict its reactivity, metabolic stability, and potential interactions with biological targets. This guide provides a comprehensive exploration of these theoretical characteristics, bridging computational predictions with practical experimental validation to empower researchers in their drug development endeavors.

Core Physicochemical Properties

A baseline understanding of the molecule's physical properties is essential before delving into its theoretical attributes. These experimental values serve as benchmarks for computational models.

PropertyValueSource(s)
CAS Number 23395-72-4[7]
Molecular Formula C₁₀H₆N₂[7]
Molecular Weight 154.17 g/mol [7][8]
Appearance Solid, colorless to light-colored[2]
Melting Point 133-134 °C[8]
Boiling Point 323.7 ± 15.0 °C (Predicted)[8]
Solubility Low solubility in water; Soluble in DMSO, DMF[2]
Density 1.21 ± 0.1 g/cm³[8]
pKa (Predicted) 3.50 ± 0.10[8]

Theoretical Framework: A Computational Perspective

The theoretical properties outlined in this guide are primarily derived from Density Functional Theory (DFT) calculations, a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[9][10] Common approaches like using the B3LYP functional with a 6-311G(d,p) basis set have shown excellent correlation with experimental results for quinoline derivatives, providing reliable predictions of geometry, electronic orbitals, and spectroscopic data.[9]

Molecular Geometry and Structure

This compound possesses a planar, rigid bicyclic aromatic structure. This planarity is a key feature, influencing how the molecule stacks and interacts with flat regions of biological macromolecules, such as DNA or the active sites of enzymes.[11] The structure consists of a benzene ring fused to a pyridine ring, with a nitrile (-C≡N) group substituted at the 6-position of the quinoline core.

Caption: 2D structure of this compound.

Electronic Properties and Reactivity

The electronic nature of this compound is dictated by the interplay between the electron-deficient pyridine ring, the electron-rich benzene ring, and the strongly electron-withdrawing nitrile substituent.

  • Electron Distribution: The nitrogen atom in the pyridine ring and the nitrile group both pull electron density away from the aromatic system. This withdrawal makes the pyridine ring particularly electron-poor, influencing its reactivity. A Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, would visualize the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of the molecule. The region around the quinoline nitrogen and the nitrile nitrogen would be expected to be strongly negative, indicating their role as potential hydrogen bond acceptors.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[11]

    • HOMO: Represents the ability to donate an electron. The HOMO is expected to be distributed primarily over the fused benzene ring, which is the more electron-rich portion of the molecule.

    • LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be localized over the electron-deficient pyridine ring and the nitrile group.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more chemically reactive. The presence of the conjugated nitrile group is expected to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap, which is a desirable property for developing chromophores and electronically active materials.

HOMO_LUMO cluster_0 Molecular Orbitals cluster_1 cluster_2 LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Energy_up Energy Energy_down Energy_up->Energy_down p1 p2 p1->p2  ΔE = E_LUMO - E_HOMO

Caption: Frontier molecular orbital energy diagram.

  • Predicted Reactivity:

    • Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene. Substitution preferentially occurs on the benzene ring at positions 5 and 8, as these are least affected by the deactivating pyridine nitrogen.[12] The additional deactivating effect of the 6-cyano group would further disfavor electrophilic attack and likely direct incoming electrophiles to the 5 and 8 positions.

    • Nucleophilic Substitution: The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at positions 2 and 4.[12] This reactivity is a cornerstone of quinoline chemistry, allowing for the introduction of various functional groups.

Theoretical Spectroscopic Signatures

Computational chemistry can predict the spectroscopic properties of a molecule, which serves as a powerful tool for confirming its identity after synthesis.

  • ¹H and ¹³C NMR Spectroscopy: Theoretical chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital).

    • ¹H NMR: Protons on the pyridine ring are expected to appear at a lower field (higher ppm) compared to those on the benzene ring due to the deshielding effect of the nitrogen atom. The protons at positions 5 and 7, adjacent to the nitrile group, would also experience a downfield shift.

    • ¹³C NMR: The carbon atoms directly bonded to nitrogen (C2, C8a) and the nitrile carbon (-C≡N) would show characteristic chemical shifts at a low field.

  • Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the key absorption bands in an IR spectrum.

    • A strong, sharp absorption band is predicted in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[9]

    • Bands in the 1500-1650 cm⁻¹ region would correspond to C=C and C=N stretching vibrations within the aromatic quinoline core.[9]

    • Absorptions in the 3000-3100 cm⁻¹ range are expected for aromatic C-H stretching.

Application in Drug Development: A Case Study

The theoretical properties of this compound are not merely academic; they directly inform its application in drug discovery. A notable example is its use as a scaffold for developing selective inhibitors of Cyclin-Dependent Kinases 8 and 19 (CDK8/19), which are implicated in cancer.[6][7]

In the development of the inhibitor "Senexin C," the this compound core was chosen specifically because the nitrile group acts as an effective hydrogen bond acceptor (HBA).[6] This was predicted by molecular docking simulations, which showed a favorable interaction between the nitrile nitrogen and a key lysine residue (Lys52) in the active site of the CDK8 protein. This interaction is crucial for the compound's high potency and selectivity. The rigid, planar structure of the quinoline core serves to optimally position the side chains for further interactions within the binding pocket. This exemplifies how understanding the theoretical electronic properties (hydrogen bonding potential) and geometry (planarity) directly enables rational, structure-guided drug design.[6][7]

Experimental Protocols: A Self-Validating Workflow

Synthesizing and validating the theoretical predictions through experimental work is the cornerstone of scientific integrity. The following protocols outline a logical, self-validating workflow for the synthesis and characterization of this compound.

Synthesis Protocol: A Plausible Route

While various methods exist for quinoline synthesis, a practical approach for introducing the 6-carbonitrile group is via a Sandmeyer reaction, starting from the readily available 6-aminoquinoline. This multi-step process ensures high fidelity and allows for verification at each stage.

start 6-Aminoquinoline step1 Step 1: Diazotization Reagents: NaNO₂, aq. HCl Temp: 0-5 °C start->step1 intermediate Intermediate: Quinoline-6-diazonium chloride step1->intermediate step2 Step 2: Sandmeyer Reaction Reagents: CuCN, KCN Temp: Heat intermediate->step2 product Product: This compound step2->product purify Purification (Recrystallization / Chromatography) product->purify final Pure this compound purify->final

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

  • Diazotization: 6-Aminoquinoline is dissolved in an aqueous solution of a strong acid (e.g., HCl) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) is added dropwise, maintaining the low temperature. This converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Sandmeyer Reaction: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN), which is gently heated. The diazonium group is replaced by the nitrile group. Causality: CuCN acts as a catalyst to facilitate the substitution of the diazonium group with the cyanide nucleophile.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the crude product is isolated, typically by filtration or extraction. Purification is achieved via recrystallization from an appropriate solvent (e.g., methanol or ethanol) or column chromatography to yield the pure this compound.

Characterization and Validation Workflow

Each step in the characterization process serves to validate the structure and purity of the synthesized product, confirming the theoretical predictions.

cluster_0 sample Synthesized Product tlc TLC Analysis (Purity Check) sample->tlc mp Melting Point (Purity & Identity) tlc->mp ftir FTIR Spectroscopy (Functional Groups) mp->ftir nmr NMR (¹H & ¹³C) (Structural Elucidation) ftir->nmr a1 Confirms -C≡N stretch (~2230 cm⁻¹) ms Mass Spectrometry (Molecular Weight) nmr->ms a2 Confirms proton & carbon environments validated Validated Structure ms->validated a3 Confirms M.W. = 154.17

Sources

An In-depth Technical Guide to the Biological Targets of Quinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The quinoline motif, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1] Its derivatives have been successfully developed into therapeutics for a range of diseases, including cancer, malaria, and various infections.[1][2] Within this esteemed class of compounds, the quinoline-6-carbonitrile scaffold has emerged as a particularly promising pharmacophore, underpinning the development of potent and selective inhibitors of critical biological targets. This guide provides an in-depth technical exploration of the known and potential biological targets of this compound, with a primary focus on its most well-characterized interactions and the downstream signaling consequences. We will delve into the causality behind experimental designs, provide detailed methodologies for target validation, and present a comprehensive overview for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this scaffold.

The Primary Target: Unraveling the Inhibition of CDK8/19 Mediator Kinase

The most significant and well-documented biological targets of this compound derivatives are the Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[3][4] These kinases are key components of the Mediator complex, a crucial transcriptional co-regulator in eukaryotes.[4][5] The this compound-based inhibitor, Senexin C , stands as a testament to the therapeutic potential of targeting this axis.[3]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Senexin C, a potent derivative of the this compound scaffold, functions as an ATP-competitive inhibitor of CDK8 and CDK19.[6] This mechanism involves the inhibitor binding to the active site of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The this compound core serves as a crucial structural element for achieving high-affinity binding and selectivity.[3] The nitrile group at the 6-position has been shown to be a favorable hydrogen bond acceptor, contributing to the compound's potent inhibitory activity.[3]

Quantitative Analysis of Inhibitory Potency

The efficacy of this compound derivatives against CDK8 and CDK19 has been rigorously quantified through various biochemical and cell-based assays. Senexin C, in particular, demonstrates nanomolar potency.

CompoundTargetAssay TypeValueReference
Senexin CCDK8/CycCKd1.4 nM[1]
Senexin CCDK19/CycCKd2.9 nM[1]
Senexin CCDK8/CycCIC503.6 nM[1]
Senexin C293-NFκB-Luc cellsIC5056 nM[7]
Senexin CMV4-11-Luc cellsIC50108 nM[7]

These data highlight the high affinity and potent inhibitory activity of the this compound scaffold, as exemplified by Senexin C, against its primary targets.

Impact on Key Signaling Pathways

Inhibition of the CDK8/19 Mediator complex by this compound derivatives has profound effects on multiple downstream signaling pathways that are frequently dysregulated in cancer and other diseases.[5][8]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. CDK8 has been identified as a co-activator of NF-κB-dependent transcription.[5] By inhibiting CDK8, this compound derivatives can effectively suppress the transcriptional activity of NF-κB, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.[7]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα-P IκBα-P IκBα->IκBα-P NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Ub Ubiquitin IκBα-P->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NF-κB Releases DNA DNA NF-κB_n->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Induces CDK8_19 CDK8/19 Mediator CDK8_19->DNA Co-activates Q6C This compound Q6C->CDK8_19 Inhibits

STAT Signaling

Signal Transducer and Activator of Transcription (STAT) proteins are key mediators of cytokine and growth factor signaling. CDK8 can phosphorylate STAT1 on Ser727, a modification that is crucial for its full transcriptional activity.[5] Inhibition of CDK8 by this compound derivatives prevents this phosphorylation event, thereby attenuating STAT1-mediated gene expression.

STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates (Tyr701) STAT1-P STAT1-P STAT1->STAT1-P STAT1_Dimer STAT1 Dimer STAT1-P->STAT1_Dimer Dimerizes STAT1_Dimer_n STAT1 Dimer STAT1_Dimer->STAT1_Dimer_n Translocates GAS_Element GAS Element (DNA) STAT1_Dimer_n->GAS_Element Binds Target_Gene Target Gene Expression GAS_Element->Target_Gene CDK8 CDK8 CDK8->STAT1_Dimer_n Phosphorylates (Ser727) Q6C This compound Q6C->CDK8 Inhibits

Other Implicated Pathways

The influence of CDK8/19 extends to a variety of other critical signaling networks, including:

  • Wnt/β-catenin pathway: CDK8 is a known co-activator of β-catenin-driven transcription.[5]

  • TGF-β/SMAD pathway: CDK8 can modulate the activity of SMAD transcription factors.[5]

  • HIF1α signaling: CDK8 plays a role in the transcriptional response to hypoxia.[5]

  • Estrogen Receptor (ER) signaling: CDK8 is involved in estrogen-dependent gene expression.[5]

Potential Off-Target Effects and Broader Biological Activity

While CDK8 and CDK19 are the primary and most potent targets of optimized this compound derivatives like Senexin C, it is crucial for drug development professionals to consider potential off-target effects. The versatile quinoline scaffold has been shown to interact with a range of other biological molecules.

A screening of Senexin C against a panel of kinases revealed a high degree of selectivity for CDK8/19, with only a few other kinases (HASPIN, MAP4K2, and MYO3B) showing moderate inhibition at higher concentrations.[3]

Furthermore, other quinoline derivatives have been reported to inhibit receptor tyrosine kinases such as EGFR, HER-2, and BRAFV600E.[9] Some quinoline compounds have also been shown to interact with and stabilize DNA G-quadruplex structures.[10] These findings underscore the importance of comprehensive selectivity profiling during the development of any new therapeutic based on the this compound scaffold.

Experimental Protocols for Target Validation

The validation of biological targets for this compound derivatives relies on a suite of robust and reproducible experimental assays. Here, we provide detailed, step-by-step methodologies for two key assays.

LanthaScreen™ Eu Kinase Binding Assay for CDK8/19 Inhibition

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a powerful tool for quantifying the binding affinity of inhibitors to their kinase targets.[11][12][13]

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare 4X Compound, 2X Kinase/Antibody Mix, 4X Tracer Start->Prepare_Reagents Dispense_Compound Dispense 4 µL of 4X Test Compound/Control into 384-well plate Prepare_Reagents->Dispense_Compound Add_Kinase_Ab Add 8 µL of 2X Kinase/Antibody Mixture Dispense_Compound->Add_Kinase_Ab Add_Tracer Add 4 µL of 4X Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate for 1 hour at Room Temperature Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (Excitation: 340 nm, Emission: 615 nm & 665 nm) Incubate->Read_Plate Analyze_Data Calculate Emission Ratio and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Protocol:

  • Reagent Preparation:

    • Prepare a 4X serial dilution of the this compound test compound in the appropriate assay buffer.

    • Prepare a 2X solution of the CDK8/Cyclin C or CDK19/Cyclin C complex and the Europium-labeled anti-tag antibody in the assay buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.

  • Assay Assembly:

    • In a low-volume 384-well plate, add 4 µL of the 4X test compound or control inhibitor.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer to each well to initiate the binding reaction.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) following excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB and is essential for evaluating the cellular efficacy of CDK8/19 inhibitors.[14][15]

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) in the appropriate growth medium.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

    • Alternatively, use a stable cell line expressing the NF-κB luciferase reporter.[16]

  • Cell Plating:

    • Seed the transfected or stable reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with a serial dilution of the this compound compound for a predetermined pre-incubation period.

    • Stimulate the cells with an NF-κB activator, such as TNF-α, for the desired duration.

  • Cell Lysis:

    • Remove the medium and lyse the cells using a passive lysis buffer.

  • Luciferase Assay:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the firefly luciferase assay reagent and measure the luminescence.

    • Add the Renilla luciferase assay reagent and measure the luminescence for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Plot the normalized luciferase activity as a function of the inhibitor concentration to determine the IC50 value.

In Vivo Pharmacokinetics and Pharmacodynamics

The therapeutic potential of a compound is ultimately determined by its in vivo properties. Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives and their target engagement in a living organism.

Senexin C has demonstrated good oral bioavailability and a remarkable tumor-enrichment profile in preclinical models.[3][17] Following oral administration, the concentration of Senexin C in tumor tissue was found to be significantly higher than in the blood, with a slower clearance rate from the tumor.[3] This favorable PK profile is accompanied by a sustained inhibition of CDK8/19-dependent gene expression in the tumor, confirming target engagement in vivo.[3]

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through multi-step synthetic routes. A representative synthesis of Senexin C is outlined below, starting from commercially available materials.[3]

Synthesis_Workflow Start Methyl 6-bromo-2-naphthoate Step1 Suzuki Coupling Start->Step1 Intermediate1 Methyl 6-methyl-2-naphthoate Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 Methyl 6-(bromomethyl)-2-naphthoate Step2->Intermediate2 Step3 Cyanation Intermediate2->Step3 Intermediate3 Methyl 6-(cyanomethyl)-2-naphthoate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 Intermediate4 6-(Carboxymethyl)-2-naphthoic acid Step4->Intermediate4 Step5 Amidation Intermediate4->Step5 Intermediate5 N-substituted amide Step5->Intermediate5 Step6 Reduction Intermediate5->Step6 Intermediate6 Amine derivative Step6->Intermediate6 Step7 Substitution with 4-chlorothis compound Intermediate6->Step7 End Senexin C Step7->End

The synthesis involves key steps such as Suzuki coupling, bromination, cyanation, hydrolysis, amidation, and reduction, followed by a final substitution reaction with 4-chlorothis compound.[3] This modular approach allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective inhibitors of CDK8/19. The detailed characterization of compounds like Senexin C has not only validated CDK8/19 as a druggable target in oncology and potentially other diseases but has also provided a clear roadmap for the continued optimization of this chemical series. Future research will likely focus on further enhancing the pharmacokinetic properties of these inhibitors, exploring their efficacy in a broader range of disease models, and conducting comprehensive safety and toxicology studies to support their clinical translation. The insights and methodologies presented in this guide provide a solid foundation for these endeavors, empowering researchers to unlock the full therapeutic potential of this compound-based modulators of transcription.

References

  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

  • NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. System Biosciences. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]

  • Zhang, L., et al. (2022). A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(4), 3420–3433. [Link]

  • Zhang, L., et al. (2022). A Selective and Orally Bioavailable this compound-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PubMed Central. [Link]

  • Chemical structures of CDK8/19 inhibitors. ResearchGate. [Link]

  • Schematic representation of CDK8's functions in transcription and... ResearchGate. [Link]

  • A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. ACS Publications. [Link]

  • THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience. [Link]

  • CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. National Institutes of Health. [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PubMed Central. [Link]

  • MARCO TRANSFECTION AND LUCIFERASE ASSAY. Bowdish Lab. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Publishing. [Link]

  • CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Semantic Scholar. [Link]

  • sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy. Enzymlogic. [Link]

  • CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF. Journal of Clinical Investigation. [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

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The Emergence of Quinoline-6-carbonitrile Based Inhibitors: A Technical Guide to a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] A particularly promising subclass, quinoline-6-carbonitrile derivatives, has recently emerged as a versatile platform for the development of potent and selective inhibitors targeting a range of clinically relevant protein kinases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and development of these inhibitors, with a focus on their application against key oncogenic drivers: Cyclin-Dependent Kinase 8/19 (CDK8/19), Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), and the c-Met receptor. We will delve into the rationale behind their design, synthetic strategies, mechanisms of action, and the critical experimental workflows used to validate their therapeutic potential.

The this compound Core: A Strategic Starting Point

The quinoline ring system, a bicyclic aromatic heterocycle, offers a unique combination of chemical stability, synthetic tractability, and the ability to engage in a variety of non-covalent interactions with biological targets.[1] The strategic incorporation of a carbonitrile (-C≡N) group at the 6-position provides a key chemical handle and electronic properties that can significantly influence inhibitor potency and selectivity. This nitrile moiety can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and modulate the overall electronic distribution of the quinoline core, thereby fine-tuning its binding affinity for the target protein.

The versatility of the this compound scaffold is underscored by its successful application in the development of inhibitors for diverse kinase families. This guide will explore three prominent examples:

  • CDK8/19 Inhibitors: Targeting the transcriptional kinases CDK8 and its paralog CDK19, which are implicated in various cancers through the dysregulation of key signaling pathways like Wnt/β-catenin.[2]

  • EGFR/HER2 Inhibitors: Developing irreversible inhibitors that target mutations and overexpression of these receptor tyrosine kinases, which are well-established drivers of tumor growth in numerous solid tumors.[3]

  • c-Met Inhibitors: Addressing the aberrant activation of the c-Met signaling pathway, a key player in tumor growth, invasion, and metastasis.[4]

Lead Discovery and Optimization: A Tale of Three Targets

The journey from a privileged scaffold to a potent and selective inhibitor is a multi-step process involving iterative cycles of design, synthesis, and biological evaluation. The following sections will detail the discovery and optimization of this compound based inhibitors for each of our target classes.

Senexin C: A Potent and Orally Bioavailable CDK8/19 Inhibitor

The discovery of Senexin C, a selective this compound based inhibitor of CDK8/19, exemplifies a successful structure-guided drug design strategy.[5] The development of Senexin C was initiated to improve the potency and metabolic stability of earlier quinazoline-based inhibitors, Senexin A and B.[5]

Structure-Activity Relationship (SAR) Insights:

A systematic exploration of the quinoline-Senexin derivatives led to the optimization of the lead compound.[5] The replacement of the quinazoline core with a quinoline scaffold resulted in enhanced CDK8 inhibitory activity.[5] Further modifications to the linker and the terminal moiety were crucial in achieving the desired potency, selectivity, and pharmacokinetic properties of Senexin C.[5]

Quantitative Data Summary: Senexin C

ParameterValueTarget/SystemReference
IC₅₀ 3.6 nMCDK8/CycC[6]
K_d_ 1.4 nMCDK8/CycC[6]
K_d_ 2.9 nMCDK19/CycC[6]
Cellular IC₅₀ 56 nM293-NFκB-Luc cells[7]
Cellular IC₅₀ 108 nMMV4-11-Luc cells[7]
Targeting the EGFR/HER2 Axis with Irreversible Inhibition

Quinoline-3-carbonitrile derivatives have been successfully developed as irreversible inhibitors of EGFR and HER2 kinases.[8] The core strategy involves the incorporation of a reactive "warhead," such as a Michael acceptor, at the 6- or 7-position of the quinoline ring. This allows for the formation of a covalent bond with a non-catalytic cysteine residue in the ATP-binding pocket of the kinase, leading to sustained and potent inhibition.

Causality in Experimental Design:

The rationale for designing irreversible inhibitors stems from the desire to overcome acquired resistance to reversible inhibitors, a common clinical challenge. By forming a covalent bond, these inhibitors can maintain their efficacy even in the presence of ATP competition or mutations that alter the binding pocket.

Combating Metastasis through c-Met Inhibition

The c-Met signaling pathway, when aberrantly activated, drives a comprehensive program of cellular invasion and metastasis.[9] Quinoline-based inhibitors have been designed to target the ATP-binding site of the c-Met kinase domain, thereby blocking its catalytic activity and downstream signaling.[5] The design of these inhibitors often leverages computational modeling to optimize their fit within the c-Met active site.[10]

Synthetic Strategies: Building the this compound Core

The synthesis of this compound based inhibitors relies on established and versatile synthetic methodologies. A common and effective approach involves the construction of the quinoline ring system through cyclization reactions.

General Synthesis of 4-Anilinoquinoline-3-carbonitriles

A convenient method for the synthesis of the 4-aminoquinoline-3-carbonitrile scaffold involves the reaction of substituted anthranilonitriles with 3-bromopropanenitrile.[11] This is followed by a Thorpe-Ziegler cyclization to furnish the desired quinoline core.[11]

Synthesis of Senexin C: A Case Study

The synthesis of Senexin C (referred to as compound 20a in the source) involves a multi-step sequence.[5] A key step is the chlorination of a 6-substituted-4-hydroxy-quinoline derivative using phosphoryl chloride to yield the corresponding 4-chloro-quinoline intermediate.[5] This is followed by a nucleophilic substitution reaction where the chlorine atom is displaced by an appropriate amine to introduce the side chain.[5]

Experimental Workflow: Synthesis of this compound Intermediates

cluster_0 Quinoline Core Synthesis Substituted Anthranilonitrile Substituted Anthranilonitrile N-Alkylation N-Alkylation Substituted Anthranilonitrile->N-Alkylation 3-Bromopropanenitrile 3-Bromopropanenitrile 3-Bromopropanenitrile->N-Alkylation 2-(Cyanoethylamino)benzonitrile 2-(Cyanoethylamino)benzonitrile N-Alkylation->2-(Cyanoethylamino)benzonitrile Thorpe-Ziegler Cyclization Thorpe-Ziegler Cyclization 2-(Cyanoethylamino)benzonitrile->Thorpe-Ziegler Cyclization 4-Aminoquinoline-3-carbonitrile 4-Aminoquinoline-3-carbonitrile Thorpe-Ziegler Cyclization->4-Aminoquinoline-3-carbonitrile

Caption: General workflow for synthesizing the 4-aminoquinoline-3-carbonitrile scaffold.

Unraveling the Mechanism of Action: From Kinase Inhibition to Cellular Effects

The therapeutic efficacy of this compound based inhibitors is rooted in their ability to selectively inhibit their target kinases and modulate downstream signaling pathways.

CDK8/19: Guardians of Oncogenic Transcription

CDK8 and CDK19 are key components of the Mediator complex, which regulates gene expression by bridging transcription factors and RNA polymerase II.[10] In many cancers, CDK8/19 activity is hijacked to promote the expression of genes involved in cell proliferation, survival, and metastasis.[10]

Signaling Pathway: CDK8/19 in Cancer

cluster_0 CDK8/19 Signaling Oncogenic Signals Oncogenic Signals Transcription Factors (e.g., β-catenin, STATs) Transcription Factors (e.g., β-catenin, STATs) Oncogenic Signals->Transcription Factors (e.g., β-catenin, STATs) CDK8/19 CDK8/19 Transcription Factors (e.g., β-catenin, STATs)->CDK8/19 Mediator Complex Mediator Complex CDK8/19->Mediator Complex RNA Pol II RNA Pol II Mediator Complex->RNA Pol II Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) RNA Pol II->Gene Transcription (Proliferation, Survival) This compound Inhibitor (e.g., Senexin C) This compound Inhibitor (e.g., Senexin C) This compound Inhibitor (e.g., Senexin C)->CDK8/19 Inhibition

Caption: Simplified CDK8/19 signaling pathway and the point of intervention.

Senexin C and other this compound based inhibitors act as ATP-competitive inhibitors of CDK8/19, blocking their kinase activity and thereby preventing the phosphorylation of their substrates.[1] This leads to the downregulation of oncogenic gene expression programs.[1]

EGFR/HER2: Drivers of Uncontrolled Cell Growth

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[3][12] In many cancers, these receptors are overexpressed or harbor activating mutations, leading to constitutive signaling.[3]

Signaling Pathway: EGFR/HER2 Signaling

cluster_1 EGFR/HER2 Signaling Growth Factors Growth Factors EGFR/HER2 EGFR/HER2 Growth Factors->EGFR/HER2 PI3K/AKT Pathway PI3K/AKT Pathway EGFR/HER2->PI3K/AKT Pathway RAS/MEK/ERK Pathway RAS/MEK/ERK Pathway EGFR/HER2->RAS/MEK/ERK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival RAS/MEK/ERK Pathway->Cell Proliferation & Survival This compound Inhibitor This compound Inhibitor This compound Inhibitor->EGFR/HER2 Inhibition

Caption: Key downstream pathways of EGFR/HER2 and the inhibitory action.

This compound based inhibitors targeting EGFR and HER2 typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.[8]

c-Met: The "Scatter Factor" Receptor and Metastasis

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, initiates a signaling cascade that promotes cell motility, invasion, and angiogenesis.[9] Dysregulation of the HGF/c-Met axis is a hallmark of many aggressive cancers.[13]

Signaling Pathway: c-Met Signaling

cluster_2 c-Met Signaling HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Downstream Effectors (e.g., PI3K, MAPK) Downstream Effectors (e.g., PI3K, MAPK) c-Met Receptor->Downstream Effectors (e.g., PI3K, MAPK) Cell Motility, Invasion, Angiogenesis Cell Motility, Invasion, Angiogenesis Downstream Effectors (e.g., PI3K, MAPK)->Cell Motility, Invasion, Angiogenesis This compound Inhibitor This compound Inhibitor This compound Inhibitor->c-Met Receptor Inhibition

Caption: The HGF/c-Met pathway and its role in cancer progression.

This compound based c-Met inhibitors function by competing with ATP for binding to the kinase domain, thereby abrogating its catalytic activity and preventing the activation of downstream pro-metastatic pathways.

Essential Experimental Protocols: A Self-Validating System

The robust evaluation of novel inhibitors requires a suite of well-designed and validated experimental assays. The following protocols represent a self-validating system, where the results from biochemical assays are corroborated by cellular and, ultimately, in vivo studies.

In Vitro Kinase Assay: Assessing Direct Target Engagement

The in vitro kinase assay is a fundamental experiment to determine the direct inhibitory activity of a compound against its purified target kinase.

Step-by-Step Methodology: In Vitro CDK8 Kinase Assay

  • Reagents and Materials:

    • Purified recombinant CDK8/CycC enzyme

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • ATP (at a concentration near the K_m_ for the enzyme)

    • Substrate (e.g., a peptide or protein substrate for CDK8)

    • Test compound (this compound inhibitor) at various concentrations

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Add kinase buffer to each well of a 384-well plate.

    • Add the test compound at various dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Add the purified CDK8/CycC enzyme to all wells except the negative control.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay): Evaluating Cellular Potency

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]

Step-by-Step Methodology: MTT Assay

  • Cell Seeding:

    • Plate cancer cells (e.g., MV4-11 for CDK8 inhibitors) in a 96-well plate at a predetermined optimal density.[14]

    • Allow the cells to adhere and resume growth for 24 hours.[14]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound inhibitor. Include a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[14]

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]

    • Read the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of cell growth).

In Vivo Efficacy Studies: Assessing Therapeutic Potential in a Biological System

In vivo studies are crucial for evaluating the therapeutic efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a lead compound in a living organism.

In Vivo Efficacy of Senexin C:

Senexin C has demonstrated significant in vivo efficacy in a systemic model of MV4-11 leukemia.[6] Oral administration of Senexin C at 40 mg/kg twice daily for four weeks resulted in a strong suppression of tumor growth with good tolerability.[17] Furthermore, Senexin C exhibited good oral bioavailability and a favorable tumor-enrichment pharmacokinetic profile.[5][7]

Experimental Workflow: In Vivo Efficacy Study

cluster_3 In Vivo Efficacy Workflow Tumor Cell Inoculation Tumor Cell Inoculation Tumor Establishment Tumor Establishment Tumor Cell Inoculation->Tumor Establishment Randomization & Treatment Initiation Randomization & Treatment Initiation Tumor Establishment->Randomization & Treatment Initiation Drug Administration (Oral Gavage) Drug Administration (Oral Gavage) Randomization & Treatment Initiation->Drug Administration (Oral Gavage) Tumor Growth Monitoring Tumor Growth Monitoring Drug Administration (Oral Gavage)->Tumor Growth Monitoring PK/PD Analysis PK/PD Analysis Tumor Growth Monitoring->PK/PD Analysis Efficacy Assessment Efficacy Assessment Tumor Growth Monitoring->Efficacy Assessment PK/PD Analysis->Efficacy Assessment

Caption: A streamlined workflow for assessing in vivo efficacy of a drug candidate.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective kinase inhibitors. The successful development of compounds like Senexin C highlights the power of structure-guided design and systematic optimization in medicinal chemistry. The versatility of this scaffold suggests that it will continue to be a valuable platform for the development of novel therapeutics against a wide range of diseases. Future efforts in this area will likely focus on further refining the selectivity of these inhibitors, exploring novel therapeutic targets, and developing combination therapies to overcome drug resistance.

References

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  • A Selective and Orally Bioavailable this compound-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. (2023). PubMed Central. Retrieved from [Link]

  • CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells. (n.d.). PubMed Central. Retrieved from [Link]

  • Sustained inhibition of CDK8/19 mediator kinases enhances in vivo efficacy. (n.d.). Enzymlogic. Retrieved from [Link]

  • An overview of the c-MET signaling pathway. (n.d.). PMC. Retrieved from [Link]

  • Identifying Cancers Impacted by CDK8/19. (2019). PMC. Retrieved from [Link]

  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors. (n.d.). Innovations. Retrieved from [Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. (n.d.). MDPI. Retrieved from [Link]

  • Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer. (2021). MDPI. Retrieved from [Link]

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  • Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

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Quinoline-6-carbonitrile stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of Quinoline-6-carbonitrile

Introduction

This compound (CAS No: 23395-72-4) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid quinoline scaffold and the versatile cyano group make it a valuable intermediate for synthesizing a range of pharmacologically active molecules, including kinase inhibitors.[1][2] The integrity and purity of such intermediates are paramount to the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API). Understanding the chemical stability, potential degradation pathways, and optimal storage conditions of this compound is therefore not merely a matter of good laboratory practice but a critical requirement for ensuring reproducible experimental outcomes and the safety of resulting therapeutics.

This guide provides an in-depth analysis of the factors governing the stability of this compound. We will explore its physicochemical properties, delineate likely degradation mechanisms, and provide field-proven protocols for its storage, handling, and stability assessment. The causality behind each recommendation is explained to empower researchers, scientists, and drug development professionals to maintain the long-term integrity of this crucial chemical entity.

Physicochemical Properties and Intrinsic Stability

The stability of a chemical compound is intrinsically linked to its physical and chemical properties. A foundational understanding of these characteristics is essential for predicting its behavior under various environmental conditions.

The quinoline core is an aromatic heterocyclic system, which imparts a high degree of general stability. However, the molecule is not inert. The presence of the electron-withdrawing cyano (-C≡N) group and the nitrogen atom in the quinoline ring influences the electron density distribution, creating sites susceptible to chemical transformation. Small structural modifications to the quinoline scaffold are known to significantly impact biological activity and metabolic stability.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 23395-72-4[4][5][6]
Molecular Formula C₁₀H₆N₂[4][5][6]
Molecular Weight 154.17 g/mol [4][5][6]
Appearance White to Brown powder or crystal[5]
Melting Point 133-135 °C[4][5]
Boiling Point 323.7 ± 15.0 °C at 760 mmHg[4]
Purity >97.0% (GC)[5]

Core Stability Profile and Potential Degradation Pathways

While stable under optimal conditions, this compound is susceptible to degradation from atmospheric, chemical, and physical factors. Supplier data explicitly notes that the compound is "Air Sensitive," a critical piece of information that dictates handling and storage protocols.[5] The primary degradation pathways of concern are oxidation, hydrolysis, and photolysis.

Oxidative Degradation

The "Air Sensitive" classification suggests susceptibility to oxidation.[5] The nitrogen-containing aromatic ring can be a target for atmospheric oxygen, potentially leading to the formation of N-oxides or other oxidative artifacts. This process can be accelerated by the presence of heat, light, or trace metal catalysts. The resulting impurities can complicate subsequent synthetic steps and purification procedures.

Hydrolytic Degradation

The cyano (nitrile) group is prone to hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an intermediate amide to ultimately yield the corresponding carboxylic acid (quinoline-6-carboxylic acid). While this process is generally slow in neutral water, its rate can be significantly increased by the presence of moisture, especially at elevated temperatures. The formation of quinoline-6-carboxylic acid (CAS No: 10349-57-2) as a degradation product is a key stability concern.[7][8][9]

Photolytic Degradation

Aromatic systems, particularly those containing heteroatoms, can absorb UV or visible light. This absorption can excite the molecule to a higher energy state, initiating photochemical reactions that lead to degradation. While specific photostability studies on this compound are not widely published, it is a standard precaution for complex organic molecules to protect them from light to prevent the formation of unforeseen and potentially interfering byproducts.[10][11]

G cluster_compound This compound cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways Compound C₁₀H₆N₂ Oxidation Oxidation (N-oxides, etc.) Compound->Oxidation Hydrolysis Hydrolysis (Quinoline-6-carboxylic acid) Compound->Hydrolysis Photolysis Photolysis (Photoproducts) Compound->Photolysis Air Air (Oxygen) Air->Oxidation Moisture Moisture (H₂O) Moisture->Hydrolysis Light Light (UV/Visible) Light->Photolysis

Caption: Key environmental stressors and resulting degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the compound's chemical nature and known sensitivities, a multi-faceted approach to storage and handling is required to preserve its purity and integrity over time.

Storage Protocol

The primary goal of the storage protocol is to mitigate exposure to air, moisture, and light.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale and Causality
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[5]The compound is air-sensitive.[5] An inert atmosphere displaces oxygen, directly inhibiting oxidative degradation pathways.
Temperature Cool and dark place, <15°C.[5] For long-term storage (>1 year), consider -20°C.[7]Lower temperatures decrease the rate of all chemical reactions, including degradation. This is the most effective way to slow down intrinsic decomposition.
Light Protect from light. Store in amber glass vials or in a dark location.[5]Prevents photolytic degradation by blocking exposure to UV and visible light, which can provide the activation energy for unwanted photochemical reactions.[10][11]
Container Tightly sealed, airtight glass vessels.[4]Prevents ingress of atmospheric moisture and oxygen. Glass is preferred over plastic for its chemical inertness and superior barrier properties.
Humidity Store in a dry environment. Use of a desiccator is recommended.Minimizes the risk of hydrolytic degradation of the nitrile group by limiting the availability of water.[12][13]
Handling and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye and skin irritation.[4][5][6] Therefore, strict handling procedures must be followed.

  • Engineering Controls: All handling, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of the powder.[4]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[10] Gloves should be changed immediately if contamination occurs.[14]

    • Eye Protection: Safety goggles or a face shield are required to protect against accidental splashes or dust.[4]

    • Skin and Body Protection: A lab coat must be worn.[4] For larger quantities, additional protective clothing may be necessary.[10]

  • Hygiene: Wash hands thoroughly after handling the compound.[4] Do not eat, drink, or smoke in the work area.[10]

Protocol for Laboratory-Scale Stability Assessment

For projects where this compound is a critical starting material, particularly in a GxP environment, performing a formal stability study is advisable. This protocol is based on established principles from the International Council for Harmonisation (ICH) guidelines.[15][16] The purpose of such a study is to provide evidence on how the quality of the substance varies over time under the influence of temperature, humidity, and light.[15]

Objective

To determine the re-test period for this compound under defined laboratory storage conditions by monitoring its purity and the formation of degradation products over time.

Methodology
  • Initial Characterization (T=0): a. Obtain a homogenous batch of this compound. b. Perform a full initial analysis. This serves as the baseline against which all future time points are compared.

    • Appearance: Record the physical state and color.
    • Purity Assay (HPLC): Develop and validate a stability-indicating HPLC method (e.g., reverse-phase with UV detection). The method must be able to separate the main peak from any potential degradation products and impurities. Quantify the purity as a percentage area.
    • Water Content (Karl Fischer): Determine the initial water content.
  • Sample Preparation and Storage: a. Aliquot the material into several vials made of the intended storage material (e.g., amber glass). b. For each storage condition, prepare enough vials to cover all planned time points. c. Backfill each vial with an inert gas (e.g., argon), seal tightly, and wrap the closure with parafilm. d. Place the vials into the designated stability chambers under the following conditions:

    • Long-Term Condition: 15°C (as recommended) or 25°C / 60% RH.
    • Accelerated Condition: 40°C / 75% RH.[17] This condition is used to increase the rate of chemical degradation and identify likely degradation products.[16][18]
    • Recommended Condition: Store a set of samples under the ideal conditions (<15°C, inert atmosphere, dark) as a control.
  • Testing Schedule: a. Pull samples from each storage condition at predefined intervals. A typical schedule for a 12-month study would be: 0, 3, 6, 9, and 12 months. b. For the accelerated condition, testing might be performed at 0, 1, 3, and 6 months.

  • Analysis at Each Time Point: a. At each interval, remove one vial from each condition. b. Allow the vial to equilibrate to room temperature before opening to prevent condensation. c. Perform the same set of analyses as in the initial characterization (Appearance, HPLC Purity Assay). d. Carefully examine the HPLC chromatogram for any new peaks (degradation products) or a significant decrease in the main peak area.

  • Data Evaluation: a. Tabulate the results for appearance and purity at each time point for each condition. b. If a significant change occurs (e.g., a notable decrease in purity or the appearance of a significant degradation product), this may indicate instability under that condition. c. The data from the long-term and recommended storage conditions will be used to establish a re-test date, which is the period during which the material is expected to remain within its quality specifications.

G cluster_prep Phase 1: Preparation & T=0 Analysis cluster_storage Phase 2: Storage cluster_testing Phase 3: Timepoint Testing & Evaluation start Obtain Homogenous Batch t0_analysis Initial Analysis (T=0) - Appearance - HPLC Purity - Water Content start->t0_analysis aliquot Aliquot into Vials (Inert Atmosphere) t0_analysis->aliquot storage Place Samples in Stability Chambers aliquot->storage long_term Long-Term (<15°C or 25°C/60%RH) storage->long_term accelerated Accelerated (40°C/75%RH) storage->accelerated pull Pull Samples at Timepoints (3, 6, 9, 12 mo) storage->pull re_analysis Re-analyze Samples - Appearance - HPLC Purity pull->re_analysis eval Evaluate Data - Compare to T=0 - Identify Trends re_analysis->eval end Establish Re-Test Period eval->end

Caption: Workflow for a laboratory-scale stability assessment of this compound.

Conclusion

This compound is a stable compound when stored and handled correctly. However, its sensitivity to air, moisture, and light necessitates specific, controlled conditions to prevent degradation via oxidation, hydrolysis, and photolysis. The integrity of this critical building block is best maintained by storage in a cool (<15°C), dark environment within tightly sealed containers under an inert atmosphere. Adherence to stringent safety protocols, including the use of a fume hood and appropriate PPE, is mandatory to mitigate health risks. For applications demanding the highest level of quality assurance, the implementation of a formal stability testing program provides a self-validating system to confirm the material's suitability over time, ensuring the reliability and reproducibility of research and development outcomes.

References

  • This compound | CAS#:23395-72-4 | Chemsrc . Chemsrc.com. [Link]

  • Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b) . ResearchGate. [Link]

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • The Ultimate Guide to Properly Storing Nitrile Gloves . Eastwest Medico. [Link]

  • This compound | C10H6N2 | CID 592995 - PubChem . National Institutes of Health. [Link]

  • A Selective and Orally Bioavailable this compound-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics . PubMed Central. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design . MDPI. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products . European Medicines Agency (EMA). [Link]

  • How to Store Nitrile Gloves Properly . S&G Gloves. [Link]

  • Quinoline - SAFETY DATA SHEET . PENTA. [Link]

  • Stability Testing of Pharmaceutical Products . ResearchGate. [Link]

  • Pharmaceutical Stability Testing and Storage . SGS Belgium. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs . University of Pennsylvania EHRS. [Link]

  • This compound - Hazard - Computational Toxicology and Exposure Online Resources . U.S. Environmental Protection Agency. [Link]

  • NITRILES . Centers for Disease Control and Prevention. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms . Paho.org. [Link]

  • Stability Testing for Pharmaceuticals & More . Parameter Generation & Control. [Link]

  • A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics . ACS Publications. [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts . Wiley Online Library. [Link]

Sources

Methodological & Application

Application Note: Doebner-von Miller Reaction for Quinoline Synthesis

[1][2][3][4][5][6][7][8][9][10][11]

Executive Summary

The Doebner-von Miller (DvM) reaction is a cornerstone method for synthesizing substituted quinolines, a scaffold ubiquitous in antimalarials (e.g., chloroquine), kinase inhibitors, and organic electronics. It is formally an acid-catalyzed condensation between an aniline and an

1

While the classical Skraup reaction uses glycerol (requiring extreme heat to generate acrolein), the DvM reaction uses pre-formed or in situ generated enones, allowing for more diverse substitution patterns. However, the reaction is historically notorious for forming "tar" (polymerized byproducts) and suffering from poor regioselectivity with meta-substituted anilines.

This guide provides a modernized, self-validating workflow that integrates "green" catalytic modifications (Iodine/Biphasic systems) to minimize polymerization and maximize yield, specifically tailored for pharmaceutical applications where purity is paramount.

Mechanistic Insight & Pathway Analysis

Understanding the mechanism is critical for troubleshooting the two main failure modes: Polymerization (Tar) and Incomplete Oxidation (Dihydroquinoline formation).

The reaction proceeds via a "Fragmentation-Recombination" or direct Michael addition pathway, followed by cyclization and aromatization.

Figure 1: Mechanistic Pathway & Critical Control Points

DoebnerMillerMechanismStartAniline + Alpha,Beta-Unsaturated CarbonylMichaelMichael Addition (Reversible)Start->Michael Acid Cat.SideRxnSIDE REACTION:Polymerization of EnoneStart->SideRxn High Conc. AcidUncontrolled TempSchiffSchiff Base FormationMichael->SchiffCyclizationIntramolecular Electrophilic Aromatic SubstitutionSchiff->Cyclization HeatDihydro1,2-Dihydroquinoline (Unstable Intermediate)Cyclization->DihydroOxidationOxidative Dehydrogenation (Aromatization)Dihydro->Oxidation Oxidant/AirProductSubstituted QuinolineOxidation->Product

Caption: Fig 1. The DvM pathway.[2][3][4][1][5][6] The "Red Zone" (Dihydro) requires an oxidant to drive the equilibrium forward. Side reactions occur if the enone polymerizes before Michael addition.

Critical Parameters & Optimization

To transition from a "tarry mess" to a clean pharmaceutical intermediate, control these three variables:

ParameterClassical MethodModern/Optimized MethodWhy Change?
Acid Source Conc. HCl or H₂SO₄p-TsOH, Iodine (

), or Lewis Acids (

)
Strong mineral acids promote enone polymerization (tar). Milder acids catalyze cyclization with less charring.
Oxidant None (Air) or NitrobenzeneIodine (

)
The reaction is a formal reduction; it requires oxidation to become aromatic.

acts as both catalyst and mild oxidant.
Solvent Neat or EthanolBiphasic (Toluene/Water) or Ionic Liquids Biphasic systems sequester the reactive enone in the organic phase, preventing acid-catalyzed polymerization in the aqueous phase.
Temperature Reflux (>100°C)Controlled Ramp or Microwave Rapid heating (MW) minimizes the time intermediates spend in the "polymerization zone."

Experimental Protocols

Protocol A: The "Modern Standard" (Iodine-Mediated)

Recommended for drug development due to cleaner profiles and easier workup.

Target: 2-Methyl-8-hydroxyquinoline (Example substrate) Reagents:

  • 2-Aminophenol (1.0 equiv)

  • Crotonaldehyde (1.2 equiv)

  • Iodine (

    
    ) (0.05 - 0.1 equiv)
    
  • Solvent: Toluene or Ethanol

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (10 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Add molecular Iodine (

    
    , 1 mmol, 10 mol%). The solution will turn dark brown.[4]
    
  • Controlled Addition: Heat the solution to a gentle reflux (

    
    ).
    
  • Reagent Feed: Add Crotonaldehyde (12 mmol) dropwise over 30 minutes.

    • Why? Keeping the concentration of the aldehyde low prevents it from reacting with itself (polymerizing).

  • Reaction: Stir at reflux for 2–4 hours.

    • Self-Validation Point: Monitor by TLC. The starting aniline spot should disappear. A blue fluorescent spot (quinoline) often appears under UV (254/365 nm).

  • Workup:

    • Cool to room temperature.

    • Add saturated aqueous

      
       (Sodium Thiosulfate) to quench excess iodine (color changes from dark brown to yellow/orange).
      
    • Adjust pH to ~8 using saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc).
    
Protocol B: The "Robust" Method (Biphasic Modification)

Best for scale-up or when using volatile aldehydes.

Concept: Uses a biphasic system (Toluene / 6M HCl) to keep the acid-sensitive aldehyde separate from the bulk acid until the moment of reaction.

  • Setup: Dissolve aniline in Toluene. Add 6M HCl (aqueous).

  • Phase Transfer: The aniline forms a salt and enters the aqueous phase.

  • Addition: Add the aldehyde (dissolved in toluene) slowly.

  • Mechanism: Reaction occurs at the interface. The hydrophobic aldehyde stays in toluene (safe from acid) until it diffuses to the interface to react with the aniline.

  • Result: Significantly reduced tar formation compared to single-phase aqueous acid methods.

Regioselectivity Guide (The Meta-Substituent Problem)

When using meta-substituted anilines, two isomers are possible: 5-substituted and 7-substituted quinolines.

Substituent (R) on Aniline (meta)Electronic EffectMajor IsomerReason
-OCH₃, -CH₃, -OH Electron Donating (EDG)7-Substituted Ring closure occurs para to the EDG (sterically favored and electronically activated).
-NO₂, -Cl, -CF₃ Electron Withdrawing (EWG)5-Substituted / Mixture Ring closure is deactivated. If it occurs, it often targets the position ortho to the EWG (less deactivated than para in some resonance models), but yields are generally poor.

Decision Logic for Regiocontrol:

RegioselectivityInputMeta-Substituted AnilineCheckCheck SubstituentInput->CheckEDGElectron Donor (-OMe, -Me)Check->EDGEWGElectron Withdrawing (-NO2)Check->EWGResult77-Substituted Quinoline (Major)EDG->Result7 Sterics + ElectronicsResult55-Substituted / Mixture (Low Yield)EWG->Result5 Deactivated Ring

Caption: Fig 2. Regiochemical outcome prediction for meta-substituted anilines.

Troubleshooting & "Tar" Management

Problem: Reaction mixture became a solid black solid (Tar).

  • Cause: Polymerization of the

    
    -unsaturated aldehyde/ketone.[4][7]
    
  • Solution:

    • Dilution: Increase solvent volume.

    • Slow Addition: Add the aldehyde dropwise to the refluxing aniline/acid mixture. Do not mix all at once.

    • Change Acid: Switch from HCl to

      
       or p-TsOH.
      

Problem: Low Yield / Incomplete Reaction.

  • Cause: Failure of the oxidation step (Dihydroquinoline stagnation).

  • Solution: Add an explicit oxidant.[8] If using the Iodine protocol, increase

    
     load. If using classical conditions, bubble air through the reaction or add mild oxidants like Sodium m-nitrobenzenesulfonate.
    

Problem: Isolation difficulty (Emulsions).

  • Solution: The Zinc Chloride Method .

    • Add

      
       to the reaction mixture. The quinoline forms a solid 
      
      
      complex that precipitates out.
    • Filter the solid, wash with solvent (removes tar), then release the free base quinoline by treating the solid with concentrated Ammonium Hydroxide (

      
      ).
      

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard classical protocols).
  • Denmark, S. E.; Venkatraman, S. "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." Journal of Organic Chemistry, 2006 , 71(4), 1668–1676.

  • Theilacker, K. "The Doebner-Miller Reaction." Organic Reactions, 2011. (Comprehensive review of scope).
  • Wang, J., et al. "Iodine-catalyzed Skraup-Doebner-Von Miller quinoline synthesis under mild conditions." Tetrahedron Letters, 2010, 51, 268-270. (Basis for the "Modern Protocol").
  • Eicher, T.; Hauptmann, S.

Application Note: High-Purity Isolation of Quinoline-6-carbonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-6-carbonitrile is a critical pharmacophore in the synthesis of type II kinase inhibitors and antimalarial agents.[1][2][3] While often synthesized via Palladium-catalyzed cyanation of 6-bromoquinoline, the resulting crude material frequently contains unreacted starting material, de-halogenated byproducts (quinoline), and transition metal residues.[1][2][3]

This guide provides a robust, self-validating protocol for purifying this compound to >99% purity using recrystallization.[1][2][3] Unlike chromatographic methods, this thermodynamic approach is scalable and minimizes solvent waste.[3]

Key Physical Data:

Property Value Source
CAS Number 23395-72-4 [PubChem, 2024]
Molecular Weight 154.17 g/mol [ChemSrc, 2024]
Melting Point 133–134 °C [ECHEMI, 2024]

| Solubility Profile | Low in water; Soluble in hot EtOH, EtOAc, Acetonitrile | [Inferred/General] |[1][2][3]

Pre-Purification Analysis & Safety

Safety Warning: Quinoline derivatives are potential carcinogens.[2][3] The nitrile moiety presents a risk of cyanide liberation under strong acidic/basic conditions or combustion. All operations must be performed in a fume hood.[3]

Purity Assessment: Before initiating recrystallization, analyze the crude mixture via LC-MS or GC-MS.[1][2][3]

  • Target: this compound (

    
     154)[1][2][3][4][5][6][7]
    
  • Common Impurity A: 6-Bromoquinoline (

    
     207/209) - Less polar, likely to remain in mother liquor if non-polar antisolvent is used.[1][2][3]
    
  • Common Impurity B: Quinoline (

    
     129) - Significant solubility difference.[1][2][3]
    

Solvent Selection Strategy (The "Why")

Recrystallization relies on a steep solubility curve: the compound must be highly soluble at the boiling point (


) and sparingly soluble at low temperatures (

).[2][3]

For this compound, we utilize its moderate polarity (logP ~1.66).[1][2][3]

  • Primary System (Ethanol): Quinolines exhibit excellent solubility in hot ethanol due to hydrogen bonding with the ring nitrogen, but the planar aromatic structure encourages stacking/crystallization upon cooling.[2]

  • Binary System (EtOAc / Heptane): If the crude is highly lipophilic, a solvent/antisolvent system is required.[2][3] Ethyl Acetate dissolves the nitrile; Heptane acts as the antisolvent to force precipitation.

Diagram 1: Solvent Selection Logic

SolventSelection Start Start: Crude Solid Analysis CheckSol Test Solubility in Hot Ethanol (78°C) Start->CheckSol Decision1 Dissolves completely? CheckSol->Decision1 PathA Cool to RT Decision1->PathA Yes System3 Use System C: Ethyl Acetate / Heptane Decision1->System3 No (Insoluble) Decision2 Crystals form? PathA->Decision2 System1 Use System A: Pure Ethanol (95%) Decision2->System1 Yes (High Yield) System2 Use System B: Ethanol + Water (Dropwise) Decision2->System2 No (Too Soluble)

Figure 1: Decision tree for selecting the optimal solvent system based on initial solubility tests.

Detailed Protocol: Recrystallization of this compound

Scale: This protocol is written for 5.0 g of crude material but is linearly scalable. Recommended Solvent: Ethanol (95%) or Ethanol/Water.[2][3]

Phase 1: Dissolution[1][2][3]
  • Place 5.0 g of crude this compound in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Add 25 mL of Ethanol (95%) . Note: We start with a 5 mL/g ratio.

  • Attach a reflux condenser and heat the mixture to reflux (

    
     oil bath).
    
  • Observation:

    • If fully dissolved: Proceed to Step 5.

    • If solids remain: Add hot ethanol in 2 mL increments through the condenser until solution is clear.

    • If colored insolubles persist: These are likely inorganic salts (Pd residues).[2][3] Perform a Hot Filtration (see Phase 2).[2][3]

Phase 2: Hot Filtration (Optional but Recommended)

Use this step if the solution is dark or contains suspended particles.[2][3]

  • Pre-heat a glass funnel and a fluted filter paper in an oven or with hot solvent vapors.[3]

  • Filter the boiling solution rapidly into a clean, pre-heated Erlenmeyer flask.

  • Critical: If crystals form on the paper, wash with minimal boiling ethanol.[3]

Phase 3: Nucleation and Growth
  • Remove the flask from heat and place it on a cork ring.

  • Allow the solution to cool to room temperature slowly (over 1–2 hours).

    • Mechanism:[1][2][3][8][9][10] Rapid cooling traps impurities inside the crystal lattice (occlusion).[2] Slow cooling promotes "Ostwald Ripening," where larger, purer crystals grow at the expense of smaller ones.[2][3]

  • Seeding: If no crystals form at

    
    , add a single seed crystal of pure this compound or scratch the glass wall with a glass rod to induce nucleation.[1][2][3]
    
  • Once at room temperature, place the flask in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
Phase 4: Isolation and Drying
  • Collect the crystals via vacuum filtration using a Buchner funnel.

  • The Wash: Wash the filter cake with cold ethanol (

    
    , 2 x 5 mL).
    
    • Warning: Do not use room temp solvent; you will redissolve your product.[3]

  • Dry the solid in a vacuum oven at

    
     for 6 hours.
    
  • Yield Check: Theoretical recovery should be 70–85%. If >95%, impurities are likely trapped.[2][3]

Troubleshooting & Optimization

Workflow Diagram: The Purification Cycle

RecrystWorkflow Crude Crude Mixture (Solid) Dissolve Dissolve at T_boil (Min. Solvent) Crude->Dissolve Filter Hot Filtration (Remove Inorganics) Dissolve->Filter Cool Controlled Cooling (RT -> 0°C) Filter->Cool Isolate Vacuum Filtration Cool->Isolate Crystals Crystals (Target) Isolate->Crystals Liquor Mother Liquor (Impurities) Isolate->Liquor Check QC: Melting Point (133-134°C) Crystals->Check Check->Dissolve Fail (<130°C)

Figure 2: Step-by-step workflow for the purification cycle.[1][2][3]

Common Issues Table
ProblemCauseSolution
Oiling Out Product comes out as liquid droplets before crystallizing.[1][2][3]Re-heat to redissolve.[2][3] Add more solvent (dilute by 10%) or add a seed crystal at the cloud point.[2]
Low Yield Too much solvent used or high solubility at

.[2][3]
Concentrate the mother liquor by 50% on a rotovap and repeat cooling (Second Crop).
Colored Crystals Chromophores trapped in lattice.[2][3]Add activated charcoal (1% w/w) during the hot dissolution phase, stir for 5 min, then hot filter.

Post-Purification Validation

To ensure scientific integrity, the process must be validated.[3]

  • Melting Point Determination:

    • Pure this compound melts sharply at 133–134°C .[1][2][3]

    • A range >2°C or a depressed value (e.g., 128–131°C) indicates retained solvent or isomers.[2][3]

  • HPLC Purity Check (Recommended Conditions):

    • Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm).[2][3]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2][3]

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (aromatic) and 230 nm (nitrile absorbance).[2][3]

References

  • PubChem. (2024).[2][3][4] this compound (Compound).[1][2][3][4][5][7][11] National Library of Medicine. Available at: [Link][1][2][3]

  • ChemSrc. (2024).[2] this compound Physical Properties. Available at: [Link][1][2][3]

  • University of Rochester. (n.d.).[2] Solvents for Recrystallization. Department of Chemistry. Available at: [Link][1][2][3]

  • Burckhalter, J. H., et al. (1949).[2][3] Quinoline compounds and process of making same. U.S. Patent 2,474,823.[3] (Demonstrates ethanol recrystallization of analogous halo-quinolines). Available at:

Sources

Application Note: Characterization and Evaluation of Quinoline-6-carbonitrile Scaffolds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Quinoline-6-carbonitrile (Q6CN) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate in the synthesis of type I and II kinase inhibitors (e.g., CDK8/19 inhibitors like Senexin C), topoisomerase inhibitors, and antimalarial agents. While often viewed as a building block, the intrinsic biological activity of the quinoline-nitrile core requires rigorous characterization during early-phase drug discovery to distinguish scaffold-driven toxicity from target-specific efficacy.

Critical Technical Challenge: Quinoline derivatives often exhibit intrinsic fluorescence (excitation ~350 nm, emission ~450 nm). This optical property can cause significant artifacts in standard fluorescence-based viability assays (e.g., Resazurin/Alamar Blue). This guide prioritizes luminescence-based endpoints to ensure data integrity.

Pre-Assay Preparation: The Chemistry-to-Biology Interface

Solubility and Stock Management

The nitrile group at the C6 position increases lipophilicity compared to the parent quinoline. Proper solvation is non-negotiable to prevent micro-precipitation, which causes "false positives" in light-scattering or absorbance assays.

Protocol: Stock Solution Preparation

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, sterile-filtered.

  • Concentration: Prepare a 10 mM or 50 mM master stock. Avoid 100 mM stocks unless solubility is empirically verified, as freeze-thaw cycles may induce crystallization.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the quinoline ring) and store at -20°C.

  • Quality Control: Before every assay, centrifuge the thawed stock at 13,000 x g for 5 minutes. If a pellet is visible, sonicate for 10 minutes.

Vehicle Tolerance
  • Max DMSO Tolerance: Most mammalian cell lines (e.g., HEK293, HeLa, MCF-7) tolerate up to 0.5% DMSO for short exposures (<24h) and 0.1% for long exposures (>48h).

  • Recommendation: Maintain a final DMSO concentration of 0.1% (v/v) in all wells, including untreated controls.

Protocol 1: Cytotoxicity Profiling (Viability Screening)

Objective: Determine the IC50 of Q6CN derivatives while eliminating optical interference. Method: ATP Quantification (Luminescence). Rationale: Unlike MTT (absorbance) or Resazurin (fluorescence), ATP assays (e.g., CellTiter-Glo®) rely on a chemical reaction generating light. This avoids interference from the fluorescent quinoline core.[1]

Workflow Diagram (Graphviz)

ViabilityAssay Stock 1. Stock Prep (10mM in DMSO) Dilution 2. Serial Dilution (1:3 in Medium) Stock->Dilution 0.1% DMSO final Treatment 4. Treatment (72h Incubation) Dilution->Treatment Seeding 3. Cell Seeding (3-5k cells/well) Seeding->Treatment Readout 5. Luminescence Read (ATP Quant) Treatment->Readout Lysis + Luciferin

Caption: Optimized workflow for this compound viability screening using luminescent ATP detection.

Step-by-Step Procedure
  • Seeding: Seed cells (e.g., MV4-11 or HCT116) in opaque-walled 96-well plates (3,000–5,000 cells/well). Incubate for 24h to allow attachment.

  • Compound Dilution:

    • Prepare a 3-fold serial dilution of Q6CN in culture medium containing 0.1% DMSO.

    • Range: 100 µM down to 1 nM (8-point curve).

  • Treatment: Aspirate old medium (if adherent) and add 100 µL of compound-containing medium.

    • Control A: Cells + 0.1% DMSO (100% Viability).

    • Control B: Medium only + 0.1% DMSO (Background).

    • Control C (Critical): Medium + Compound (High Conc) + No Cells . (Checks for chemical quenching of luciferase).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 100 µL of ATP detection reagent. Shake for 2 minutes (lyses cells). Incubate 10 minutes (stabilizes signal). Read Luminescence.

Protocol 2: Mechanistic Evaluation (Target Engagement)

Context: Q6CN derivatives (e.g., Senexin C) are potent inhibitors of CDK8/19 (Mediator Complex kinases).[2] To validate if a derivative hits this target, we measure the phosphorylation of STAT1 (Ser727) , a specific downstream substrate of CDK8.

Pathway Diagram (Graphviz)

CDK8Pathway Q6CN Quinoline-6-CN Derivative CDK8 CDK8 / Cyclin C (Mediator Complex) Q6CN->CDK8 Inhibits STAT1 STAT1 (Inactive) CDK8->STAT1 Phosphorylates pSTAT1 p-STAT1 (S727) (Active Transcription) STAT1->pSTAT1 IFNg IFN-gamma (Stimulus) IFNg->STAT1 Activates

Caption: Mechanism of Action: Q6CN derivatives block CDK8-mediated phosphorylation of STAT1 at Ser727.

Assay: Western Blot for p-STAT1 (S727)
  • Cell Model: HCT116 or HEK293 cells.

  • Starvation: Serum-starve cells for 16 hours to reduce basal phosphorylation.

  • Pre-treatment: Treat with Q6CN derivative (1 µM and 10 µM) for 1 hour .

  • Stimulation: Add Interferon-gamma (IFN-

    
    , 10 ng/mL) for 30 minutes  to induce STAT1 signaling.
    
  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate is crucial).

  • Detection:

    • Primary Ab: Anti-p-STAT1 (Ser727).

    • Loading Control: Total STAT1 or GAPDH.

  • Success Criteria: A potent Q6CN derivative should reduce p-STAT1 band intensity by >50% compared to the DMSO+IFN-

    
     control.
    

Data Analysis & Troubleshooting

Calculating IC50

Normalize data using the following equation:



Fit the data to a 4-parameter logistic (4PL) regression  model.
Troubleshooting Table
IssueProbable CauseSolution
High Background in "No Cell" wells Compound FluorescenceSwitch to Luminescence (ATP) or label-free imaging.
Precipitation at >50 µM Poor SolubilitySonicate stock; dilute in warm medium; do not exceed 50 µM.
Steep Hill Slope (>2.0) Non-specific ToxicityCompound may be acting as a detergent or aggregator. Check CMC (Critical Micelle Concentration).
Variable IC50 EvaporationUse "edge-effect" mitigation (fill outer wells with PBS).

References

  • Porter, D. C., et al. (2012). "Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities." Proceedings of the National Academy of Sciences, 109(34), 13799–13804.

  • Chen, C., et al. (2022). "A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics."[3] Journal of Medicinal Chemistry, 65(4), 3667–3688.

  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Musso, L., et al. (2010). "Quinoline-based scaffolds: A fruitful source of new anticancer agents."[4] Bioorganic & Medicinal Chemistry Letters, 20(19), 5763-5768.

Sources

Topic: Formulating Quinoline-6-carbonitrile for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-6-carbonitrile is a heterocyclic organic compound featuring the quinoline scaffold, a "privileged structure" in medicinal chemistry renowned for its presence in a wide array of pharmacologically active agents.[1] Like many promising drug candidates, this compound exhibits low aqueous solubility, a significant impediment to its evaluation in in vivo models.[2] This limitation can lead to poor absorption, low bioavailability, and unreliable preclinical data, ultimately hindering the drug development process.[3] This application note provides a comprehensive, experience-driven guide for researchers to systematically approach the formulation of this compound. It details a logical workflow from initial physicochemical characterization and solubility screening to the selection and preparation of appropriate vehicle systems for various administration routes. The protocols herein are designed to be self-validating, emphasizing the rationale behind vehicle selection and providing robust starting points for developing safe, effective, and reproducible formulations for preclinical research.

The Formulation Imperative: Understanding the Challenge

The quinoline ring is a cornerstone of many FDA-approved drugs, valued for its versatile chemical reactivity and ability to interact with diverse biological targets.[4][5] However, the introduction of functional groups like the nitrile (-CN) in this compound can significantly alter its physicochemical properties, often leading to high crystallinity and low aqueous solubility.[2] The primary objective of formulation development is to overcome this solubility barrier to ensure that the compound can be delivered systemically at the desired concentration to elicit a pharmacological response in an animal model. A poorly designed formulation can precipitate upon administration, causing local irritation, embolism (for intravenous routes), or simply fail to be absorbed, rendering the in vivo study inconclusive.[6]

Therefore, a systematic pre-formulation assessment is not merely a preliminary step but the foundational pillar upon which a successful in vivo study is built.

Pre-Formulation Assessment: Characterizing Your Compound

Before any formulation work begins, it is critical to understand the intrinsic properties of this compound. This data will directly inform the selection of a viable formulation strategy.

Physicochemical and Safety Profile

A summary of the known properties of this compound is essential for both scientific and safety considerations.

PropertyValue / InformationSource
Chemical Formula C₁₀H₆N₂[2]
Molar Mass 154.17 g/mol [2]
Appearance Typically a colorless to light-colored solid[2]
Aqueous Solubility Low[2]
Organic Solubility Soluble in solvents like DMSO and DMF[2]
GHS Hazard Statements H301: Toxic if swallowedH318: Causes serious eye damage[7]
Safety Precaution Due to its acute oral toxicity, extreme care must be taken during handling. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Weighing and transfer of the solid powder should be performed in a chemical fume hood or a ventilated balance enclosure.[7]
Protocol: Comprehensive Solubility Screening

The goal of this protocol is to determine the approximate solubility of this compound in a panel of pharmaceutically acceptable vehicles. This empirical data is the most critical factor in choosing a formulation path.

Objective: To identify suitable solvents or solvent systems capable of dissolving this compound at a target concentration (e.g., 1 mg/mL, 5 mg/mL, or 10 mg/mL).

Materials:

  • This compound powder

  • A selection of GRAS (Generally Recognized As Safe) excipients (see table below)

  • Vortex mixer

  • Sonicator (optional, for gentle energy input)

  • Heating block or water bath (optional, for assessing thermal effects)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Analytical balance

Procedure:

  • Preparation: Weigh 1-2 mg of this compound into individual microcentrifuge tubes. Prepare one tube for each vehicle to be tested.

  • Vehicle Addition: Add a small, precise volume of the first test vehicle to the corresponding tube to achieve the highest target concentration (e.g., add 100 µL to 1 mg of compound for a target of 10 mg/mL).

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. Observe for dissolution. If undissolved particles remain, sonicate the tube for 5-10 minutes. Gentle heating (e.g., 37-40°C) can be applied to assess if solubility is temperature-dependent, but be aware that the compound may precipitate upon cooling to room temperature.

  • Equilibration & Observation: Allow the sample to equilibrate at room temperature for at least one hour. Visually inspect for any undissolved material or precipitation. A clear solution indicates solubility at that concentration.

  • Stepwise Dilution: If the compound did not dissolve at the highest concentration, add an additional aliquot of the same vehicle to dilute the concentration (e.g., add another 100 µL to bring the concentration down to 5 mg/mL) and repeat step 3. Continue this process until the compound fully dissolves or you have reached a minimum relevant concentration.

  • Data Recording: Record the results in a structured table.

Example Solubility Screening Vehicle Panel & Data Table:

Vehicle ClassSpecific VehicleSolubility at 25°C (Example Data)Observations / Suitability
Aqueous Buffer Phosphate-Buffered Saline (PBS), pH 7.4< 0.1 mg/mLInsoluble. Not suitable for a simple aqueous solution.
Co-solvents Polyethylene Glycol 400 (PEG 400)> 20 mg/mLHigh solubility. Promising for co-solvent formulations.
Propylene Glycol (PG)~15 mg/mLGood solubility. Can be used in combination with PEG 400.
Dimethyl Sulfoxide (DMSO)> 50 mg/mLVery high solubility, but use in vivo must be limited due to potential toxicity. Often used as a primary stock solvent.
Surfactants 10% Solutol® HS 15 in water~2 mg/mLModerate solubility. Suitable for micellar solutions.
5% Polysorbate 80 (Tween® 80) in water~1 mg/mLLow to moderate solubility. May require co-solvents.
Cyclodextrins 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD)~5 mg/mLGood solubility. Excellent option for IV or oral use.[3]
Lipids / Oils Corn Oil / Sesame Oil~1 mg/mLLow solubility. May be suitable for low-dose oral lipid solutions.

Formulation Strategy Selection: A Logic-Driven Approach

The data from the solubility screen directly informs the formulation strategy. The goal is to use the simplest system possible that maintains the compound in a stable, bioavailable state. Overly complex formulations can introduce confounding variables into an experiment.

The Formulation Decision Tree

The following workflow provides a logical pathway from solubility data to formulation choice.

G start Start: Solubility Data from 2.2 sol_gt_target Solubility in aqueous vehicle (e.g., Saline, PBS, Cyclodextrin) > Target Dose? start->sol_gt_target sol_gt_target_cosolvent Solubility in co-solvent (e.g., PEG400, PG) > Target Dose? sol_gt_target->sol_gt_target_cosolvent No out_solution Formulation Type: Simple Aqueous Solution sol_gt_target->out_solution Yes sol_gt_target_lipid Solubility in oil > Target Dose? sol_gt_target_cosolvent->sol_gt_target_lipid No out_cosolvent Formulation Type: Co-solvent Solution sol_gt_target_cosolvent->out_cosolvent Yes sol_low Solubility is low in all acceptable vehicles? sol_gt_target_lipid->sol_low No out_lipid Formulation Type: Lipid-Based Solution (Oral) sol_gt_target_lipid->out_lipid Yes out_suspension Formulation Type: Suspension (Oral) sol_low->out_suspension Yes

Caption: Decision tree for selecting an appropriate in vivo formulation strategy.

Rationale for Formulation Choices
  • Aqueous Solutions: This is the ideal scenario for intravenous (IV) administration. If this compound is soluble in a vehicle like saline containing a solubilizing excipient such as HP-β-CD, this approach offers the most direct path to achieving systemic exposure.[8]

  • Co-solvent Solutions: For many poorly soluble compounds, a blend of water-miscible organic solvents is required.[6] A common strategy is to dissolve the compound in a strong solvent like PEG 400 or DMSO and then dilute it with an aqueous carrier. The key challenge is to prevent precipitation upon dilution (a phenomenon known as "fall-out"). The final concentration of organic solvents must be kept within tolerable limits for the chosen animal model and administration route.

  • Lipid-Based Formulations: Exclusively for oral or potentially subcutaneous routes. These formulations can improve oral bioavailability by utilizing the body's natural lipid absorption pathways.[9] They are particularly useful for highly lipophilic ('grease-ball') molecules.[10]

  • Suspensions: When the required dose cannot be dissolved in a reasonable volume of any vehicle, a suspension is the default choice for oral administration. This involves dispersing fine particles of the drug in an aqueous medium containing a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80) to prevent particle aggregation.[11] Particle size reduction (micronization) is often necessary to improve the dissolution rate and absorption.[3]

Detailed Formulation Protocols

The following protocols are robust starting points based on the decision-making process above. Note: The final concentration must be adjusted based on the specific dose required for the in vivo study.

Protocol: Co-solvent Formulation for Intravenous (IV) Injection

This formulation is suitable when solubility in co-solvents like PEG 400 is high. It is designed to be diluted before administration.

Target: 5 mg/mL stock, assuming a final dosing volume of 5 mL/kg in a mouse. Vehicle Composition: 20% PEG 400, 10% Propylene Glycol, 70% Saline.

Procedure:

  • Weigh Compound: Accurately weigh the required amount of this compound for your study size plus a ~10-20% excess to account for transfers. For a 10 mL final volume, weigh 50 mg.

  • Initial Solubilization: In a sterile glass vial, add the PEG 400 (2 mL) and Propylene Glycol (1 mL). Add the weighed compound to this organic phase.

  • Dissolve: Vortex vigorously until the solid is completely dissolved. Gentle warming (37°C) can be used to aid dissolution. Ensure the solution is perfectly clear.

  • Aqueous Dilution: Slowly add the saline (7 mL) to the organic phase while vortexing. This dropwise addition is critical to prevent precipitation.

  • Final Check: Once all the saline is added, vortex for another minute. Visually inspect the final solution against a light and dark background to ensure it is free of particulates.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial. This is mandatory for any IV formulation.

Protocol: Suspension Formulation for Oral Gavage (PO)

This is a common and effective method for oral dosing when solubility is a limiting factor.

Target: 10 mg/mL in a 10 mL final volume. Vehicle Composition: 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) and 0.2% (v/v) Tween 80 in sterile water.

Procedure:

  • Prepare Vehicle:

    • Add 50 mg of Na-CMC to ~8 mL of sterile water while stirring to create a vortex. It will take time to hydrate and dissolve fully.

    • Once the Na-CMC is dissolved, add 20 µL of Tween 80 and mix thoroughly.

    • QS (add a sufficient quantity) to a final volume of 10 mL with sterile water.

  • Weigh Compound: Weigh 100 mg of this compound. If possible, use micronized powder. If not, the powder can be ground with a mortar and pestle to reduce particle size.

  • Create a Paste: In a glass mortar, add the weighed powder. Add a few drops of the vehicle and triturate (grind) with the pestle to create a smooth, uniform paste. This step ensures the particles are properly wetted and prevents clumping.

  • Geometric Dilution: Gradually add the remaining vehicle to the mortar in small portions, mixing thoroughly after each addition, until all the vehicle has been incorporated and the suspension is uniform.

  • Homogenize: Transfer the suspension to a suitable container. Stir continuously with a magnetic stir bar.

  • Dosing: This formulation must be stirred continuously before and during dose withdrawal to ensure a homogenous suspension is administered to each animal. Use a syringe with a wide-bore gavage needle.

Formulation Quality Control and Best Practices

A prepared formulation should be validated before administration.

QC ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear and free of particulates (solutions). Uniform and opaque (suspensions).Ensures drug is dissolved or properly dispersed; absence of contamination.
pH pH meterWithin a tolerable physiological range (e.g., 4-9 for IV).Prevents irritation and pain at the injection site.[3]
Short-Term Stability Visual InspectionNo precipitation or phase separation after several hours at room temp.Confirms the formulation is stable for the duration of the dosing procedure.
Dose Homogeneity (Suspensions) HPLC analysisSamples from top and bottom of the suspension are within ±10% of target.Verifies that the stirring protocol is adequate to deliver a consistent dose.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on overcoming its inherent poor aqueous solubility. By adopting a systematic formulation development strategy—beginning with thorough solubility screening and followed by a logic-based selection of excipients—researchers can create simple, stable, and effective delivery systems. The protocols provided in this guide serve as field-proven starting points that minimize formulation-induced variability and allow for the accurate assessment of the compound's pharmacological and toxicological properties. Adherence to these principles of causality and self-validation will significantly enhance the quality and reproducibility of preclinical data.

References

  • Vertex AI Search. (2024). Comprehensive review on current developments of quinoline-based anticancer agents. [Online].
  • NPTEL. (n.d.). Preparation and Properties of Quinoline. [Online].
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Online].
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  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. [Online].
  • BenchChem. (2025). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents. [Online].
  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Online].
  • Nanjing Finetech Chemical Co., Ltd. (n.d.). This compound: Properties, Uses, Synthesis & Safety. [Online].
  • National Institutes of Health, PubChem. (n.d.). This compound. [Online].
  • BenchChem. (2025). The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery. [Online].
  • BASF. (n.d.). Safety data sheet. [Online].
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  • PubMed. (2022). A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. [Online].
  • ResearchGate. (2025). Solubilizing Excipients in Oral and Injectable Formulations. [Online].
  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Online].
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Online].
  • PMC. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. [Online].
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Online].
  • PubMed. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. [Online].
  • ScienceDirect. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. [Online].
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. [Online].
  • ResearchGate. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Online].
  • ResearchGate. (2025). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Online].
  • Academia.edu. (n.d.). (PDF) Solubilizing Excipients in Oral and Injectable Formulations. [Online].
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. [Online].
  • ResearchGate. (n.d.). A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. [Online].
  • PubMed. (2004). Solubilizing excipients in oral and injectable formulations. [Online].
  • MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Online].
  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. [Online].
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Online].

Sources

Application Notes and Protocols for the Synthesis of Senexin C Utilizing Quinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Senexin C, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 and 19 (CDK8/19). A key component of this synthesis is the strategic use of quinoline-6-carbonitrile as a foundational scaffold. These application notes will delve into the rationale behind the selection of this starting material, present a detailed, step-by-step protocol for the synthesis, and discuss the biological context of Senexin C's mechanism of action. The information is intended for researchers in medicinal chemistry, oncology, and drug development, offering both practical instruction and theoretical insight.

Introduction: Senexin C, a Targeted CDK8/19 Inhibitor

Senexin C is a novel, orally bioavailable small molecule that demonstrates high selectivity and potency as an inhibitor of CDK8 and its paralog, CDK19.[1][2] These kinases are crucial components of the Mediator complex, a multiprotein assembly that regulates gene transcription by RNA polymerase II.[3][4] Elevated expression of CDK8 and/or CDK19 has been implicated in a variety of cancers, including those of the breast, colon, and pancreas, making them attractive targets for therapeutic intervention.[3][5]

Senexin C was developed as an optimized derivative of earlier Senexin compounds (A and B) with improved metabolic stability and a more sustained inhibition of CDK8/19-dependent gene expression.[5][6] In preclinical models, Senexin C has shown promising anti-tumor activity, including the inhibition of leukemia cell growth with good tolerability.[6][7] The synthesis of Senexin C is, therefore, of significant interest to the cancer research community.

This compound: A Privileged Scaffold in Senexin C Synthesis

The this compound moiety is a critical pharmacophore in the structure of Senexin C. Its selection was the result of a structure-guided design strategy aimed at enhancing the potency and metabolic stability of the Senexin series of inhibitors.[5][6]

Key Properties and Rationale for Use:

  • Optimal Binding to CDK8: The this compound scaffold was identified for its ideal interaction with the CDK8 active site.[5][8]

  • Hydrogen Bond Acceptor: The nitrile group at the 6-position of the quinoline ring acts as an effective hydrogen bond acceptor. This feature facilitates a favorable interaction with the side chain of a key lysine residue (Lys52) in the CDK8 binding pocket, contributing significantly to the inhibitor's potency.[5][8]

  • Improved Metabolic Stability: Compared to its quinazoline-based predecessors like Senexin B, the quinoline core of Senexin C imparts greater metabolic stability, a crucial attribute for a viable drug candidate.[5][6]

  • Synthetic Tractability: this compound is a readily available starting material that allows for straightforward chemical modifications to build the final Senexin C molecule.

Physicochemical Properties of this compound:
PropertyValue
Molecular Formula C₁₀H₆N₂
Molecular Weight 154.17 g/mol [9]
CAS Number 23395-72-4[9]
Appearance Not specified, likely a solid
Melting Point 133-134°C[10]
Boiling Point 323.7±15.0 °C at 760 mmHg[10]

Safety and Handling: According to GHS classifications, this compound is toxic if swallowed and causes serious eye damage.[9] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn, and the material should be handled in a well-ventilated fume hood.

Overview of the Synthetic Pathway

The synthesis of Senexin C from this compound involves a multi-step process that builds upon the quinoline core. The general workflow is depicted below.

Senexin C Synthesis Workflow A This compound B Intermediate 1 (Functionalization of Quinoline Ring) A->B Reaction Step 1 C Intermediate 2 (Coupling with Naphthyl Moiety) B->C Reaction Step 2 D Senexin C (Final Product) C->D Reaction Step 3

Caption: High-level overview of the synthetic route to Senexin C.

Detailed Step-by-Step Synthesis Protocol

The following protocol is a representative synthesis of Senexin C (referred to as compound 20a in the primary literature) based on published methods.[5] Researchers should adapt this protocol based on their laboratory conditions and scale.

Step 1: Synthesis of 4-chlorothis compound

This initial step activates the quinoline ring for subsequent nucleophilic substitution.

  • Reagents and Materials:

    • This compound

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve this compound in DCM.

    • Cool the solution in an ice bath and add m-CPBA portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with a saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the N-oxide intermediate.

    • Add POCl₃ to the crude N-oxide and heat the mixture.

    • After the reaction is complete, cool to room temperature and carefully pour onto crushed ice.

    • Neutralize with a saturated NaHCO₃ solution and extract with DCM.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield 4-chlorothis compound.

Step 2: Synthesis of the Naphthyl Linker

This involves the preparation of the side chain that will be coupled to the quinoline core.

  • Reagents and Materials:

    • 6-Bromo-2-naphthoic acid

    • N-Methylpiperazine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

  • Protocol:

    • Dissolve 6-bromo-2-naphthoic acid in DMF.

    • Add HATU, DIPEA, and N-methylpiperazine to the solution.

    • Stir the reaction at room temperature until completion.

    • Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product to obtain the bromo-naphthyl intermediate.

    • Further steps are required to introduce the ethylamino linker to this intermediate before coupling with the quinoline core. This may involve a Sonogashira coupling followed by reduction.

Step 3: Coupling and Final Synthesis of Senexin C

This final step involves the nucleophilic aromatic substitution of the chloro group on the quinoline with the amine of the naphthyl linker.

  • Reagents and Materials:

    • 4-chlorothis compound (from Step 1)

    • Functionalized naphthyl-ethyl-amine linker (from Step 2 and subsequent modifications)

    • A suitable base (e.g., DIPEA or K₂CO₃)

    • A suitable solvent (e.g., DMF or DMSO)

  • Protocol:

    • Combine 4-chlorothis compound and the naphthyl-ethyl-amine linker in the chosen solvent.

    • Add the base to the reaction mixture.

    • Heat the reaction to an elevated temperature (e.g., 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • Perform an aqueous work-up by diluting with water and extracting with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to obtain Senexin C.

Biological Context: Mechanism of Action of Senexin C

Senexin C functions as an ATP-competitive inhibitor of CDK8 and CDK19.[4] These kinases are part of the Mediator complex, which acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. By inhibiting CDK8/19, Senexin C can modulate the transcription of genes involved in various oncogenic signaling pathways.[4]

CDK8 Signaling Pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., STAT, NF-κB) Mediator Mediator Complex TF->Mediator RNAPII RNA Polymerase II Mediator->RNAPII CDK8_19 CDK8/19 CDK8_19->Mediator associates with Gene Target Gene Transcription (Proliferation, Survival) RNAPII->Gene initiates SenexinC Senexin C SenexinC->CDK8_19 inhibits

Caption: Senexin C inhibits CDK8/19 within the Mediator complex, blocking transcriptional signaling.

The inhibition of CDK8/19 by Senexin C leads to the downregulation of genes that are critical for cancer cell proliferation, survival, and metastasis.[4] This targeted approach offers a promising strategy for the treatment of cancers that are dependent on the activity of these kinases.

Conclusion

The synthesis of Senexin C, a potent and selective CDK8/19 inhibitor, is a multi-step process that relies on the strategic use of this compound as a key starting material. The quinoline scaffold provides an optimal framework for binding to the target kinases and imparts favorable pharmacological properties. The detailed protocol provided in these application notes serves as a valuable resource for researchers and scientists working to synthesize and evaluate Senexin C and other novel kinase inhibitors for cancer therapy.

References

  • Preparation and Properties of Quinoline. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). PMC. Retrieved February 7, 2026, from [Link]

  • Sustained inhibition of CDK8/19 Mediator kinases enhances in vivo efficacy. (n.d.). Enzymlogic. Retrieved February 7, 2026, from [Link]

  • Zhang, L., et al. (2022). A Selective and Orally Bioavailable this compound-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(4), 3420-3433. Retrieved February 7, 2026, from [Link]

  • A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. (2022). Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

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NMR assignments and interpretation for Quinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Structural Validation & Assignment Protocol for Quinoline-6-carbonitrile

Part 1: Executive Summary & Strategic Importance

This compound is a critical pharmacophore scaffold, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., Bosutinib analogs) and antimalarial agents. In drug development, the precise assignment of the regio-isomeric nitrile position (6-CN vs. 5-CN or 7-CN) is mandatory for regulatory filing and structure-activity relationship (SAR) validation.

This guide provides a self-validating NMR protocol to unambiguously assign this compound. Unlike standard reports, this protocol emphasizes the causality of spectral features—specifically the "Peri-Effect" and long-range nitrile coupling—to prevent common misassignments between the 6- and 7-positions.

Part 2: Sample Preparation & Acquisition Parameters

To ensure high-resolution data and minimize aggregation-induced broadening (common in planar heterocycles), follow these specific preparation steps.

Solvent Selection
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

    • Reasoning: Quinolines are moderately polar. DMSO-d6 ensures complete solubility and disrupts

      
      -
      
      
      
      stacking interactions that cause concentration-dependent chemical shift drifting in non-polar solvents like CDCl
      
      
      .
  • Alternative: Methanol-d4 (CD

    
    OD) if exchangeable protons are not of interest (though none exist in this specific molecule).
    
Sample Preparation Protocol
  • Mass: Weigh 5–10 mg of this compound.

  • Volume: Dissolve in 600

    
    L of DMSO-d6 (99.9% D).
    
  • Tube: Use high-precision 5mm NMR tubes (camber < 3

    
    m) to minimize shimming artifacts.
    
  • Filtration: Filter through a glass wool plug if any particulate is visible; paramagnetic impurities will broaden the critical meta-coupling doublets.

Part 3: 1H NMR Assignment Logic & Data

The proton spectrum of this compound divides into two distinct spin systems: the Pyridine Ring (A) and the Benzene Ring (B) .

The Pyridine Ring (Protons 2, 3, 4)

This ring exhibits a characteristic AMX spin system, largely unaffected by the nitrile group at position 6 except for minor inductive effects.

  • H2 (

    
     ~9.05 ppm):  The most downfield signal.
    
    • Mechanism:[3][4][5] Deshielded by the adjacent electronegative Nitrogen (C=N anisotropy).

    • Splitting: Doublet of doublets (dd).

      
       Hz; 
      
      
      
      Hz (long-range).
  • H4 (

    
     ~8.65 ppm): 
    
    • Mechanism:[3][4][5] Deshielded by the "Peri-effect" (spatial proximity to H5) and resonance from the nitrogen.

    • Splitting: Doublet of doublets (dd).

      
       Hz; 
      
      
      
      Hz.
  • H3 (

    
     ~7.70 ppm): 
    
    • Mechanism:[3][4][5] The most shielded proton on the pyridine ring.

    • Splitting: Doublet of doublets (dd).

      
       Hz; 
      
      
      
      Hz.
The Benzene Ring (Protons 5, 7, 8)

This is the diagnostic region for confirming the 6-CN substitution. The nitrile group replaces H6, breaking the contiguous coupling network.

  • H5 (

    
     ~8.75 ppm): Critical Diagnostic Peak
    
    • Mechanism:[3][4][5] Significantly deshielded due to the Peri-effect from the lone pair of the nitrile (if planar) and spatial proximity to H4.

    • Splitting:Narrow Doublet (d) .

      
       Hz (Meta-coupling).
      
    • Note: It lacks an Ortho partner (H6 is substituted), distinguishing it from H8.

  • H8 (

    
     ~8.20 ppm): 
    
    • Mechanism:[3][4][5] Ortho to the ring fusion.

    • Splitting:Doublet (d) .

      
       Hz (Ortho-coupling).
      
  • H7 (

    
     ~8.05 ppm): 
    
    • Mechanism:[3][4][5] Ortho to the Nitrile group (deshielding) and Ortho to H8.

    • Splitting:Doublet of Doublets (dd) .

      
       Hz (Ortho); 
      
      
      
      Hz (Meta).
Summary Table (Representative Shifts in DMSO-d6)
PositionAtom Type

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
2

H
9.05dd4.2, 1.6

to Nitrogen (Deshielded)
5

H
8.75d1.8Meta-coupled only; Peri-effect to H4
4

H
8.65dd8.3, 1.6

to Nitrogen
8

H
8.20d8.8Ortho-coupled to H7
7

H
8.05dd8.8, 1.8Ortho to H8, Meta to H5
3

H
7.70dd8.3, 4.2

to Nitrogen (Shielded)
6-CN

C
~118.5s-Nitrile Carbon (Characteristic)

Part 4: The Self-Validating 2D NMR Workflow

To guarantee the assignment (E-E-A-T requirement), you must perform the following 2D experiments. This workflow creates a closed logic loop that eliminates ambiguity.

Workflow Diagram

NMR_Workflow Start Start: 1H NMR Spectrum Step1 Identify Pyridine Ring (AMX) Find H2 (Most Downfield) Start->Step1 Step2 COSY Experiment Trace H2 -> H3 -> H4 Step1->Step2 Step3 NOESY / ROESY Check Spatial Proximity Step2->Step3 Decision Is H4 coupled to a Singlet/Meta-Doublet? Step3->Decision Result1 Confirm H5 Assignment (Peri-Effect H4-H5) Decision->Result1 Yes (Strong NOE) Step4 HMBC Experiment Long Range C-H Result1->Step4 Final Validate 6-CN Position HMBC: H5 & H7 -> C6-CN Step4->Final

Figure 1: Logical workflow for the unambiguous assignment of this compound.

Detailed Protocol Steps

Step 1: COSY (Correlation Spectroscopy)

  • Goal: Establish the H2-H3-H4 connectivity.

  • Observation: You will see a strong cross-peak between H2/H3 and H3/H4.

  • Validation: The Benzene ring protons (H5, H7, H8) will form a separate network. H7 will show a strong cross-peak with H8 and a weak (meta) cross-peak with H5.

Step 2: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Goal: Link the two rings (Pyridine and Benzene).

  • Critical Experiment: Look for a through-space correlation between H4 and H5 .

  • Interpretation: Since H4 and H5 are physically close (peri-position), they will show a NOE signal. This definitively identifies H5. If the CN were at position 5, H4 would show an NOE to the CN (invisible in 1H NOESY) or a weak NOE to H6, changing the pattern.

Step 3: HMBC (Heteronuclear Multiple Bond Correlation)

  • Goal: Assign the quaternary carbons and the Nitrile.

  • The "Fingerprint" Check:

    • Find the Nitrile Carbon (~118 ppm).

    • Look for correlations from H5 (3-bond coupling) and H7 (2-bond coupling).

    • If the CN is at position 6, H8 should show a weak or negligible correlation to the CN carbon (4 bonds away), whereas H5 and H7 will be strong.

Part 5: 13C NMR & CN Group Identification

The


C NMR spectrum will display 10 distinct carbon signals.
  • Nitrile Carbon (C-CN): Look for a signal in the 117–119 ppm range. This is characteristic of aromatic nitriles.

  • Quaternary Carbons:

    • C8a (Bridgehead near N): Deshielded (~148 ppm).

    • C4a (Bridgehead): ~128 ppm.

    • C6 (Ipso to CN): ~108-110 ppm (Shielded due to anisotropy of the triple bond).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for general quinoline chemical shift additivity rules).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Reference for nitrile carbon shifts).
  • SDBS Spectral Database for Organic Compounds . (Validation of general quinoline splitting patterns). [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constant analysis). [Link]

Sources

Application Note: Developing Structure-Activity Relationships (SAR) for Quinoline-6-Carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 6-CN Scaffold

The quinoline scaffold is a cornerstone of medicinal chemistry, particularly in the design of type I and type II kinase inhibitors. While the 3-cyanoquinoline core (e.g., Bosutinib, Neratinib) is historically prominent, the Quinoline-6-carbonitrile analog has emerged as a critical bioisostere for optimizing metabolic stability and tuning electronic properties without significantly altering the steric footprint.[1]

This Application Note provides a comprehensive framework for developing Structure-Activity Relationships (SAR) specifically for this compound analogs. The 6-cyano group serves three pivotal functions:

  • Electronic Activation: It acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity at the C4 position, thereby facilitating nucleophilic aromatic substitution (

    
    ) during synthesis.[1]
    
  • Metabolic Blocking: It occupies the C6 position, a common site for CYP450-mediated oxidative metabolism (hydroxylation) in quinolines, thus extending half-life (

    
    ).[1]
    
  • Binding Affinity: The nitrile nitrogen serves as a weak hydrogen bond acceptor in the solvent-exposed front or specific hydrophobic pockets (e.g., interacting with lysine residues or water networks).[1]

Chemical Synthesis Strategy (The "Make" Phase)

The most robust method for generating SAR libraries around this scaffold is the functionalization of the 4-chlorothis compound intermediate.[1] This approach allows for the rapid diversification of the C4 position via


 reactions with various anilines.
Protocol A: Displacement for C4 Library Generation[1]

Objective: To synthesize a library of 4-anilinoquinoline-6-carbonitriles.

Reagents:

  • Scaffold: 4-chlorothis compound (1.0 equiv).[1]

  • Nucleophile: Substituted aniline (1.1 equiv).[1]

  • Solvent: Isopropanol (iPrOH) or Ethoxyethanol (for unreactive anilines).[1]

  • Catalyst: HCl (4M in dioxane, 0.1 equiv) – Optional, accelerates reaction via protonation of the quinoline nitrogen.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chlorothis compound (e.g., 100 mg, 0.53 mmol) in anhydrous iPrOH (3 mL) in a microwave-compatible vial.

  • Addition: Add the substituted aniline (0.58 mmol). If the aniline is electron-deficient (e.g., 3-trifluoromethylaniline), add 1 drop of 4M HCl in dioxane.[1]

  • Reaction:

    • Thermal Method: Reflux at 85°C for 4–12 hours. Monitor by TLC (5% MeOH in DCM).[1]

    • Microwave Method:[2] Heat at 120°C for 20 minutes (High Absorption setting).

  • Work-up:

    • Cool the reaction to room temperature.[3] The product often precipitates as the hydrochloride salt.

    • Filter the solid and wash with cold diethyl ether (

      
      ) to remove unreacted aniline.[1]
      
    • Free Base Conversion (If required for assay): Suspend solid in saturated

      
       and extract with EtOAc. Dry over 
      
      
      
      and concentrate.
  • Validation: Verify identity via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS (ESI+).[1] Look for the characteristic disappearance of the C4-Cl signal and the appearance of aniline aromatic protons.
Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Hydroxyquinoline- 6-carbonitrile Chlorination POCl3 / 100°C (Chlorination) Start->Chlorination Activation Intermediate 4-Chloroquinoline- 6-carbonitrile Chlorination->Intermediate Isolation SNAr Aniline / iPrOH (SNAr Displacement) Intermediate->SNAr Library Gen Product 4-Anilinoquinoline- 6-carbonitrile SNAr->Product Purification

Caption: Fig 1. Synthetic route for generating 4-anilinothis compound libraries.

Biological Evaluation (The "Test" Phase)[1]

To validate the SAR, a robust biochemical assay is required. For kinase inhibitors, a FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™) is recommended due to its high sensitivity and resistance to compound fluorescence interference.[1]

Protocol B: Biochemical Kinase Inhibition Assay (Generic)

Objective: Determine


 values for analogs against a target kinase (e.g., CDK8, EGFR).

Materials:

  • Kinase Enzyme (recombinant, human).[1]

  • FRET Peptide Substrate.

  • ATP (

    
     concentration).[1]
    
  • Test Compounds (10 mM DMSO stock).

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the test compounds in DMSO. Final assay concentration usually ranges from 10

    
    M to 0.5 nM.
    
  • Enzyme Mix: Dilute the kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction Initiation:

    • Add 5

      
      L of Compound solution to a 384-well plate (black, low volume).
      
    • Add 5

      
      L of Enzyme/Substrate mix.
      
    • Incubate for 5 minutes at RT.

    • Add 5

      
      L of ATP solution to initiate the reaction.
      
  • Incubation: Incubate for 60 minutes at RT (protect from light).

  • Termination: Add 10

    
    L of Development Solution (containing EDTA and site-specific antibody).
    
  • Read: Measure fluorescence ratio (Emission 445 nm / 520 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate

    
    .
    

SAR Analysis & Optimization (The "Analyze" Phase)[1]

Successful optimization of the this compound scaffold relies on independently tuning three vectors.

Vector 1: The C4 "Head" (Hinge Binder)

The C4-aniline moiety is the primary determinant of potency.[1] It typically occupies the hydrophobic pocket adjacent to the hinge region.

  • Observation: Electron-rich anilines (e.g., 3-OMe, 3,4-dimethoxy) often improve potency by strengthening

    
    -stacking interactions.[1]
    
  • Steric Constraint: Bulky groups at the ortho-position of the aniline can induce a twisted conformation, potentially improving selectivity but reducing affinity if the pocket is tight.

Vector 2: The C6-Nitrile (Electronic Tuner)[1]
  • Role: The 6-CN group withdraws electron density from the quinoline ring.

  • Modification: Replacing -CN with -H or -OMe usually results in a loss of potency due to the reduced acidity of the NH at position 4 (weakening the H-bond to the hinge residue) and increased metabolic clearance.[1]

  • Bioisosteres: If -CN causes toxicity, try -CF3 or -Cl, though -CN is generally preferred for its compact size.[1]

Vector 3: The C7 "Tail" (Solvent Front)[1]
  • Role: The C7 position points towards the solvent interface.

  • Strategy: This is the ideal vector for improving physicochemical properties (solubility, ADME).[1]

  • Modifications: Append solubilizing groups like N-methylpiperazine or morpholine via an ether linkage.

Data Presentation: Representative SAR Table

Hypothetical data based on CDK8/19 inhibition trends (e.g., Senexin C analogs).

Compound IDR1 (C4-Aniline)R2 (C6)R3 (C7)IC50 (nM)Solubility (µM)
QCN-01 Phenyl-CN-H450< 10
QCN-02 3-Cl, 4-F-Phenyl-CN-H85< 5
QCN-03 3-Cl, 4-F-Phenyl-H-H1200< 5
QCN-04 3-Cl, 4-F-Phenyl-CN-O-(CH2)2-Morpholine12 > 100

Interpretation:

  • QCN-01 vs QCN-02: Halogenation of the aniline improves potency (hydrophobic fit).[1]

  • QCN-02 vs QCN-03: Removal of the 6-CN group causes a >10-fold loss in potency, confirming its critical electronic role.[1]

  • QCN-04: Addition of a solubilizing tail at C7 maintains the pharmacophore while drastically improving "drug-likeness."

Visualization: SAR Decision Logic

SAR_Logic Start Initial Hit: 4-Anilinoquinoline-6-CN CheckPotency Is Potency < 100 nM? Start->CheckPotency CheckSolubility Is Solubility > 50 µM? CheckPotency->CheckSolubility Yes ModifyC4 Optimize C4 Aniline (Hinge Interaction) CheckPotency->ModifyC4 No ModifyC7 Add Solubilizing Group at C7 (Solvent Exposed) CheckSolubility->ModifyC7 No CheckMetab Is t1/2 acceptable? CheckSolubility->CheckMetab Yes ModifyC4->CheckPotency Re-test ModifyC7->CheckSolubility Re-test KeepC6 Retain 6-CN (Blocks Metabolism) CheckMetab->KeepC6 Yes (6-CN active)

Caption: Fig 2.[1] Decision tree for optimizing this compound leads.

References

  • Porter, J., et al. (2022).[1] A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics (Senexin C).[1][4] Journal of Medicinal Chemistry.

  • Wissner, A., et al. (2003).[1] Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.

  • Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group.[5][6] Journal of Medicinal Chemistry.

  • Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.[7][8]

Sources

Application Note: In Vitro Evaluation of Quinoline-6-carbonitrile Derivatives as Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Quinoline-6-carbonitrile core represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for developing inhibitors of Epidermal Growth Factor Receptor (EGFR) , Human Epidermal Growth Factor Receptor 2 (HER2) , and Cyclin-Dependent Kinase 8/19 (CDK8/19) .

Unlike generic quinolines, the nitrile (cyano) group at the C-6 position offers unique electronic properties:

  • Metabolic Stability: It blocks the C-6 position from metabolic oxidation (hydroxylation), extending half-life.

  • Hydrogen Bonding: The nitrogen atom acts as a weak hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • Synthetic Handle: It allows for the generation of amidines or tetrazoles to tune solubility and potency.

This guide provides a rigorous, self-validating workflow for evaluating the anticancer potential of this specific scaffold, moving from phenotypic screening to target validation.

Compound Management & Physicochemical Handling[1]

Challenge: this compound derivatives are characteristically lipophilic and planar, leading to poor aqueous solubility and π-π stacking aggregation.

Protocol: Stock Solution Preparation

  • Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), grade

    
     99.9%.
    
  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Critical Insight: Do not exceed 50 mM. At high concentrations, these planar molecules may form micro-crystals upon freeze-thaw cycles that are invisible to the naked eye but skew IC50 data.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C.

  • Working Solutions:

    • Dilute stock into serum-free media immediately before use.

    • Maximum DMSO Tolerance: Ensure final DMSO concentration in cell culture is

      
       (v/v). For sensitive lines (e.g., primary cells), keep 
      
      
      
      .

Primary Screening: Cytotoxicity Profiling (MTT/SRB)

Objective: Determine the IC50 (half-maximal inhibitory concentration) to distinguish between cytotoxic (killing) and cytostatic (growth-arresting) effects.

Method A: MTT Assay (Metabolic Activity)

Best for: Rapid screening of adherent lines (e.g., A549, MCF-7).

Step-by-Step Protocol:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates.

    • Validation Step: Perform a "Linearity Standard Curve" for each cell line beforehand. Absorbance must be linear with cell number; otherwise, the assay is invalid.

  • Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS, not cells. Evaporation in edge wells concentrates the drug, artificially lowering IC50.

  • Treatment: After 24h adhesion, add this compound derivatives (0.01

    
    M to 100 
    
    
    
    M, log-scale).
  • Incubation: 48–72 hours.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with acidified isopropanol (dissolves quinoline-formazan complexes better than pure DMSO). Read OD at 570 nm.

Method B: Sulforhodamine B (SRB) Assay

Best for: NCI-60 style screening; measures protein mass, independent of metabolic state.

Why use SRB? Quinoline derivatives targeting mitochondria (ROS generation) can interfere with MTT reduction, yielding false negatives. SRB is the gold standard for this scaffold.

Secondary Evaluation: Mechanism of Action (MoA)

Once potency is established (IC50


M), the mechanism must be deconvoluted. Quinoline-6-carbonitriles typically induce apoptosis via kinase inhibition or DNA intercalation.
Experiment 1: Cell Cycle Analysis (Flow Cytometry)

Rationale:

  • G1 Arrest: Suggests EGFR or CDK8/19 inhibition (Senexin C-like activity).

  • G2/M Arrest: Suggests tubulin polymerization inhibition.

Protocol:

  • Treat cells at

    
     IC50 for 24 hours.
    
  • Fix cells in ice-cold 70% ethanol (dropwise while vortexing to prevent clumping).

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analysis: Use a flow cytometer.[1]

    • Success Criteria: The G2/M peak in treated cells should be

      
       the area of the control if the compound acts as a tubulin poison.
      
Experiment 2: Apoptosis Quantification (Annexin V/PI)

Protocol:

  • Harvest cells (keep floating cells; they are likely apoptotic).

  • Stain with Annexin V-FITC (binds exposed Phosphatidylserine) and PI (permeability marker).

  • Interpretation:

    • Q1 (Annexin-/PI+): Necrosis (likely toxicity/off-target).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Mechanism-driven).

Target Validation: Kinase Signaling (Western Blot)

For this compound derivatives, the primary targets are often tyrosine kinases.

Target: EGFR (Epidermal Growth Factor Receptor) Rationale: The 6-CN group often mimics the binding mode of clinically approved inhibitors like Pelitinib or Bosutinib analogs.

Workflow:

  • Starvation: Serum-starve A549 or H1975 cells overnight to reduce basal phosphorylation.

  • Pre-treatment: Add compound (1

    
    M) for 2 hours.
    
  • Stimulation: Add EGF (50 ng/mL) for 15 minutes.

  • Lysis: Use RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Antibody: Anti-p-EGFR (Tyr1068) – indicates activation status.

    • Loading Control: Total EGFR and

      
      -Actin.
      
  • Result: A potent hit will prevent the EGF-induced band shift of p-EGFR.

Visualizations

Diagram 1: Experimental Workflow

This flowchart illustrates the decision matrix for evaluating the scaffold.

Workflow Start Synthesis of This compound Derivatives Solubility Solubility Check (DMSO < 0.5%) Start->Solubility Screen Primary Screen (SRB/MTT) Determine IC50 Solubility->Screen Decision IC50 < 10 µM? Screen->Decision Discard Discard / Redesign Decision->Discard No MoA Mechanism of Action (Flow Cytometry) Decision->MoA Yes Target Target Validation (Western Blot: p-EGFR / CDK8) MoA->Target

Caption: Decision matrix for the biological evaluation of this compound derivatives.

Diagram 2: Mechanistic Pathway (EGFR/CDK8)

This diagram details the signaling cascade intercepted by these derivatives.

Signaling EGF EGF Ligand EGFR EGFR (Target) EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylation Inhibitor Quinoline-6-CN Derivative Inhibitor->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Translocation Nucleus Nucleus

Caption: Proposed mechanism of action where the quinoline scaffold competes for the ATP binding site of EGFR.

Data Analysis & Statistical Rigor

  • IC50 Calculation: Do not use linear regression on log-dose response. Use Non-linear regression (Four-parameter logistic curve) :

    
    
    
  • Replicates: All biological assays must be performed in biological triplicates (n=3 independent days), not just technical triplicates.

  • Significance: Use One-way ANOVA followed by Dunnett’s post-hoc test when comparing derivatives to the parent scaffold.

References

  • Porter, D. C., et al. (2012). Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities. Proceedings of the National Academy of Sciences. Link(Describes Senexin B, a precursor to 6-CN derivatives).

  • Chen, M., et al. (2022). A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry. Link(Key reference for the specific this compound scaffold).

  • Wissner, A., et al. (2003). Dual irreversible kinase inhibitors: quinazoline-based inhibitors incorporating two independent reactive centers. Bioorganic & Medicinal Chemistry Letters.[2] Link(Foundational work on nitrile-containing kinase inhibitors).

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Protocol.Link(Standard protocol for SRB assays).

  • El-Sayed, M. A., et al. (2018). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Quinoline-6-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Ticket ID: QCN-SYNTH-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Nitrogen Problem"

Welcome to the technical support hub for Quinoline-6-carbonitrile. If you are reading this, you are likely experiencing stalled reactions, low yields, or difficult purifications.

The Core Issue: The quinoline ring is not just a substrate; it is a ligand. The nitrogen atom at position 1 (N1) is a Lewis base that competes with your phosphine ligands for the metal center (Palladium or Copper). This leads to catalyst deactivation (poisoning).[1][2] Furthermore, the resulting nitrile product is also a coordinating ligand, often causing product inhibition as the reaction progresses.

This guide prioritizes the Palladium-Catalyzed Cyanation (the modern standard for high yield) but addresses the Rosenmund-von Braun reaction for specific use cases.

Module 1: Protocol Selection (Decision Matrix)

Before optimizing, ensure you are using the correct route for your specific halide precursor.

DecisionTree Start Starting Material Halide Which Halogen at C6? Start->Halide Cl Chloride (Cl) Halide->Cl Br Bromide (Br) Halide->Br I Iodide (I) Halide->I MethodA Method A: Pd-Catalyzed (Bulky Ligands required) Ligand: Xantphos or Buchwald Cl->MethodA Low Reactivity MethodB Method B: Pd-Catalyzed (Standard High Yield) Pd2(dba)3 + dppf + Zn(CN)2 Br->MethodB Optimal Balance I->MethodB Fastest MethodC Method C: Rosenmund-von Braun (CuCN + L-Proline) Robust but harsh I->MethodC Classic Alt

Figure 1: Decision matrix for selecting the synthesis route based on the 6-haloquinoline precursor.

Module 2: The Modern Standard (Pd/Zn(CN)₂)

Recommended For: 6-Bromoquinoline (Industry Standard) Target Yield: >85%[3]

The combination of Pd₂(dba)₃ (source of Pd⁰) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) with Zn(CN)₂ is the most robust system for quinolines. The large bite angle of dppf resists displacement by the quinoline nitrogen.

Optimized Protocol
  • Reagents:

    • 6-Bromoquinoline (1.0 equiv)

    • Zn(CN)₂ (0.6 equiv) — Note: 0.6 equiv provides 1.2 equiv of CN⁻.

    • Pd₂(dba)₃ (2.0 mol%)

    • dppf (4.0 mol%)

    • Additive: Zn Dust (10-20 mol%) — CRITICAL for yield maintenance.

    • Solvent: DMAc (Dimethylacetamide) or wet DMF (99:1 DMF:H₂O).

  • Procedure:

    • Step 1 (Degassing): Combine halide, Zn(CN)₂, and Zn dust in the reaction vessel. Cycle vacuum/Nitrogen 3 times. This is vital; Oxygen oxidizes the phosphine ligand, killing the catalyst.

    • Step 2 (Catalyst Addition): Add Pd source and ligand. Add solvent (sparged with N₂ for 30 mins).

    • Step 3 (Reaction): Heat to 120°C . Monitor via HPLC/UPLC.

    • Step 4 (Quench): Cool to RT. Dilute with EtOAc.

Troubleshooting & FAQs

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.[2][4] Why? A: You likely have Pd(II) accumulation . The oxidative addition consumes Pd(0). If the transmetallation with Zn(CN)₂ is slow, or if trace oxygen is present, Pd gets trapped as an inactive Pd(II) species.

  • Fix: Add Zn dust (polymethylhydrosiloxane is an alternative) at the start. Zn reduces inactive Pd(II) back to catalytic Pd(0) [1].

Q: Why is my yield lower with "Dry" DMF compared to "Wet" DMF? A: Counter-intuitively, absolute dryness can hinder this specific reaction. Zn(CN)₂ has very poor solubility in organic solvents. A trace amount of water (1% v/v) helps solubilize the zinc salt, facilitating the transmetallation step without deactivating the catalyst [2].

Q: I see a significant amount of homocoupling (Biaryl formation). A: This indicates the transmetallation step is too slow compared to the oxidative addition, or oxygen is present.

  • Fix: Increase the concentration of Zn(CN)₂ or switch to Zn(CN)₂/TMEDA complex to speed up cyanide delivery. Ensure rigorous degassing.

Module 3: The "Green" Alternative (K₄[Fe(CN)₆])

Recommended For: Safety-restricted labs (Avoids free cyanide generation).

Beller's reagent (Potassium ferrocyanide) is non-toxic but requires higher temperatures or specific conditions to release CN⁻.

Protocol Adjustment:

  • Catalyst: Pd(OAc)₂ + CM-Phos or Xantphos.

  • Base: Na₂CO₃ (1.0 equiv) is required (unlike the Zn(CN)₂ method).

  • Solvent: NMP or DMAc.

  • Temp: 140°C.

Q: The reaction is extremely slow with K₄[Fe(CN)₆]. A: The release of cyanide from the iron complex is thermally gated. If you cannot heat to 140°C, you must add a Lewis Acid promoter like CuI (10 mol%) to facilitate CN transfer to the Palladium center [3].

Module 4: Workup & Purification (The "Black Gunk" Fix)

Metal-catalyzed cyanations often result in a dark, intractable oil due to metal-nitrogen coordination. Standard silica columns often streak or trap the product.

The "Scavenger" Wash Protocol

Do not skip this. It breaks the Pd/Zn-Quinoline coordination complexes.

MethodReagentsMechanismBest For
A (Standard) 10% NH₄OH (aq)Ammonia displaces product from metal centers.Zn(CN)₂ reactions
B (Chelation) Ethylenediamine (5% aq)Strong bidentate ligand strips Pd/Cu.High Pd loading / CuCN
C (Oxidative) FeCl₃ / HCl (aq)Oxidizes Cu(I) to water-soluble Cu(II).Rosenmund (CuCN)

Step-by-Step Purification:

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) or MTBE.

  • Wash 1: 5% aqueous Ethylenediamine (or NH₄OH). Shake vigorously. The aqueous layer will turn blue/purple (extracting the metal).

  • Wash 2: Brine.

  • Dry: Na₂SO₄.

  • Crystallization: this compound crystallizes well from EtOH/Heptane or IPA . Avoid column chromatography if possible to maximize yield.

Module 5: Mechanistic Visualization

Understanding where the failure occurs helps you troubleshoot.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 6-Bromoquinoline Poison OFF-CYCLE TRAP (Quinoline N-Coordination) OxAdd->Poison N-binding (Stalls reaction) TransMet Transmetallation (Zn(CN)2 enters) OxAdd->TransMet + CN- Poison->OxAdd Heat / Bulky Ligand reverses RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: The Pd-catalytic cycle showing the "Off-Cycle Trap" where the quinoline nitrogen coordinates to Palladium, stalling the reaction.

References

  • Tschaen, D. M., et al. (2003). "Optimized Synthesis of 4-Cyanophenylalanine Derivatives via Pd-Catalyzed Cyanation." Journal of Organic Chemistry, 68(19), 7235–7242.

  • Chidambaram, R. (2004).[5] "The role of water in the Pd-catalyzed cyanation of aryl halides." Tetrahedron Letters, 45(7), 1441-1444.

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides."[5] Chemical Communications, (12), 1388-1389.

  • Ellis, N., et al. (2002). "Palladium-Catalyzed Cyanation of Aryl Chlorides." Chemical Communications, (5), 418-419.

Disclaimer: Cyanides are lethal. All protocols described above must be performed in a functioning fume hood with appropriate PPE and a cyanide antidote kit available immediately.

Sources

Common byproducts in Quinoline-6-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline-6-carbonitrile Synthesis

Executive Summary: The Synthetic Landscape

This compound (CAS: 20372-63-8) is a critical pharmacophore, serving as a key intermediate for Type I and II kinase inhibitors (e.g., Bosutinib analogs). While theoretically simple, the installation of the nitrile group at the C6 position is plagued by three competitive pathways: Protodehalogenation (reduction), Homocoupling (dimerization), and Hydrolysis (amide formation).

This guide prioritizes the Palladium-Catalyzed Cyanation (using Zn(CN)₂ or K₄[Fe(CN)₆]) as the modern industry standard, while addressing the legacy Rosenmund-von Braun (CuCN) method where relevant.

Diagnostic Hub: Byproduct Identification

Use this table to match your analytical data (LC-MS/NMR) to the specific failure mode.

Observed ByproductStructureAnalytical Signature (LC-MS/NMR)Root Cause
Quinoline (Reduced)Ar-H[M-Br+H]⁺ (Mass: 129). Loss of Br isotope pattern.Protodehalogenation. Presence of hydride sources (wet solvent) or excessive heating.
6,6'-Biquinoline (Dimer)Ar-Ar[2M-2Br]⁺ (Mass: 256). High retention time (non-polar).Homocoupling. Low cyanide concentration relative to catalyst; O₂ contamination.
Quinoline-6-carboxamide Ar-CONH₂[M+18]⁺ (Mass: 172). IR: Broad bands 3100-3400 cm⁻¹.Partial Hydrolysis. Water in solvent or uncontrolled basic workup.
Catalyst-Cyanide Complex [Pd(CN)₄]²⁻No product peak; SM remains unreacted.Catalyst Poisoning. Cyanide concentration too high during initiation.

Technical Deep Dive & Troubleshooting

Module A: The "Reduction" Problem (Protodehalogenation)

User Question: "I am using Pd(PPh₃)₄ and Zn(CN)₂ in DMF. I see 20% conversion to Quinoline (des-bromo product). Why?"

The Mechanism: In the catalytic cycle, after oxidative addition (Ar-Pd-Br), the complex is vulnerable. If Transmetallation with Zn(CN)₂ is slow, the complex will abstract a hydride from the solvent (DMF/DMAc) or trace water, leading to reductive elimination of Ar-H.

Corrective Protocol:

  • Solvent Switch: DMF decomposes to dimethylamine (a hydride source) at high temps. Switch to NMP (N-Methyl-2-pyrrolidone) or DMAc (dried over molecular sieves).

  • Catalyst Choice: Switch to Pd(dppf)Cl₂·DCM . The bidentate ligand (dppf) imposes a large bite angle, accelerating the reductive elimination of the desired nitrile product over the side reaction.

  • Zinc Activation: Add 1-2 mol% of Zinc Dust . This keeps the catalytic cycle active (Pd⁰ regeneration) without promoting hydride abstraction.

Module B: The "Stalled Reaction" (Catalyst Poisoning)

User Question: "My reaction turns black immediately and conversion stops at 5%. What happened?"

The Mechanism: Cyanide is a strong


-donor. If free cyanide ions are present in high concentration before the oxidative addition step, they bind irreversibly to Pd(II), forming stable [Pd(CN)4]²⁻ species (The "Pd-Black" death). This shuts down the catalytic cycle.

Corrective Protocol:

  • Slow Release: Do not use NaCN/KCN directly if possible. Use Zn(CN)₂ (low solubility releases CN⁻ slowly) or K₄[Fe(CN)₆] (non-toxic, slow release).[1]

  • Stepwise Heating: Do not dump reagents into hot solvent. Stir at RT for 20 mins to allow Oxidative Addition (Ar-Br + Pd⁰

    
     Ar-Pd-Br) to occur before the cyanide attacks the metal center.
    
Module C: The "Amide Trap" (Hydrolysis)

User Question: "My LC-MS shows the product mass, but the NMR shows extra protons and IR has a broad peak at 3300. Is it the acid?"

The Mechanism: Nitriles are thermodynamically unstable relative to amides in the presence of water and heat (basic pH). The nitrile hydrates to Quinoline-6-carboxamide . This is often mistaken for the carboxylic acid, but the amide is the kinetic product.

Corrective Protocol:

  • Anhydrous Everything: Use a Schlenk line. Water content in solvent must be <50 ppm.

  • Workup pH: Avoid strong aqueous base during workup. Quench with 1:1 saturated NH₄Cl/Water or Ethylenediamine (aq) to scavenge metals without hydrolyzing the nitrile.

Visualization: Reaction Pathway Analysis

The following diagram illustrates the competitive pathways in the synthesis of this compound from 6-Bromoquinoline.

QuinolineSynthesis cluster_legend Pathway Legend SM Starting Material (6-Bromoquinoline) Pd_Complex Pd-Oxidative Addition Complex (Ar-Pd-Br) SM->Pd_Complex Pd(0) Catalyst Oxidative Addition Product TARGET PRODUCT (this compound) Pd_Complex->Product Zn(CN)2 Transmetallation & Red. Elimination Reduced Byproduct: Quinoline (Protodehalogenation) Pd_Complex->Reduced H-Source (Solvent/H2O) Slow CN- transfer Dimer Byproduct: 6,6'-Biquinoline (Homocoupling) Pd_Complex->Dimer 2x Ar-Pd-Br Disproportionation Amide Impurity: 6-Carboxamide (Hydrolysis) Product->Amide H2O / Heat (Workup) key Green: Desired Path | Red: Critical Failure | Yellow: Optimization Issue

Figure 1: Mechanistic branching in Palladium-catalyzed cyanation. Note that the Amide impurity typically forms post-reaction or due to wet solvents.

Master Protocol: Optimized Pd-Cyanation

This protocol minimizes protodehalogenation and prevents catalyst poisoning.

Reagents:

  • 6-Bromoquinoline (1.0 equiv)

  • Zn(CN)₂ (0.6 equiv) [Note: 0.6 eq provides 1.2 eq of CN-]

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Zn Dust (10 mol%) [Scavenger & Reductant]

  • Solvent: DMAc (Anhydrous, degassed)

Step-by-Step:

  • Degassing (Critical): Place solid reagents (Ar-Br, Zn(CN)₂, Zn dust, Catalyst) in a reaction vial. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous DMAc via syringe. Do not open the vial to air.

  • Pre-Stir: Stir at Room Temperature for 20 minutes.

    • Why? This ensures the catalyst is solvated and oxidative addition begins before thermal stress.

  • Heating: Heat block to 100°C (Internal temp). Stir for 4-12 hours.

    • Monitoring: Check HPLC at 2 hours. If SM remains but no byproducts form, boost to 120°C.

  • Workup (The "Chelation" Wash):

    • Cool to RT. Dilute with EtOAc.

    • Wash with 10% aqueous Ethylenediamine or NH₄OH/Water (1:1) .

    • Why? This solubilizes the Zinc and Palladium salts, preventing them from carrying over into the organic layer (which causes degradation during concentration).

References

  • Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Source: Chemical Reviews (ACS). Context: Comprehensive review of mechanism and catalyst selection (Pd(dppf)Cl2 vs Pd(PPh3)4). URL:[Link]

  • Zinc Cyanide (Zn(CN)2) as a Safer Reagent. Source: Journal of Organic Chemistry.[2][3] Context: Details the kinetics of slow cyanide release preventing catalyst poisoning. URL:[Link]

  • Hydration of Nitriles to Amides. Source: Organic Syntheses.[4] Context: Mechanistic insight into the hydrolysis byproduct formation under basic/aqueous conditions. URL:[Link]

  • Rosenmund-von Braun Reaction Troubleshooting. Source: Organic Chemistry Portal. Context: Legacy methods and copper removal strategies.[5] URL:[Link]

Sources

Technical Support Center: Quinoline Synthesis Thermal Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: QUN-OPT-2024 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Quinoline Synthesis Support Center. You are likely here because your reaction has either turned into an intractable black tar, stalled at an intermediate, or produced the wrong regioisomer.

Temperature in quinoline synthesis is not merely a variable; it is the primary switch between kinetic and thermodynamic pathways. In heterocycle formation, thermal energy dictates whether you achieve ring closure, aromatization, or polymerization. This guide moves beyond standard protocols to address the causality of thermal failure and provides self-validating correction strategies.

Module 1: The "Tar" Problem (Skraup & Doebner-Miller)

Issue: The reaction mixture violently exotherms, turning into a black, insoluble solid (tar) within minutes of heating. Diagnosis: Uncontrolled polymerization of the in situ generated acrolein or enone intermediates.

The Mechanism of Failure

In the Skraup reaction, glycerol dehydrates to acrolein at


190°C. If the concentration of free acrolein is too high relative to the aniline, acrolein polymerizes with itself rather than undergoing the Michael addition with aniline. This polymerization is highly exothermic, creating a thermal runaway loop.
Troubleshooting Protocol: The Moderator Method

To prevent this, we must decouple the dehydration step from the condensation step using a "Moderator."

Recommended Protocol Modification:

  • Add Ferrous Sulfate (

    
    ):  Add 0.1 equivalent relative to the amine. It acts as an oxygen carrier and moderates the oxidation step, preventing violent surges.
    
  • Stepwise Temperature Ramp: Do not heat directly to reflux.

    • Stage 1 (Ambient): Stir aniline, glycerol, and moderator. Add

      
       dropwise.
      
    • Stage 2 (Initiation): Heat to 100°C. Hold for 30 mins. This initiates Michael addition without rapid acrolein generation.

    • Stage 3 (Reflux): Ramp to 140°C (reflux) only after the initial exotherm subsides.

Decision Logic: Tar Prevention

SkraupTroubleshooting Start Skraup/Doebner-Miller Reaction Issue Violent Exotherm / Tar Formation? Start->Issue Check1 Check Reagent Addition Order Issue->Check1 Yes Action1 Add Acid LAST and SLOWLY (Dropwise with cooling) Check1->Action1 Incorrect Check2 Check for Moderator Check1->Check2 Correct Action1->Start Restart Action2 Add FeSO4 (0.1 eq) or Nitrobenzene (Oxidant+Solvent) Check2->Action2 Missing Check3 Check Heating Profile Check2->Check3 Present Action2->Start Restart Action3 Implement Step-Ramp: 1. 100°C (30 min) 2. 140°C (Reflux) Check3->Action3 Direct Reflux Action3->Start Restart caption Figure 1: Logic flow for preventing polymerization in Skraup synthesis.

Module 2: The Regioselectivity Switch (Conrad-Limpach-Knorr)[1]

Issue: You are targeting a 4-quinolone but obtaining a 2-quinolone (or vice versa). Diagnosis: You are operating under the wrong thermodynamic regime.

The Thermal Switch

The reaction between an aniline and a


-keto ester (e.g., ethyl acetoacetate) is the classic example of Kinetic vs. Thermodynamic control .
Target ProductControl TypeTemperatureMechanism
4-Quinolone Kinetic Low (< 100°C) Aniline attacks the ketone (most electrophilic). Forms a Schiff base (

-aminoacrylate).[1] Cyclization yields 4-quinolone.
2-Quinolone Thermodynamic High (> 140°C) Aniline attacks the ester (less reactive). Forms an amide (

-ketoanilide). This intermediate is thermodynamically more stable.[2] Cyclization yields 2-quinolone.[3]
Experimental Validation
  • To get 4-Quinolone: Perform the condensation at Room Temperature or mild warming (60°C) with an acid catalyst.[4] Isolate the acrylate before heating to high temps for cyclization.

  • To get 2-Quinolone: Mix reagents and immediately plunge into high-temperature oil (140°C+) or use a high-boiling solvent (e.g., diphenyl ether) to bypass the kinetic trap.

Pathway Visualization

Regioselectivity Reactants Aniline + Ethyl Acetoacetate KineticPath Low Temp (<100°C) Kinetic Control Reactants->KineticPath ThermoPath High Temp (>140°C) Thermodynamic Control Reactants->ThermoPath Intermed1 Schiff Base (Beta-aminoacrylate) KineticPath->Intermed1 Fast Attack at Ketone Intermed2 Amide (Beta-ketoanilide) ThermoPath->Intermed2 Reversible Attack at Ester Prod1 4-Quinolone Intermed1->Prod1 Cyclization (250°C) Prod2 2-Quinolone Intermed2->Prod2 Cyclization (Acid/Heat) caption Figure 2: Temperature-dependent divergence in Conrad-Limpach-Knorr synthesis.

Module 3: Breaking the Activation Barrier (Friedländer & Povarov)

Issue: Reaction times are excessive (24h+) or yields are low (<40%) using standard reflux. Diagnosis: The condensation step has a high activation energy barrier (


) that conventional reflux cannot efficiently overcome.
Optimization: Microwave Irradiation (MWI)

In Friedländer synthesis, the condensation of 2-aminoaryl ketones with carbonyls is often sluggish. Microwave heating effects (dipolar polarization) can superheat the solvent locally, accelerating the rate by orders of magnitude.

Comparative Data: Conventional vs. Microwave

MethodSolventTemp (°C)TimeYield (%)
Conventional Ethanol78°C (Reflux)12-24 h45-65%
Conventional Toluene110°C (Reflux)8-12 h60-75%
Microwave Ethanol/Acetic Acid 140-160°C 10-20 min 85-95%
Microwave Solvent-Free 120°C 5-10 min 90-98%

Protocol (Green Chemistry):

  • Mix 2-aminobenzophenone (1.0 eq) and active methylene compound (1.1 eq).

  • Add catalytic acetic acid (or use as solvent).

  • MW Settings: 150°C, High Stirring, Power Max 300W (Dynamic).

  • Hold Time: 10 minutes.

  • Result: Cleaner reaction profile due to short thermal exposure, minimizing degradation.

Module 4: The Thermodynamic Lock (Gould-Jacobs)

Issue: You isolated the intermediate (anilinomethylene malonate) but the final cyclization to the quinolone fails. Diagnosis: You have not reached the "Thermodynamic Lock" temperature.

The cyclization of the Gould-Jacobs intermediate is an intramolecular aromatic substitution that requires restoration of aromaticity in the pyridone ring. This step has a very high energy barrier.

The "Dowtherm" Requirement: Classically, this requires heating to 250–280°C .

  • Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Procedure: The intermediate is added solid to the already boiling solvent. If added cold and heated up, polymerization competes with cyclization.

Modern Workaround (Eaton's Reagent): If you lack high-temp capabilities, use Eaton’s Reagent (


 in Methanesulfonic acid).
  • Temp: 70–90°C.

  • Mechanism:[5][6][7][8][9][10][11][12] The super-acidic medium protonates the ester carbonyl, lowering the activation energy for the electrophilic attack, bypassing the 250°C requirement.

References

  • BenchChem. (2025).[7][13][14] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.Link

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen-containing scaffolds. RSC Advances. Link

  • Master Organic Chemistry. (2012). Kinetic vs. Thermodynamic Control of Reactions.[2][15]Link

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules.[3][4][6][7][8][10][12][16][17][18] Link

  • Organic Chemistry Portal. (2023). Synthesis of Quinolines: Recent Advances.Link

Sources

Technical Support Center: Quinoline-6-carbonitrile Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Quinoline-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging solubility issues associated with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure the reliability and reproducibility of your experiments.

Section 1: Understanding the Challenge - Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of this compound that contribute to its poor aqueous solubility. The quinoline structure is a fused aromatic system, making it inherently hydrophobic.

PropertyValue / ObservationImplication for Aqueous Solubility
Molecular Formula C₁₀H₆N₂The molecule is predominantly a hydrocarbon scaffold.
Molecular Weight 154.17 g/mol Relatively small, but structure dictates solubility.
LogP (Predicted) ~2.3 - 2.5A positive LogP indicates higher solubility in lipids than in water (hydrophobicity).
pKa (Predicted) ~1.5 - 2.5The quinoline nitrogen is weakly basic. It will be protonated only at very low pH.
Water Solubility Poor / Sparingly SolubleDirect dissolution in neutral aqueous buffers is expected to be very low. The parent compound, quinoline, is only slightly soluble in cold water.[1]

Section 2: Frequently Asked Questions & First-Line Troubleshooting

This section addresses the most common questions and initial steps to take when encountering solubility problems.

Q1: I added my this compound powder directly to my PBS buffer (pH 7.4), and it won't dissolve. What went wrong?

A1: This is the most common issue. Direct dissolution of a hydrophobic, weakly basic compound like this compound into a neutral aqueous buffer is often unsuccessful. The compound's high hydrophobicity and low pKa mean that at pH 7.4, it is in its neutral, least soluble form. You must start by creating a concentrated stock solution in an organic solvent.

Q2: What is the best organic solvent to use for a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting point. It is a powerful, water-miscible organic solvent capable of dissolving most small molecules for biological assays. N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) are also effective co-solvents.[2][3]

Q3: My compound dissolved in DMSO, but it precipitated immediately when I added it to my aqueous buffer. Why?

A3: This is called "crashing out." While the compound is soluble in 100% DMSO, adding this stock to a fully aqueous environment abruptly and dramatically changes the polarity. The compound is no longer soluble in the final mixture. The key is to ensure the final concentration of the organic solvent in your working solution is high enough to maintain solubility, but low enough to not interfere with your experiment.

Troubleshooting Workflow: From Powder to Soluble Working Solution

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Buffer A Weigh Solid Compound B Dissolve in 100% DMSO (e.g., to 10-50 mM) A->B C Vortex / Gentle Heat (37°C) if needed B->C D Observe: Clear Solution? C->D E Pipette Aqueous Buffer (e.g., PBS, TRIS) D->E Yes I Troubleshoot: - Increase DMSO volume - Use sonication - Check compound purity D->I No F Add stock solution dropwise while vortexing E->F G Final [DMSO] < 1% F->G H Observe: Solution Clear? G->H J SUCCESS: Proceed with Experiment H->J Yes K Troubleshoot: - Decrease final concentration - Increase final [DMSO] - Try pH modification (Sec 3) H->K No

Caption: A workflow for dissolving this compound.

Section 3: Advanced Solubilization Strategies

If first-line troubleshooting fails, more advanced techniques may be required.

Q4: Can I use pH to increase the solubility of this compound?

A4: Yes, this is a powerful strategy for ionizable compounds.[4] this compound has a weakly basic nitrogen atom in the quinoline ring. According to the Henderson-Hasselbalch equation, by lowering the pH of the buffer to be well below the compound's pKa (~1.5-2.5), you can protonate this nitrogen.[5][6][7][8][9] This positive charge significantly increases the molecule's polarity and its affinity for water, thereby increasing solubility.

Mechanism of pH-Dependent Solubility

G cluster_0 High pH (e.g., pH 7.4) cluster_1 Low pH (e.g., pH < 2.0) Neutral Quinoline-6-CN (Neutral Form) LowSol Low Aqueous Solubility Neutral->LowSol Dominant Species Protonated Quinoline-6-CN-H+ (Protonated/Ionized Form) Neutral->Protonated pH dependent equilibrium pKa ~ 1.5-2.5 HighSol High Aqueous Solubility Protonated->HighSol Dominant Species

Caption: Ionization state of this compound vs. pH.

Practical Steps for pH Modification:

  • Prepare your desired buffer (e.g., Phosphate or Citrate).

  • Adjust the pH downwards using a strong acid like HCl to a final pH of ~2.0.

  • Attempt to dissolve the compound directly or by diluting a DMSO stock into this acidic buffer.

  • Crucial: Once the compound is dissolved, you can slowly titrate the pH back up to your desired experimental pH (e.g., 7.4) with a strong base like NaOH. The compound may remain in a supersaturated, soluble state. Monitor for any signs of precipitation.

Q5: My experiment is sensitive to DMSO. What are other options?

A5:

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycols (PEGs) can be used.[3][4] The principle remains the same: create a stock and dilute, keeping the final co-solvent concentration as low as possible.

  • Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solution.[4][10]

  • Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior.[4] They can form inclusion complexes with this compound, effectively shielding it from the aqueous environment and increasing solubility.

MethodMechanismProsCons
Co-Solvent (DMSO) Increases solvent polarity to be more favorable for the solute.[3]Highly effective for many compounds; well-established.Can be toxic to cells at >0.5-1%; may affect protein stability.[11]
pH Adjustment Increases solubility by ionizing the molecule.[4]Very effective for ionizable compounds; introduces minimal additives.Only works for compounds with a suitable pKa; requires careful pH control.
Surfactants Forms micelles to encapsulate the hydrophobic drug.[4]Effective at low concentrations.Can interfere with some assays (e.g., membrane protein studies).
Cyclodextrins Forms a host-guest inclusion complex.[4]Low cellular toxicity; can improve stability.Can be expensive; may not work for all molecular geometries.

Section 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock in DMSO

  • Materials: this compound (MW: 154.17), high-purity DMSO, analytical balance, microcentrifuge tubes, vortex mixer.

  • Calculation: To make 1 mL of a 10 mM stock solution, you need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 154.17 g/mol * (1000 mg / 1 g) = 1.54 mg

  • Procedure: a. Carefully weigh out 1.54 mg of this compound and place it in a sterile 1.5 mL microcentrifuge tube. b. Add 1.0 mL of high-purity DMSO to the tube. c. Cap the tube tightly and vortex vigorously for 1-2 minutes. d. Visually inspect the solution against a light source to ensure all solid material has dissolved. If not, gently warm the tube to 37°C for 5-10 minutes and vortex again. e. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing a 10 µM Working Solution in PBS (Final DMSO 0.1%)

  • Materials: 10 mM this compound in DMSO stock, Phosphate Buffered Saline (PBS, pH 7.4), sterile microcentrifuge tubes, precision pipettes.

  • Procedure: a. This protocol uses a serial dilution to ensure the DMSO is rapidly and evenly dispersed, minimizing precipitation. b. Intermediate Dilution: Pipette 98 µL of PBS into a clean tube. Add 2 µL of the 10 mM DMSO stock. Vortex immediately. This creates a 200 µM solution in 2% DMSO. c. Final Dilution: Pipette 950 µL of PBS into your final tube. Add 50 µL of the 200 µM intermediate solution. Vortex immediately. d. Result: This yields a final working solution of 10 µM this compound in PBS with a final DMSO concentration of 0.1%. Always prepare fresh working solutions daily.

References

  • Wikipedia. Quinoline. [Link]

  • Reddit. (2022-01-06). How to tackle compound solubility issue : r/labrats. [Link]

  • MDPI. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011-05-28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • ChemBK. (2024-04-09). Quinoline-6-carboxylic acid. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Chemistry LibreTexts. (2025-08-18). 2.5: Preparing Solutions. [Link]

  • PMC. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Digital Archive. A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. [Link]

  • Reddit. (2023-10-18). pH increase with addition of DMSO? : r/chemistry. [Link]

  • ResearchGate. (2020). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. [Link]

  • ResearchGate. Effects of volume ratio of DMSO/phosphate buffer (A), pH (B),... [Link]

  • PubMed Central. (2023-03-27). A Selective and Orally Bioavailable this compound-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • PubMed. (2010). Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]

  • YouTube. (2025-02-20). Solution-making strategies & practical advice. [Link]

  • PubChem - NIH. (2025-11-22). 6-Quinolinecarboxylic acid. [Link]

  • ACS Publications. (2025-10-27). Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. [Link]

  • Matthias Rupp. Predicting the pKa of Small Molecules. [Link]

  • ResearchGate. (2025-12-24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • ResearchGate. The Physical and Chemical Properties of Quinoline. [Link]

  • PMC. (2023-01-11). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • YouTube. (2024-06-13). The Henderson-Hasselbalch Equation and pKa. [Link]

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Technical Support Center: A Guide to Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for NMR analysis of substituted quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the NMR spectra of these versatile heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your structural elucidation endeavors.

Quinolines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Their rigid, bicyclic aromatic system, however, often leads to complex ¹H and ¹³C NMR spectra characterized by overlapping signals and intricate coupling patterns. This guide will provide in-depth, actionable solutions to common problems in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my substituted quinoline spectrum so overlapped and difficult to assign?

A1: This is one of the most common challenges in the NMR analysis of quinolines. The protons on the quinoline scaffold are all in a similar electronic environment, leading to their resonance in a narrow region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm.[2][3] The introduction of substituents can further complicate this by altering the electronic distribution and causing even greater signal overlap.[4]

Causality: The chemical shift of a proton is highly sensitive to its local electronic environment.[2][5][6] In the quinoline ring system, the aromatic currents and the electron-withdrawing nature of the nitrogen atom create distinct but closely spaced chemical shifts for the seven aromatic protons.[7] When substituents are added, they can inductively or resonantly donate or withdraw electron density, shifting the signals of nearby protons. Often, these shifts are not large enough to completely resolve all signals in a 1D ¹H NMR spectrum.

Q2: I've just acquired a standard ¹H NMR spectrum. What is a systematic approach to begin the interpretation for a substituted quinoline?

A2: A systematic approach is crucial for accurately interpreting any NMR spectrum. Here's a logical workflow for a substituted quinoline:

  • Identify Non-Aromatic Protons: First, locate signals outside the typical aromatic region (usually < 7.0 ppm). These will correspond to protons on your substituents (e.g., methyl, ethyl, methoxy groups). Analyze their chemical shift, integration, and multiplicity to piece together the structure of the substituent chains.[2]

  • Count the Aromatic Protons: Integrate the entire aromatic region (typically 7.0-9.0 ppm). The total integration should correspond to the number of protons on the quinoline core. For a monosubstituted quinoline, you would expect to see six aromatic protons.

  • Look for Characteristic Splitting Patterns: Even with overlap, some signals may be distinguishable. Look for doublets, triplets, and doublets of doublets. The coupling constants (J-values) are key to understanding the relationships between adjacent protons.[5]

  • Identify H2 and H8 Protons: The H2 proton is adjacent to the nitrogen and is typically the most downfield signal due to the deshielding effect of the nitrogen atom.[7] The H8 proton can also be significantly downfield due to the "peri" effect, its proximity to the nitrogen lone pair.

  • Propose a Preliminary Structure: Based on the information from the 1D ¹H NMR and any other available data (e.g., mass spectrometry, IR), propose a possible isomeric structure.

  • Utilize 2D NMR for Confirmation: To unambiguously assign all protons and carbons and confirm your proposed structure, you will almost certainly need to acquire 2D NMR spectra.

Q3: What are the typical ¹H and ¹³C chemical shift ranges for the unsubstituted quinoline core?

A3: Having a baseline understanding of the chemical shifts for the parent quinoline system is essential for interpreting the spectra of its substituted derivatives. These values can be influenced by the solvent, concentration, and temperature.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Quinoline in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
28.90150.3
37.38121.1
48.12136.1
4a-128.3
57.75127.7
67.52126.5
77.65129.4
88.08129.4
8a-148.4

Table 2: Typical ¹H-¹H Coupling Constants (J, Hz) for Unsubstituted Quinoline

CouplingValue (Hz)
J₂,₃4.2
J₃,₄8.2
J₅,₆8.4
J₆,₇6.9
J₇,₈8.3
J₅,₇1.5
J₆,₈1.1

Troubleshooting Guide: Tackling Complex Spectra

Problem 1: Severe Signal Overlap in the Aromatic Region

This is the most frequent and challenging issue. When 1D ¹H NMR is insufficient, a combination of strategies is required.

Solution A: Experimental Condition Optimization

1. Vary the Solvent: The chemical shifts of quinoline protons can be highly sensitive to the solvent used for the NMR experiment.[4] Changing from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a more polar solvent like DMSO-d₆ can induce differential shifts in the proton resonances, potentially resolving the overlap. This is due to solvent-solute interactions, such as π-stacking with aromatic solvents.[4]

2. Adjust the Sample Concentration: Intermolecular π-π stacking interactions between quinoline molecules can influence proton chemical shifts.[1][8] Acquiring spectra at different concentrations can alter the equilibrium of these interactions and shift the signals, sometimes enough to resolve them.[1][4]

Solution B: Advanced 2D NMR Techniques

Two-dimensional NMR is the most powerful tool for resolving overlap by spreading the signals into a second dimension.[4][9]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[10] It is invaluable for tracing out the connectivity of the proton spin systems within the quinoline rings. For example, a cross-peak between H5 and H6 confirms their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[10] It is excellent for assigning the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[10][11] HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, a correlation from the H2 proton to the C4 carbon can help to confirm their positions in the pyridine ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded.[12][13] This is particularly useful for determining the position of substituents by observing NOEs between the substituent's protons and the protons on the quinoline core.[12][13]

Experimental Protocol: A General Workflow for 2D NMR Analysis of a Substituted Quinoline
  • Sample Preparation: Prepare a solution of your substituted quinoline in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL. Ensure the sample is fully dissolved and free of particulate matter.[14]

  • Acquire Standard 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra.

  • Acquire COSY Spectrum: Run a standard gradient-enhanced COSY (gCOSY) experiment. This will reveal ¹H-¹H coupling networks.

  • Acquire HSQC Spectrum: Perform a multiplicity-edited HSQC experiment. This will not only correlate ¹H and ¹³C signals but will also distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.[10]

  • Acquire HMBC Spectrum: Run a standard gHMBC experiment. Optimize the long-range coupling delay (typically set to show correlations for J-couplings of 8-10 Hz) to observe 2- and 3-bond correlations.

  • Acquire NOESY Spectrum (if necessary): If the position of a substituent is ambiguous, a 2D NOESY experiment with a mixing time of 500-800 ms is recommended. This will show through-space correlations.[13]

Below is a workflow diagram illustrating the logical progression of experiments for structure elucidation.

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct H-C Correlation HMBC HMBC H1->HMBC Long-Range H-C Correlations C13 ¹³C NMR C13->HSQC C13->HMBC COSY->HMBC Confirm Fragments NOESY NOESY (Optional) COSY->NOESY Spatial Proximity HSQC->HMBC HSQC->NOESY Spatial Proximity HMBC->NOESY Spatial Proximity Structure Final Structure HMBC->Structure Assemble Structure NOESY->Structure Assemble Structure

Caption: Workflow for NMR-based structure elucidation of substituted quinolines.

Problem 2: My proposed structure is one of several possible isomers. How can I definitively determine the correct one?

A2: Distinguishing between isomers is a classic challenge where NMR, particularly HMBC and NOESY, excels.

Causality: Different isomers will have unique sets of through-bond and through-space connectivities. HMBC and NOESY are designed to detect these specific correlations.

Step-by-Step Guide to Isomer Differentiation:

  • Predict Key Correlations: For each possible isomer, predict the key HMBC and NOESY correlations that would be unique to that structure. For example, consider a methyl group substituted at either the 6- or 7-position of the quinoline ring.

    • 6-Methylquinoline: You would expect an HMBC correlation from the methyl protons to C5 and C7. A NOESY correlation between the methyl protons and the H5 and H7 protons should also be observed.

    • 7-Methylquinoline: You would expect an HMBC correlation from the methyl protons to C6 and C8. A NOESY correlation between the methyl protons and the H6 and H8 protons should be present.

  • Analyze Experimental Spectra: Carefully examine your experimental HMBC and NOESY spectra for the presence or absence of these predicted key correlations.

  • Confirm with Computational Prediction (Optional but Recommended): For very challenging cases, computational methods can be used to predict the ¹H and ¹³C chemical shifts for each isomer.[15][16][17] Comparing the predicted spectra with the experimental data can provide strong evidence for the correct isomer.

The following diagram illustrates the key NOE correlations that would differentiate between a 6- and 8-substituted quinoline.

Caption: Key NOE correlations for differentiating 6- and 8-substituted quinolines.

Note: The DOT language does not support direct image embedding from URLs in all renderers. The above diagram is a conceptual representation. In practice, the images would be of the respective quinoline structures with arrows indicating the NOE correlations.

Concluding Remarks

The interpretation of complex NMR spectra of substituted quinolines requires a multi-faceted approach that combines fundamental NMR principles with advanced 2D techniques and, when necessary, computational methods. By systematically analyzing your data and understanding the causal relationships between molecular structure and spectral appearance, you can confidently elucidate the structures of even the most challenging quinoline derivatives. This guide serves as a starting point; always remember to critically evaluate all available data to ensure the integrity of your structural assignments.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • Kwan, E. E. (2011, March 24). The Nuclear Overhauser Effect. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • YouTube. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • YouTube. (2014, January 8). Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. Retrieved from [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR spectra by computational methods: structure revision of hexacyclinol. Organic Letters, 8(13), 2895–2898. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 5) Common Problems. Retrieved from [Link]

  • ACS Publications. (2013, March 19). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Retrieved from [Link]

  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • MDPI. (2024, July 15). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Retrieved from [Link]

  • Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

  • ResearchGate. (2016, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

  • Frontiers. (2023, January 26). Machine learning in computational NMR-aided structural elucidation. Retrieved from [Link]

  • Australian Journal of Chemistry. (1976, July 1). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

  • Corin Wagen. (2023, March 14). Computational NMR Prediction: A Microreview. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

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Managing exothermic reactions in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Skraup Synthesis of Quinolines

A Senior Application Scientist's Guide to Managing Exothermic Reactions

Welcome to the technical support center for the Skraup synthesis of quinolines. As a foundational method in heterocyclic chemistry, the Skraup synthesis is powerful but notorious for its highly exothermic nature, which can lead to violent and uncontrollable reactions if not properly managed.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting strategies, and robust protocols to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal hazards of the Skraup synthesis.

Q1: What makes the Skraup synthesis so exothermic and potentially violent?

The Skraup synthesis involves several highly exothermic steps occurring simultaneously in a strongly acidic medium. The primary contributors to the heat generation are:

  • Dehydration of Glycerol: Concentrated sulfuric acid is a powerful dehydrating agent that converts glycerol into acrolein.[2][5][6] This process releases a significant amount of heat.

  • Oxidation Step: The final step involves the oxidation of the 1,2-dihydroquinoline intermediate to form the aromatic quinoline ring.[2] Traditional oxidizing agents like nitrobenzene react vigorously under the high-temperature, acidic conditions, contributing substantially to the exotherm.[1][7]

  • Polymerization of Acrolein: The highly reactive acrolein intermediate can undergo acid-catalyzed polymerization, forming thick tar.[3][7] This side reaction is also exothermic and can contribute to a rapid increase in temperature and viscosity, hindering heat dissipation.

The combination of these factors, especially in a large-scale reaction, can create a positive feedback loop where the heat generated accelerates the reaction rate, leading to a thermal runaway.[6]

Q2: What is the function of ferrous sulfate (FeSO₄) in controlling the reaction?

Ferrous sulfate is the most common moderating agent added to the Skraup synthesis.[2][4][8][9] It is believed to function as an oxygen carrier, smoothing out the oxidation process.[1][6] Instead of a single, rapid oxidation event, the ferrous sulfate facilitates a more gradual reaction, extending it over a longer period. This controlled rate of heat evolution prevents the sudden temperature spikes that make the reaction difficult to manage.[1]

Q3: Can I use other oxidizing agents besides nitrobenzene?

Yes, several alternatives to nitrobenzene have been employed to reduce the violence of the reaction.

  • Arsenic Pentoxide (As₂O₅) or Arsenic Acid: These are effective and result in a less violent reaction compared to nitrobenzene.[1][3][4] However, due to the high toxicity of arsenic compounds, they are often avoided in modern laboratory settings.

  • Iodine: Used as a milder oxidizing agent, iodine can help control the exothermicity.[3]

  • Ferric Oxide (Fe₂O₃) or Vanadic Acid: These have also been reported as oxidizing agents in this synthesis.[1] In some cases, particularly when using α,β-unsaturated aldehydes or ketones directly (a Doebner-von Miller modification), unsaturated intermediates may serve as internal oxidizing agents, eliminating the need for an external one.[10]

Q4: How critical is the purity of glycerol?

The water content in glycerol is a critical parameter. Using glycerol with a high water content can significantly lower the yield of the final product.[1] For optimal results, "dynamite" glycerol, which contains less than 0.5% water, is recommended.[1][7] The concentrated sulfuric acid must first dehydrate any water present before it can act on the glycerol, which can alter the reaction kinetics and lead to undesirable side reactions.

Troubleshooting Guide: Common Issues & Solutions

Problem Probable Causes Recommended Solutions & Explanations
Reaction is violent and uncontrollable 1. Omission of a moderating agent. 2. Reagents added in the incorrect order. 3. Rapid, uncontrolled heating. 4. Use of a highly reactive oxidizing agent like nitrobenzene without precautions.[1]1. Add a Moderator: Always include ferrous sulfate (FeSO₄) or boric acid in the reaction mixture to temper the reaction's vigor.[2] 2. Correct Addition Order: It is crucial to add the sulfuric acid after the ferrous sulfate is distributed throughout the aniline/glycerol mixture. Adding the acid first can initiate the reaction prematurely and violently.[1] 3. Controlled Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the external heat source immediately. The reaction's own exotherm should be sufficient to maintain reflux for some time.[1] Reapply gentle heat only if the reaction subsides too quickly. 4. External Cooling: Keep an ice bath on standby. If the reaction becomes too vigorous, a wet towel can be placed over the upper part of the reaction flask to aid the condenser.[1]
Excessive tar and polymer formation 1. High reaction temperature. 2. Uncontrolled polymerization of the acrolein intermediate.[3][7] 3. Prolonged reaction time at high temperatures.1. Maintain Temperature Control: Avoid overheating. The ideal temperature range is typically between 100-150°C.[10][11] 2. Use a Moderator: Ferrous sulfate not only controls the exotherm but also helps in achieving a smoother conversion, potentially reducing the residence time of free acrolein. 3. Consider Polymerization Inhibitors: While not traditional, adding a small quantity of a radical scavenger like hydroquinone could theoretically reduce acrolein polymerization.[3]
Low or no yield of quinoline 1. High water content in glycerol.[1] 2. Incomplete reaction or insufficient heating. 3. Loss of material through the condenser due to a violent reaction.[1] 4. Improper work-up and purification.1. Use Anhydrous Glycerol: Ensure the use of "dynamite" glycerol ( <0.5% water) for best results.[1] 2. Ensure Sufficient Reflux: After the initial vigorous phase, maintain a gentle reflux for 3-4 hours to ensure the reaction goes to completion.[11] 3. Control the Reaction: Follow the steps outlined above to prevent a violent reaction and loss of product. Ensure your condenser is highly efficient. 4. Proper Neutralization & Isolation: After cooling, carefully neutralize the acidic mixture with a concentrated NaOH solution while cooling in an ice bath. Isolate the crude quinoline via steam distillation for effective separation from non-volatile tars.[11]
Reaction fails to initiate 1. Insufficient initial heating. 2. Poor mixing of reagents. 3. Deactivated starting aniline.1. Gentle Initial Heating: Apply gentle heat with a heating mantle or over a free flame, distributing the heat to avoid localized overheating.[1] The reaction often has an induction period. 2. Thorough Mixing: Before heating, ensure all reagents are well-mixed. The aniline sulfate and ferrous sulfate should be well-distributed throughout the solution.[1] 3. Check Starting Materials: Ensure the aniline derivative is pure and does not contain substituents that would inhibit the electrophilic cyclization step.

Visualized Guides and Protocols

Skraup Synthesis Mechanism & Exothermic Steps

The following diagram illustrates the core mechanism of the Skraup synthesis, highlighting the key stages responsible for its exothermic nature.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (Highly Exothermic) Aniline Aniline Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Aniline->Michael_Adduct H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Oxidant->Quinoline Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Dihydroquinoline->Quinoline Oxidation (Exothermic)

Caption: Key exothermic steps in the Skraup synthesis mechanism.

Workflow for Safe Thermal Management

This workflow provides a logical sequence for managing the reaction, emphasizing safety checkpoints.

Safe_Workflow decision decision process process start_end start_end warning warning Start Start: Assemble Apparatus in Fume Hood Prep Prepare Reagents: Aniline, Glycerol, FeSO₄ Start->Prep Mix Combine Reagents & Mix Thoroughly Prep->Mix Cool Cool Mixture in Ice Bath Mix->Cool Add_Acid Slowly Add Conc. H₂SO₄ with Stirring Cool->Add_Acid Heat Gently Heat to Initiate Reaction Add_Acid->Heat Monitor Monitor Temperature & Reflux Heat->Monitor Check_Temp Vigorous Reflux? Monitor->Check_Temp Remove_Heat Remove Heat Source (Apply Cooling if Needed) Check_Temp->Remove_Heat Yes Maintain_Reflux Maintain Gentle Reflux (Reapply Heat as Needed) Check_Temp->Maintain_Reflux No Remove_Heat->Monitor Complete Reaction Complete (e.g., after 3-4 hours) Maintain_Reflux->Complete Cool_Down Cool to Room Temperature Complete->Cool_Down Quench Safely Quench in Ice Water Cool_Down->Quench Workup Neutralize & Purify Quench->Workup End End Workup->End

Caption: Step-by-step workflow for managing exothermic risk.

Experimental Protocols

Safety First: Always conduct the Skraup synthesis in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[11][12] Concentrated sulfuric acid is extremely corrosive, while aniline and nitrobenzene are toxic.[11] Handle all chemicals with extreme care.

Protocol 1: Classic Skraup Synthesis with Ferrous Sulfate Moderation

This protocol is adapted from established procedures and is designed for controlled synthesis of quinoline.[1]

Materials:

  • Aniline

  • Anhydrous Glycerol ("Dynamite" grade)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for neutralization)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask of appropriate size (do not fill more than halfway), equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • Mixing: Stir the mixture thoroughly to ensure the ferrous sulfate is evenly distributed. The mixture should appear as a paste or a suspension.

  • Acid Addition: Place the flask in an ice-water bath to manage the initial exotherm from acid dilution. Slowly, and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. It is critical to maintain a low temperature during this step.[3][12]

  • Addition of Oxidant: Once the acid has been added and the initial exotherm has subsided, add the nitrobenzene to the mixture.

  • Initiation: Gently heat the mixture using a heating mantle. As soon as the liquid begins to boil and the reaction becomes self-sustaining, remove the heat source.[1] The heat evolved from the reaction should be sufficient to maintain reflux for 30-60 minutes.[1]

  • Reflux: If the reaction subsides, reapply gentle heat to maintain a steady reflux for an additional 2-3 hours to ensure the reaction is complete.[11]

  • Work-up:

    • Allow the reaction mixture to cool completely to room temperature.

    • Carefully pour the mixture over a large volume of crushed ice.

    • Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution, ensuring the temperature is kept low with external ice cooling. The mixture should be strongly alkaline.[11]

    • Set up for steam distillation. The unreacted nitrobenzene will distill first. Once it is removed, change the receiver and continue the distillation to collect the quinoline.[11]

  • Purification: Separate the quinoline layer from the distillate, dry it over anhydrous potassium carbonate, and purify by distillation.[11]

References

  • Vertex AI Search. (2026). Skraup's Synthesis of Quinoline #education #chemistry - YouTube.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • YouTube. (2021). Skraup Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • YouTube. (2021). SKRAUP SYNTHESIS#SYNTHESIS OF QUINOLINE Reaction mechanism #QUINOLINE SYNTHESIS#. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Retrieved from [Link]

  • Chemistry Online. (2023). Skraup quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • YouTube. (2024). Making quinoline - the Skraup synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Exothermic reaction. Retrieved from [Link]

  • Fauske & Associates. (2020). Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. Retrieved from [Link]

  • chemeurope.com. (n.d.). Skraup reaction. Retrieved from [Link]

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Column chromatography purification of quinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Column Chromatography of Quinoline Scaffolds Ticket ID: QUN-PUR-001

System Diagnostics: The Quinoline Challenge

Welcome to the technical support module for nitrogen-heterocycle purification. As a Senior Application Scientist, I understand that purifying quinolines on standard silica gel is often deceptive. You may observe a single spot on TLC, yet obtain broad, streaking bands on the column, or worse, lose mass entirely.

The Root Cause: The fundamental issue is the acid-base interaction between the basic nitrogen of the quinoline ring (pKa ~4.9) and the acidic silanol groups (


, pKa ~3.5–4.8) on the silica surface.[1][2][3][4][5] This acts as an unintended ion-exchange mechanism, causing:
  • Peak Tailing: Non-Gaussian elution profiles.

  • Retention Time Shift: Compounds "stick" longer than predicted by TLC.

  • Decomposition: Acid-sensitive derivatives may degrade on the column.[6][7]

Module 1: Troubleshooting Peak Tailing (The "Silanol Effect")

User Issue: "My compound streaks from the baseline to the solvent front," or "I am recovering less than 60% of my mass."

The Solution: Mobile Phase Modifiers

You must neutralize the silica surface or the analyte. The most robust method is Amine Modification .

Protocol A: The Triethylamine (TEA) Pre-saturation Method

Why this works: Adding TEA to the mobile phase blocks the active silanol sites.[2] However, simply adding TEA to the run solvent can cause baseline drift and "ghost peaks" in UV detection. We recommend column pre-saturation .[6]

Step-by-Step Protocol:

  • Pack the Column: Slurry pack your silica column using your starting non-polar solvent (e.g., Hexane or DCM).[6]

  • The Neutralization Flush: Prepare a solution of 1% Triethylamine (TEA) in your starting solvent.[6] Flush the column with 2 Column Volumes (CV) of this mixture.

    • Observation: You may see an exotherm (heat generation) as the amine binds to the silica.

  • The Wash (Critical): Flush with 1–2 CV of pure starting solvent without TEA.[2][6]

    • Reasoning: This removes unbound TEA, preventing it from co-eluting with your product and contaminating NMR spectra later.[6] The silanols remain capped.[6]

  • The Run: Proceed with your standard gradient. If tailing persists, maintain 0.1% TEA throughout the gradient.

Protocol B: The "DCM/MeOH/NH4OH" System

For highly polar quinolines that require Methanol, TEA is often insufficient. Use Ammonium Hydroxide.[6][8]

  • Standard Mix: DCM : MeOH :

    
     (90 : 9 : 1).[6]
    
  • Preparation: Mix the DCM and MeOH first, then add the ammonium hydroxide. Shake vigorously.

  • Note:

    
     is immiscible in pure DCM; the Methanol acts as the co-solvent bridge.
    

Module 2: Selectivity & Solvent Systems

User Issue: "My quinoline co-elutes with the aniline starting material."

Standard Hexane/EtOAc gradients often fail to separate quinolines from their synthetic precursors (anilines/ketones) because both interact strongly with silica.[6] You must alter the selectivity , not just the polarity.

Recommended Solvent Systems
Solvent SystemSelectivity ProfileBest For...
DCM / MeOH High Polarity, H-BondingPolar quinolines, salts.[6] Warning: Silica dissolves slightly in high MeOH (>10%).[6]
Hexane / EtOAc General PurposeSimple, lipophilic quinolines.[6] Requires TEA modifier.[6]
Toluene / Acetone

-

Interaction
Separating quinolines from non-aromatic impurities.[6] Toluene interacts with the

-system of the quinoline.
DCM / Acetone Dipole-DipoleIntermediate polarity.[6] Good for removing baseline impurities without using MeOH.[6]
Decision Logic: Solvent Choice

SolventLogic Start Start: Select Solvent System Solubility Is compound soluble in Hexane? Start->Solubility YesHex Yes Solubility->YesHex Lipophilic NoHex No Solubility->NoHex Polar HexEtOAc System: Hexane / EtOAc (+ 1% TEA) YesHex->HexEtOAc DCM_MeOH System: DCM / MeOH (+ 0.5% NH4OH) NoHex->DCM_MeOH Resolution Is resolution poor? HexEtOAc->Resolution SwitchToluene Switch to Toluene / Acetone (Exploits pi-stacking) Resolution->SwitchToluene Yes (Co-elution)

Figure 1: Decision matrix for selecting the initial mobile phase based on solubility and resolution requirements.

Module 3: Stationary Phase Alternatives

User Issue: "I have tried modifiers, but my compound still decomposes or sticks irreversibly."

If silica (Acidic) is the problem, remove it from the equation.

Neutral Alumina (Aluminum Oxide)

Alumina is the "secret weapon" for nitrogen heterocycles.

  • Why: It lacks the highly acidic protons of silica.

  • Grade: Use Neutral or Basic Alumina (Brockmann Activity II or III).[6]

  • Protocol:

    • Alumina is more sensitive to water.[6] Do not use wet solvents.[6]

    • Elution is generally faster than silica; start with a less polar gradient (e.g., if 20% EtOAc worked on Silica, start with 5% on Alumina).

Amine-Functionalized Silica
  • Why: The silica surface is pre-bonded with propyl-amine groups.[6]

  • Benefit: No need for TEA in the mobile phase. The surface itself repels the basic quinoline, forcing it into the mobile phase for sharp peaks.

  • Cost: Higher, but recoverable for high-value intermediates.[6]

Module 4: Sample Loading Techniques

User Issue: "My sample precipitates at the top of the column."

Quinolines often have poor solubility in non-polar starting solvents (like Hexane), leading to precipitation and band broadening immediately upon loading.[6]

The "Dry Load" Protocol (Solid Loading)

Do not attempt to liquid load with a strong solvent (like pure DCM) onto a Hexane column; this destroys resolution.

  • Dissolve: Dissolve crude mixture in minimal DCM or MeOH.

  • Adsorb: Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).[6]

  • Evaporate: Rotary evaporate to dryness. You should have a free-flowing powder.[6]

  • Load: Pour this powder on top of your pre-packed column and add a layer of sand.[6]

  • Elute: This eliminates solubility issues and guarantees a tight starting band.[6]

Summary of Recommendations

IssuePrimary FixSecondary Fix
Streaking/Tailing Add 1% TEA to mobile phaseSwitch to Neutral Alumina
Poor Solubility Solid Load (Celite)Use DCM/MeOH system
Co-elution Change Selectivity (Toluene)Flatten Gradient (Isocratic hold)
Decomposition Basic AluminaAmine-functionalized Silica

References

  • Teledyne ISCO. (2012).[6] Purification of Heterocycles: Effective Methods for Pyridines and Quinolines. Application Note AN86. Link

  • Biotage. (2018).[6][8] Strategies for Flash Chromatography of Basic Compounds. The Flash Purification Blog. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[6] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[6] (Standard reference for pKa and stability data).

  • SiliCycle. (2020).[6] SiliCycle Application Note: Separation of Basic Compounds using Amine-Functionalized Silica. Link

  • Restek. (2022).[6] LC Troubleshooting: Peak Tailing of Basic Compounds. Link

Sources

Technical Support Center: Quinoline-6-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Quinoline-6-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter colored impurities during their work with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve the desired purity for your experimental needs. Our approach is grounded in established chemical principles and field-proven purification techniques.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter with this compound and provides detailed, step-by-step protocols for their resolution.

Question: My final this compound product is yellow, tan, or brown. What causes this discoloration and how can I remove it?

Answer:

Discoloration in your this compound sample is a common issue that typically indicates the presence of impurities. Pure quinoline is a colorless liquid, but solid derivatives like this compound should ideally be off-white to pale yellow crystals. Darker shades suggest contamination.[1][2]

Root Cause Analysis:

  • Synthesis Byproducts: Many classic quinoline synthesis methods, such as the Skraup or Doebner-von Miller reactions, are highly exothermic and can produce complex, high-molecular-weight side products, often referred to as "tars".[3][4] These are notoriously difficult to remove and are intensely colored.

  • Oxidation and Degradation: Quinoline and its derivatives can be sensitive to air and light.[2] Over time, exposure can lead to the formation of colored degradation products. This is particularly true if the compound is stored improperly.

  • Residual Catalysts or Reagents: Incomplete removal of catalysts (e.g., transition metals) or starting materials from the synthesis can also impart color to the final product.

Recommended Purification Strategies:

You have several effective methods at your disposal. The choice depends on the nature of the impurities and the required level of purity. The following workflow can guide your decision.

G start Crude, Colored This compound recrystallization Primary Method: Recrystallization start->recrystallization charcoal_check Is product still colored after recrystallization? recrystallization->charcoal_check Assess Purity charcoal_step Perform Recrystallization with Activated Carbon charcoal_check->charcoal_step Yes end_product Pure this compound charcoal_check->end_product No chromatography_check Is color persistent or is higher purity needed? charcoal_step->chromatography_check Assess Purity chromatography Advanced Method: Column Chromatography chromatography_check->chromatography Yes chromatography_check->end_product No chromatography->end_product

Caption: Decision workflow for purifying this compound.

Method 1: Recrystallization

Principle: This technique relies on the difference in solubility between your target compound and the impurities in a given solvent at different temperatures. The ideal solvent will dissolve this compound well when hot but poorly when cold, while impurities remain soluble (or insoluble) at all temperatures.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose an appropriate solvent. Alcohols like ethanol or methanol are often good starting points for quinoline derivatives.[5][6] You may need to use a solvent system (e.g., ethanol/water, toluene/heptane) to achieve optimal results. Perform small-scale solubility tests first.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Add more solvent in small portions until all the solid has just dissolved. Using excess solvent will reduce your final yield.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of pure, well-defined crystals, effectively excluding impurities from the crystal lattice. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining surface impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

SolventBoiling Point (°C)Key Characteristics
Ethanol 78.4Good general-purpose solvent for many organic solids.
Methanol 64.7Similar to ethanol, but more polar.[5]
Isopropanol 82.6Less volatile than ethanol; can be a good alternative.
Toluene 110.6Aromatic solvent, good for less polar compounds.
Heptane 98.4Non-polar solvent, often used as an anti-solvent.
Method 2: Activated Carbon (Charcoal) Treatment

Principle: Activated carbon possesses an extremely high surface area with a network of fine pores, making it an excellent adsorbent for large, colored organic molecules.[7][8][9] When added to your solution, it traps the colored impurities, which can then be removed by filtration.

Experimental Protocol: Decolorization with Activated Carbon

This procedure is typically integrated into the recrystallization process.

  • Dissolution: Follow Step 2 from the recrystallization protocol. Once your compound is fully dissolved in the hot solvent, remove the flask from the direct heat source to prevent bumping.

  • Carbon Addition: Add a small amount of activated carbon to the hot solution. A general guideline is 1-2% of the solute's weight. Using too much carbon can lead to significant loss of your desired product due to co-adsorption.[10]

  • Heating and Stirring: Gently swirl the mixture and bring it back to a boil for 5-10 minutes. This allows the carbon to effectively adsorb the colored impurities.

  • Hot Filtration (Critical Step): This step must be performed quickly to prevent your product from crystallizing prematurely in the filter funnel.

    • Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).

    • Pour the hot, carbon-containing solution through the filter paper. The clear, colorless (or much paler) filtrate contains your dissolved product.

  • Crystallization and Isolation: Proceed with Steps 3-6 of the recrystallization protocol using the decolorized filtrate.

G cluster_0 Recrystallization with Carbon A Dissolve Crude Product in Hot Solvent B Add Activated Carbon (1-2% w/w) A->B C Boil for 5-10 min B->C D Perform Hot Filtration (Remove Carbon) C->D E Cool Filtrate Slowly to Crystallize D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash & Dry Crystals F->G finish Pure Crystals G->finish start Colored Solution start->A

Caption: Workflow for purification using activated carbon.

Method 3: Column Chromatography

Principle: For stubborn impurities or when very high purity is required, column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture). Less polar compounds typically travel down the column faster.

General Guidance for Chromatography
  • Stationary Phase: Silica gel is the most common choice for compounds like this compound. Alumina can also be used.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined using Thin Layer Chromatography (TLC) to achieve good separation.

  • Procedure: A slurry of silica gel in the mobile phase is packed into a glass column. The crude product is dissolved in a minimum amount of solvent and loaded onto the top of the silica. The mobile phase is then allowed to run through the column, and fractions are collected as they elute. The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the formation of colored impurities in the first place?

A1: Prevention is always the best strategy.

  • Reaction Control: For vigorous reactions like the Skraup synthesis, adding a moderator like ferrous sulfate or boric acid can help control the exothermic reaction and reduce tar formation.[3]

  • Inert Atmosphere: Performing reactions and handling the product under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Proper Storage: Store the final product in a tightly sealed, amber-colored vial in a cool, dark place to protect it from light and air.[2]

Q2: Is the color of my this compound always a reliable indicator of its purity?

A2: While a significant off-color (e.g., dark brown) is a strong indicator of substantial impurities, a pale yellow tint may not always signify low purity by weight percentage. However, for sensitive applications such as pharmaceutical development, even trace colored impurities can be unacceptable. Always confirm purity with analytical techniques like NMR, HPLC, and Mass Spectrometry, which provide a quantitative and structural assessment of your sample.

Q3: Can I lose my product when using activated carbon?

A3: Yes, it is possible to lose some of your desired product through adsorption onto the activated carbon. This is why it is critical to use the minimum amount of carbon necessary to achieve decolorization and to perform the hot filtration step efficiently.

References
  • LookChem. Purification of Quinoline. Chempedia. [Link]

  • Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]

  • Concepts Ecotech. Decolorization of Solution & Chemicals. [Link]

  • Zhang, T. Y., et al. (2015). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society.
  • Carbotecnia. (2024). Decolorization with Activated Carbon. [Link]

  • Patents, Google. Quinoline compounds and process of making same.
  • SlidePlayer. Preparation and Properties of Quinoline. [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • PubChem. This compound. National Institutes of Health. [Link]

  • Wikipedia. Quinoline. [Link]

  • ACS Publications. (2022). A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ScholarWorks at WMU. The Use of Powdered Activated Carbon Adsorption for Color Removal. [Link]

  • Jacobi Carbons. (2024). How Activated Carbon Removes Food Color | Science & Efficiency. [Link]

  • ACS Publications. Color Removal from Wastewater Using Low-Cost Activated Carbon Derived from Agricultural Waste Material. [Link]

Sources

Quinoline-6-carbonitrile stability in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Quinoline-6-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. This compound is a key heterocyclic scaffold in medicinal chemistry, notably explored for its role as a potent and selective inhibitor of CDK8/19 Mediator kinases.[1][2] Its efficacy and the reproducibility of experimental results are intrinsically linked to its stability in various solvent systems. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common stability-related issues, and validated protocols to help you assess and manage the stability of this compound in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for this compound?

A1: The two primary points of instability on the this compound molecule are the quinoline ring system and the nitrile functional group.

  • Hydrolysis of the Nitrile Group: The carbonitrile (-C≡N) group is susceptible to hydrolysis, especially under strong acidic or basic conditions, often accelerated by heat.[3][4] This reaction typically proceeds in two stages: first, conversion to an intermediate carboxamide (quinoline-6-carboxamide), and then further hydrolysis to the corresponding carboxylic acid (quinoline-6-carboxylic acid).[5][6] While the reaction with water alone is extremely slow, the presence of acid or base catalysts can make this a significant degradation pathway in aqueous buffers over time.[4]

  • Quinoline Ring Stability: The quinoline core itself is a robust aromatic system. However, like many aromatic compounds, aged samples can change color, often turning from colorless or white to yellow or brown, especially upon exposure to light and air.[7] While this may not initially represent significant decomposition, it indicates the potential for slow oxidative processes.

Q2: What is the general solubility profile of this compound?

A2: While specific quantitative solubility data is not extensively published, we can infer its behavior from the parent quinoline structure and the polar nitrile group. Quinoline itself is readily soluble in most organic solvents and hot water, with limited solubility in cold water.[7] The presence of the polar nitrile group may slightly increase its solubility in polar solvents.[8] For laboratory use, this compound is typically soluble in common organic solvents such as DMSO, DMF, and alcohols. When preparing stock solutions, it is highly recommended to start with these organic solvents before making further dilutions into aqueous buffers to avoid precipitation.

Q3: How should I prepare and store stock solutions of this compound?

A3: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent like DMSO or DMF.

  • Preparation: Use anhydrous solvent to prepare a concentrated stock (e.g., 10-50 mM). Ensure the compound is fully dissolved. Sonication can be used cautiously if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or, for long-term storage, at -80°C. Protect from light by using amber vials or by wrapping vials in foil.[7]

Q4: Can I use acidic or basic buffers with this compound in my assays?

A4: Caution is advised. The nitrile group is prone to hydrolysis under both acidic and basic conditions.[9] If your experimental conditions are harsh (e.g., pH < 4 or pH > 9, elevated temperatures), you risk degrading the compound into its amide or carboxylic acid forms.[5][10] This could lead to a loss of biological activity and artifactual results. It is crucial to perform a stability study under your specific assay conditions to confirm the compound's integrity over the experiment's duration.

Troubleshooting Guide: Experimental Observations

Issue 1: My stock solution in DMSO has turned a pale yellow color after a few weeks at -20°C. Is it degraded?

  • Plausible Cause: This is likely due to minor oxidation or light-induced changes to the quinoline ring system, a known characteristic of quinoline compounds.[7] While slight discoloration may not indicate significant degradation of the nitrile group, it is a sign of potential instability.

  • Recommended Action:

    • Quantify: Use a spectrophotometer or HPLC to check the concentration of your stock solution against a freshly prepared standard.

    • Verify Purity: Run an HPLC analysis to look for the appearance of new peaks, which would indicate degradants.

    • Preventative Measures: For future stocks, ensure you are using high-purity anhydrous DMSO, aliquot into smaller volumes to reduce headspace and air exposure, and strictly protect from light.

Issue 2: During my cell-based assay (48h incubation in DMEM at pH 7.4), I'm seeing a progressive loss of compound activity.

  • Plausible Cause: This could be due to several factors:

    • Metabolic Instability: The compound may be metabolized by the cells. Quinoline-based structures have been optimized in drug discovery programs to enhance metabolic stability.[1][2]

    • Chemical Instability: Although pH 7.4 is mild, slow hydrolysis of the nitrile group to the less active carboxylic acid can occur over a 48-hour period, especially at 37°C in the presence of enzymes in the media.

    • Nonspecific Binding: The compound may be adsorbing to the plasticware of your assay plates.

  • Recommended Action:

    • Perform a Stability Control: Incubate this compound in your complete cell culture medium (without cells) for the same duration and under the same conditions as your experiment.

    • Analyze the Control: At various time points (e.g., 0, 24, 48 hours), take an aliquot of the medium, perform a protein precipitation/extraction, and analyze the supernatant by HPLC or LC-MS.

    • Interpret the Results: Compare the peak area of the parent compound over time. A decrease in the parent peak, especially with the concurrent appearance of a more polar product peak, would confirm chemical instability in the assay medium.

Issue 3: My HPLC analysis shows a new, more polar peak appearing in my aqueous buffer solution over time.

  • Plausible Cause: This is a classic sign of nitrile hydrolysis.[8] The primary degradation products, quinoline-6-carboxamide and quinoline-6-carboxylic acid, are both more polar than the parent nitrile and will thus have shorter retention times on a reverse-phase HPLC column.

  • Recommended Action:

    • Identify the Degradant: If you have access to LC-MS, analyze the sample to confirm the mass of the new peak. The expected mass for the amide would be [M+18] and for the carboxylic acid would be [M+19] relative to the parent compound.

    • Adjust Buffer Conditions: If possible, adjust the pH of your buffer to be closer to neutral (pH 6-7.5). Avoid temperature extremes.

    • Limit Incubation Time: Prepare your solutions fresh and use them as quickly as possible to minimize the time the compound spends in an aqueous environment.

Experimental Protocols & Methodologies

Protocol 1: Workflow for Assessing this compound Stability

This workflow provides a systematic approach to evaluating the stability of your compound in a specific solvent or buffer system.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_decision Decision cluster_result Result prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_working Dilute Stock to 100 µM in Test Solvent (e.g., PBS pH 7.4) prep_stock->prep_working incubate Incubate at Desired Temp (e.g., 37°C), Protect from Light prep_working->incubate sample_t0 T=0h Sample & Quench/Freeze incubate->sample_t0 Immediate sample_tx T=Xh (e.g., 2, 8, 24, 48h) Sample & Quench/Freeze incubate->sample_tx Over Time hplc Analyze All Samples by Validated HPLC Method sample_t0->hplc sample_tx->hplc analyze_data Calculate % Remaining vs. T=0 hplc->analyze_data decision >90% Remaining at Final Timepoint? analyze_data->decision stable Stable decision->stable Yes unstable Unstable (Reformulate/Adjust Conditions) decision->unstable No Hydrolysis_Pathway Parent This compound (-C≡N) Amide Quinoline-6-carboxamide (-CONH2) Parent->Amide +H2O (Acid/Base Catalyst) Acid Quinoline-6-carboxylic acid (-COOH) Amide->Acid +H2O (Acid/Base Catalyst)

Sources

Technical Support Center: Crystallization of Quinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A proactive guide to understanding and controlling its solid-state forms for researchers, scientists, and drug development professionals.

Welcome to the dedicated technical support center for the crystallization of Quinoline-6-carbonitrile. As a key intermediate and structural motif in pharmaceutical development, ensuring the solid-state integrity of this compound is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact critical downstream properties such as solubility, bioavailability, and stability.[1]

This guide is designed to provide you with both the theoretical understanding and practical methodologies to anticipate, identify, and control the polymorphic landscape of this compound. While, to date, specific polymorphs of this compound have not been extensively reported in publicly accessible literature, this absence of evidence is not evidence of absence. Proactive polymorph screening and controlled crystallization are therefore critical risk-mitigation strategies in any research or development pipeline involving this molecule.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why should I be concerned about it for this compound?

A1: Polymorphism is the existence of a solid material in more than one crystal lattice structure.[1] These different forms, or polymorphs, although chemically identical, are distinct solid-state entities with different physical properties. For a pharmaceutical compound, this can manifest as variations in:

  • Solubility and Dissolution Rate: A metastable polymorph is generally more soluble than its stable counterpart. This can affect bioavailability.

  • Stability: Metastable forms can convert to a more stable form over time, potentially altering the drug product's efficacy and safety profile during its shelf life.

  • Mechanical Properties: Different crystal habits associated with polymorphs can affect powder flow, compaction, and formulation processes.

Given that quinoline derivatives are a significant class of pharmacologically active compounds, ensuring a single, stable polymorphic form of this compound is crucial for reproducible experimental results and successful drug development.[2][3]

Q2: We are observing inconsistent batch-to-batch properties (e.g., dissolution rate, powder flow) with our this compound sample. Could this be due to polymorphism?

A2: Yes, inconsistent batch-to-batch properties are a classic indicator of uncontrolled polymorphism. If you are not explicitly controlling crystallization conditions, minor, unmonitored variations in factors like cooling rate, solvent choice, or impurity profiles can lead to the crystallization of different polymorphs or mixtures of polymorphs. It is highly recommended to perform a systematic polymorph screen and characterize your batches using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ascertain the solid form.

Q3: What are the key factors that can influence the polymorphic outcome of this compound crystallization?

A3: The crystallization of a specific polymorph is a delicate interplay between thermodynamics and kinetics. The key influencing factors include:

  • Solvent: The choice of solvent is paramount. Solvent-solute interactions can stabilize certain molecular conformations in the solution, predisposing the system to nucleate a specific form.[4] Solvent polarity, hydrogen bonding capability, and solubility of this compound will all play a role. The nitrile group, being a hydrogen bond acceptor, can have specific interactions with protic solvents.[5]

  • Temperature and Cooling Rate: Temperature affects the relative stability of polymorphs. A rapid cooling rate often leads to the kinetically favored (often metastable) form, as the molecules do not have sufficient time to arrange into the most stable lattice. Conversely, slow cooling favors the thermodynamically stable form.

  • Supersaturation: The level of supersaturation is the driving force for crystallization. High supersaturation levels can favor the nucleation of metastable polymorphs.

  • Impurities: Even trace amounts of impurities can inhibit the growth of one polymorph while promoting another, or act as a template for heterogeneous nucleation.

  • Agitation: Stirring affects mass and heat transfer and can induce secondary nucleation, potentially influencing the polymorphic outcome.

Q4: How can I screen for potential polymorphs of this compound?

A4: A systematic polymorph screen involves crystallizing the compound under a wide variety of conditions to encourage the formation of as many solid forms as possible. Key screening experiments include:

  • Recrystallization from a diverse range of solvents: Use solvents with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., alcohols, ketones, esters, hydrocarbons).

  • Varying evaporation rates: Slow evaporation, rapid evaporation, and crash cooling from saturated solutions.

  • Slurry experiments: Stirring a suspension of the solid in a solvent where it has partial solubility can facilitate the conversion of a metastable form to a more stable one over time.

  • Thermal methods: Heating the compound to its melting point and then cooling at different rates can reveal melt-crystallized polymorphs.

  • High-pressure crystallization: Applying pressure can favor the formation of denser crystal packings.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected PXRD pattern compared to previous batches. You have likely crystallized a different polymorph or a mixture of polymorphs.1. Carefully document the crystallization conditions for both the "standard" and the "unexpected" batch. Identify any variations. 2. Perform DSC and TGA to check for different thermal events (melting points, desolvation). 3. Attempt to reproduce both forms by strictly controlling the respective crystallization protocols.
Crystals convert to a different form upon storage. The initial form was metastable and is converting to the thermodynamically more stable polymorph.1. Characterize both the initial and final forms to understand the transformation. 2. Focus on developing a crystallization process that directly yields the stable form. This often involves slower cooling rates, lower supersaturation, or slurry conversion.
Difficulty obtaining single crystals for structure determination. Rapid nucleation leading to polycrystalline material, or the presence of multiple polymorphs nucleating simultaneously.1. Employ slow cooling or vapor diffusion techniques to control the nucleation rate. 2. Use a very dilute solution to minimize the number of nucleation events. 3. Consider using solvent mixtures to fine-tune solubility and crystal growth.
Amorphous material is obtained instead of crystalline solid. The cooling rate is too fast, or the solvent strongly inhibits crystallization.1. Reduce the cooling rate significantly. 2. Add an anti-solvent to a saturated solution to induce crystallization more slowly. 3. If possible, try seeding the solution with a small amount of crystalline material.

Experimental Protocols & Methodologies

Protocol 1: Controlled Cooling Crystallization for Polymorph Screening

This protocol aims to identify different polymorphs by systematically varying the solvent and cooling rate.

  • Solvent Selection: Choose a range of at least 10-15 solvents with diverse properties (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane).

  • Solubility Determination: For each solvent, determine the approximate solubility of this compound at an elevated temperature (e.g., 60 °C) and at room temperature (e.g., 25 °C).

  • Preparation of Saturated Solutions: Prepare saturated solutions of this compound in each solvent at the elevated temperature. Ensure all solid has dissolved.

  • Controlled Cooling:

    • Slow Cool: Transfer a portion of the hot, saturated solution to a clean vial, cover, and allow it to cool to room temperature slowly in an insulated container over several hours.

    • Fast Cool: Transfer another portion of the hot, saturated solution to a clean vial and place it directly into an ice bath.

  • Isolation and Analysis: Once crystals have formed, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the solids from each experiment using PXRD, DSC, and microscopy.

Protocol 2: Slurry Conversion for Determining Thermodynamic Stability

This protocol helps to identify the most stable polymorph at a given temperature.

  • Identify Potential Polymorphs: From Protocol 1, you should have at least two different solid forms (Form A and Form B, identified by their unique PXRD patterns). If only one form is found, you can use it as the starting material.

  • Prepare Slurry: Place a mixture of Form A and Form B (or just Form A if it's the only one known) into a vial.

  • Add Solvent: Add a solvent in which this compound is sparingly soluble. The solid should not fully dissolve, but form a stirrable slurry.

  • Equilibrate: Stir the slurry at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-72 hours).

  • Sample and Analyze: Periodically take a small sample of the solid, dry it, and analyze by PXRD.

  • Determine Stable Form: The thermodynamically stable form will be the one that predominates over time, as the more soluble metastable form will dissolve and recrystallize as the stable form.

Visualizing Polymorphism Concepts

Polymorphic Landscape

The following diagram illustrates the relationship between different polymorphic forms of a compound. A metastable form has a lower energy barrier for nucleation (is kinetically favored) but a higher overall energy content compared to the stable form (thermodynamically favored).

G cluster_energy Gibbs Free Energy Solution This compound in Solution Metastable Metastable Polymorph (Kinetic Product) Solution->Metastable Lower Energy Barrier (Fast Nucleation) Stable Stable Polymorph (Thermodynamic Product) Solution->Stable Higher Energy Barrier (Slow Nucleation) Metastable->Stable Irreversible Conversion

Caption: Energy diagram of a monotropic polymorphic system.

Polymorph Screening Workflow

This workflow outlines a systematic approach to discovering and characterizing the polymorphs of a new compound like this compound.

start Start: this compound (Unknown Solid Form) screen Polymorph Screen (Vary Solvents, Cooling Rates, etc.) start->screen analyze Characterize Solids (PXRD, DSC, TGA, Microscopy) screen->analyze compare Compare PXRD Patterns analyze->compare single_form Single Polymorph Identified compare->single_form All Identical multiple_forms Multiple Polymorphs Identified compare->multiple_forms Different Patterns control Develop Controlled Crystallization Process single_form->control stability Determine Relative Stability (Slurry Conversion, DSC Rule of Heat of Fusion) multiple_forms->stability stability->control end End: Desired Polymorph Consistently Produced control->end

Caption: Decision workflow for polymorph screening and control.

References

  • Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. PubMed. Available at: [Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Available at: [Link]

  • Rapid polymorphic screening using sessile microdroplets: competitive nucleation of mannitol polymorphs. CrystEngComm (RSC Publishing). Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Available at: [Link]

  • Quinoline-2-carbonitrile. PMC - NIH. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available at: [Link]

  • The crystallization of quinoline.Google Patents.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]

  • Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism. Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesis of aromatic nitriles using nonmetallic cyano-group sources. PubMed. Available at: [Link]

  • A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Available at: [Link]

  • A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. PubMed. Available at: [Link]

  • Nitriles in Organic Synthesis: Synthesis of aromatic amines, aminopyridines, pyrido[2,3‐b] pyridine and pyrido[2,3‐d]pyrimidine derivatives. El‐Taweel - 1990 - DOI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Application of Nitrile in Drug Design. SIOC Journals. Available at: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. Available at: [Link]

  • Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. MDPI. Available at: [Link]

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. Available at: [Link]

  • Cooling Rate and Crystal Size. Seth Stein - Northwestern University. Available at: [Link]

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  • How does cooling rate affect the point at which crystalisation occures and why?. Reddit. Available at: [Link]

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Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to Quinoline-6-carbonitrile and Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the choice of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall pharmacological profile of the resulting drug candidate. Among the myriad of privileged structures in medicinal chemistry, the quinoline and quinazoline rings have emerged as particularly fruitful starting points for the development of potent kinase inhibitors. This guide provides an in-depth, data-driven comparison of quinoline-6-carbonitrile and quinazoline-based kinase inhibitors, offering insights into their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation.

The Structural Nuance: Quinoline vs. Quinazoline

At first glance, the quinoline and quinazoline scaffolds appear remarkably similar. Both are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a nitrogen-containing six-membered ring. The key distinction lies in the placement of the nitrogen atoms. In quinoline, a benzene ring is fused to a pyridine ring, while quinazoline features a benzene ring fused to a pyrimidine ring. This seemingly subtle difference in nitrogen atom arrangement significantly alters the electron distribution within the ring system, thereby influencing how these molecules interact with their biological targets.[1]

The quinazoline scaffold has a well-established history in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), with several FDA-approved drugs based on the 4-anilinoquinazoline core.[2][3] In contrast, the quinoline scaffold has demonstrated broader utility, with derivatives showing inhibitory activity against a diverse range of kinases.[2]

Mechanism of Action: Targeting the Engine of Cellular Signaling

Both quinoline and quinazoline-based inhibitors primarily exert their effects by targeting the ATP-binding pocket of protein kinases. Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.

By competitively binding to the ATP pocket, these inhibitors prevent the kinase from accessing its primary energy source, thereby blocking the downstream signaling cascade that promotes cell proliferation, survival, and migration.

The EGFR Signaling Pathway: A Case Study

The EGFR signaling pathway is a well-characterized pathway that is frequently dysregulated in cancer. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Quinazoline-based inhibitors like gefitinib and erlotinib have shown significant clinical success by inhibiting EGFR kinase activity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS ATP PI3K PI3K EGFR->PI3K ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline/Quinoline Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.

Head-to-Head Comparison: Performance Data

Case Study: CDK8/19 Inhibition - Senexin C (Quinoline) vs. Senexin B (Quinazoline)

A study directly comparing a quinoline-based inhibitor, Senexin C, with its quinazoline-based predecessor, Senexin B, for the inhibition of Cyclin-Dependent Kinase 8 and 19 (CDK8/19) provides valuable insights.[4][5][6]

CompoundScaffoldTarget KinaseIC50 (nM)Metabolic Stability
Senexin B QuinazolineCDK8/19~70-80% inhibition at 1 µM[7]Metabolically labile in humans[6]
Senexin C This compoundCDK8/19More potent than Senexin BMore metabolically stable than Senexin B[4][5]

The quinoline-based Senexin C demonstrated not only potent inhibitory activity but also improved metabolic stability compared to the quinazoline-based Senexin B.[4][5] This highlights the potential of the quinoline scaffold to overcome some of the limitations observed with quinazoline-based compounds.

Comparative Inhibitory Activity Against EGFR and Src Kinases

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoline and quinazoline-based inhibitors against EGFR and Src, two well-studied kinases in cancer biology.

ScaffoldCompoundTarget KinaseIC50 (nM)Reference
Quinazoline GefitinibEGFR2-37[2]
Quinazoline ErlotinibEGFR2[2]
Quinazoline AfatinibEGFR0.5[8]
Quinazoline LapatinibEGFR/HER210.8 (EGFR), 9.8 (HER2)[9]
Quinoline BosutinibSrc/Abl1.2 (Src), <20 (Abl)[10]
Quinoline Cabozantinibc-Met/VEGFR21.3 (c-Met), 0.035 (VEGFR2)[11]
Quinoline LenvatinibVEGFR1-3/FGFR1-41.3 (VEGFR1), 0.5 (VEGFR2)[12]
Quinoline-3-carbonitrile Compound 44EGFR7.5[13]

This data illustrates the potent and often sub-nanomolar activity of both quinazoline and quinoline-based inhibitors against their respective target kinases. While quinazolines have a strong track record against EGFR, quinoline-based inhibitors like bosutinib, cabozantinib, and lenvatinib demonstrate potent inhibition of a wider range of kinases, including Src, c-Met, and VEGFR.[10][11][12]

Experimental Protocols: The Foundation of Reliable Data

The generation of robust and reproducible data is paramount in drug discovery. The following are detailed, step-by-step methodologies for key experiments used to evaluate the performance of kinase inhibitors.

In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of an inhibitor to a kinase.

LanthaScreen_Workflow Start Start Step1 Add 5 µL of test compound to well Start->Step1 Step2 Add 5 µL of kinase/antibody mixture Step1->Step2 Step3 Add 5 µL of tracer Step2->Step3 Step4 Incubate for 1 hour at room temperature Step3->Step4 Step5 Read plate (TR-FRET signal) Step4->Step5 End End Step5->End

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Protocol: [14][15]

  • Compound Preparation: Prepare a serial dilution of the test inhibitor.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 5 µL of the test compound.

    • 5 µL of a mixture containing the kinase and a europium-labeled anti-tag antibody.

    • 5 µL of an Alexa Fluor™ 647-labeled tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor, and the IC50 value can be determined by plotting the emission ratio against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]

MTT_Assay_Workflow Start Start Step1 Seed cells in a 96-well plate Start->Step1 Step2 Treat cells with varying concentrations of the inhibitor Step1->Step2 Step3 Incubate for a defined period (e.g., 72 hours) Step2->Step3 Step4 Add MTT reagent to each well Step3->Step4 Step5 Incubate for 2-4 hours until formazan crystals form Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) Step5->Step6 Step7 Read absorbance at 570 nm Step6->Step7 End End Step7->End

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: [16][17][18][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, can then be determined.

Analysis of Kinase Phosphorylation (Western Blot)

Western blotting is a widely used technique to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated (i.e., activated) form of a kinase.[21][22]

Western_Blot_Workflow Start Start Step1 Treat cells with inhibitor and lyse to extract proteins Start->Step1 Step2 Separate proteins by size using SDS-PAGE Step1->Step2 Step3 Transfer proteins to a membrane (e.g., PVDF) Step2->Step3 Step4 Block the membrane to prevent non-specific antibody binding Step3->Step4 Step5 Incubate with a primary antibody specific for the phosphorylated kinase Step4->Step5 Step6 Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) Step5->Step6 Step7 Add a chemiluminescent substrate and detect the signal Step6->Step7 End End Step7->End

Caption: Workflow for Western Blot Analysis of Phosphorylated Kinases.

Detailed Protocol: [21][22]

  • Sample Preparation: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target kinase.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, and detect the signal using an imaging system. The intensity of the band corresponds to the amount of phosphorylated kinase.

Conclusion: Choosing the Right Scaffold for the Job

Both quinoline and quinazoline scaffolds have proven to be exceptionally valuable in the development of kinase inhibitors.[2] The quinazoline core has a strong legacy in the development of EGFR inhibitors, while the quinoline scaffold is emerging as a more versatile platform for targeting a wider range of kinases.[2] The choice between these two scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall therapeutic strategy. The experimental data and detailed protocols provided in this guide offer a solid foundation for researchers to make informed decisions and to rigorously evaluate their own this compound and quinazoline-based kinase inhibitor candidates.

References

  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

  • UCL Discovery. (n.d.). Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: a meta-analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 3). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • MDPI. (n.d.). Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

  • ResearchGate. (2026, January 12). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]

  • Frontiers. (n.d.). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Retrieved from [Link]

  • ResearchGate. (2025, December 13). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 27). A Selective and Orally Bioavailable this compound-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 12). Comparing Gefitinib and Traditional Chemotherapy for Better Survival in Patients With Non-Small Cell Lung Cancer: A Systematic Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 28). Bosutinib versus imatinib for newly diagnosed chronic phase chronic myeloid leukemia: final results from the BFORE trial. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • ACS Publications. (2022, February 3). A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Western Blot Analysis of Phosphorylated Proteins. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Matching-adjusted indirect comparison of bosutinib, dasatinib, and nilotinib on survival and major cytogenetic response for treatment of second-line chronic phase chronic myeloid leukemia | Request PDF. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Updated Overall Survival in a Randomized Study Comparing Dacomitinib with Gefitinib as First-Line Treatment in Patients with Advanced Non-Small-Cell Lung Cancer and EGFR-Activating Mutations. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of different CDK8/19 inhibitors on stability of the inhibition.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Matching-adjusted indirect comparison of bosutinib, dasatinib and nilotinib effect on survival and major cytogenetic response in treatment of second-line chronic phase chronic myeloid leukemia. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Enzymlogic. (n.d.). Sustained inhibition of CDK8/19 Mediator kinases enhances in vivo efficacy. Retrieved from [Link]

  • Translational Cancer Research. (2016, September 29). Afatinib and gefitinib: a direct comparison. Retrieved from [Link]

  • OncLive. (2017, December 20). FDA Approves Bosutinib for Newly-Diagnosed Ph+ CML. Retrieved from [Link]

  • T. Horton Checkpoint lab/protocols/MTT. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • (n.d.). Western Blot Analysis of Phosphorylated Proteins. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • MDEdge. (2010, December 21). Novel Bosutinib Shows Mixed Results in Frontline CML. Retrieved from [Link]

  • CancerNetwork. (2017, December 22). FDA Approves New Frontline Drug for Chronic-Phase CML. Retrieved from [Link]

  • (n.d.). Cabozantinib: Indications, Adverse Effects, Contraindications and Dosage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The action and resistance mechanisms of Lenvatinib in liver cancer. Retrieved from [Link]

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Validating Target Engagement of Quinoline-6-carbonitrile with CETSA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-6-carbonitrile is a privileged pharmacophore scaffold, serving as the structural core for high-potency kinase inhibitors targeting CDK8/19 (e.g., Senexin C), EGFR , and c-Met . While biochemical assays (SPR, FRET) provide intrinsic binding constants, they fail to account for the cellular permeability and cytosolic stability of hydrophobic quinoline fragments.

This guide details the validation of this compound target engagement using the Cellular Thermal Shift Assay (CETSA) . Unlike in vitro alternatives, CETSA validates the ligand-induced thermal stabilization of the target protein within the native cellular environment, confirming that the scaffold not only enters the cell but engages the target with sufficient affinity to alter its thermodynamic properties.

Part 1: Strategic Comparison of Target Engagement Methods

For a hydrophobic scaffold like this compound, the choice of assay dictates the relevance of the data. Below is an objective comparison of CETSA against industry-standard alternatives.

Comparative Analysis: CETSA vs. SPR vs. DARTS[1][2]
FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) DARTS (Drug Affinity Responsive Target Stability)
Primary Output Thermal Stability Shift (

)
Kinetics (

)
Proteolytic Protection
Physiological Relevance High (Live cell/lysate context)Low (Purified protein, artificial buffer)Medium (Lysate context)
Label Requirement Label-FreeLabel-Free (immobilization required)Label-Free
Scaffold Suitability Excellent. Confirms membrane permeability of the quinoline core.Good for affinity, but misses solubility/transport issues.Moderate. Good if thermal shift is minimal.
Throughput Medium (Western Blot) to High (AlphaLISA/MS)MediumLow to Medium
Key Limitation Requires specific antibody; protein must aggregate upon heating.Artifacts from protein immobilization.Protease optimization is labor-intensive.
Why CETSA for this compound?

This compound derivatives often rely on specific hydrogen bonding with kinase hinge regions (e.g., Lys52 in CDK8). In purified systems (SPR), the lack of competing ATP or co-chaperones can yield artificially high affinity data. CETSA challenges the ligand-target complex with thermal stress in the presence of physiological ATP concentrations, providing a rigorous "stress test" of the binding event.

Part 2: The Self-Validating CETSA Protocol

This protocol is designed as a self-validating system . It includes intrinsic "Go/No-Go" checkpoints to ensure that observed shifts are due to specific binding, not artifacts.

Phase A: Experimental Design & Preparation

Target: Model Kinase (e.g., CDK8, EGFR) dependent on cell line. Ligand: this compound (stock 100 mM in DMSO). Cell Model: HCT116 or MV4-11 (High expression of relevant kinases).

Workflow Diagram

The following diagram outlines the logical flow of the experiment, distinguishing between the Melting Curve (T_agg determination) and the Isothermal Dose Response (ITDR) .

CETSA_Workflow cluster_Exp Thermal Challenge Start Cell Culture (HCT116/MV4-11) Treat Compound Treatment (1h, 37°C) Start->Treat Heat_Melt T-Melt Exp: Gradient 40-67°C Treat->Heat_Melt Step 1: Determine Tm Heat_ITDR ITDR Exp: Fixed Temp (T_agg) Treat->Heat_ITDR Step 2: Validate Affinity Lysis Lysis (Freeze-Thaw) & Centrifugation Heat_Melt->Lysis Heat_ITDR->Lysis Detect Detection (Western Blot/AlphaLISA) Lysis->Detect Analyze Data Analysis (Boltzmann Sigmoid) Detect->Analyze

Caption: Figure 1. Dual-stream CETSA workflow. Step 1 establishes the aggregation temperature (


), while Step 2 (ITDR) validates specific binding affinity at that fixed temperature.
Phase B: Step-by-Step Methodology
1. The Melting Curve (

Shift)

Objective: Determine the temperature at which 50% of the protein unfolds and precipitates (


), and observe if this compound shifts this curve.
  • Seeding: Seed cells to reach 70-80% confluence.

  • Treatment:

    • Control: 0.1% DMSO.

    • Experimental: 10 µM this compound.

    • Incubation: 60 minutes at 37°C (allows intracellular equilibrium).

  • Harvest & Aliquot: Wash cells with PBS, resuspend, and divide into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Apply a temperature gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately incubate at RT for 3 minutes.

  • Lysis: Add lysis buffer (with protease inhibitors). Perform 3 cycles of Freeze-Thaw (Liquid

    
     / 25°C) to lyse cells without solubilizing aggregates.
    
  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect Supernatant.

  • Detection: Analyze supernatant via Western Blot targeting the kinase of interest.

Validation Checkpoint 1:

  • Pass: The DMSO control shows a sigmoidal decrease in soluble protein as temperature increases.

  • Fail: The protein signal remains constant across all temperatures (protein does not aggregate) or disappears at 40°C (protein is unstable).

2. Isothermal Dose Response (ITDR)

Objective: Confirm that the stabilization is dose-dependent and not a high-concentration artifact.

  • Temperature Selection: Choose a temperature from Phase B where the DMSO sample has ~20% remaining signal, but the treated sample is stabilized (e.g., 52°C).

  • Dosing: Treat cells with a concentration series of this compound (e.g., 10 nM to 50 µM).

  • Heat Shock: Heat all samples to the single fixed temperature (e.g., 52°C) for 3 minutes.

  • Process: Lyse, centrifuge, and detect as above.

Part 3: Data Interpretation & Mechanistic Insight

Expected Results

The this compound scaffold, particularly when part of a CDK8 inhibitor like Senexin C, functions by occupying the ATP-binding pocket. The nitrile group acts as a hydrogen bond acceptor for the lysine residue (e.g., Lys52).[1]

Hypothetical Data Summary:

ParameterDMSO ControlQuinoline-6-CN (10 µM)Result

(50% Aggregation)
48.5°C54.2°C

ITDR

N/A150 nMPotent Engagement
Mechanistic Diagram (Graphviz)

This diagram illustrates the thermodynamic principle: Ligand binding stabilizes the native state, increasing the energy barrier required for unfolding and subsequent aggregation.

CETSA_Mechanism Native Native Protein (Soluble) Complex Protein-Ligand Complex (Stabilized) Native->Complex + Ligand Unfolded Unfolded Protein (Transient) Native->Unfolded Heat Complex->Native Equilibrium Complex->Unfolded Requires Higher Energy (Shifted Tm) Aggregated Aggregated Protein (Insoluble/Pellet) Unfolded->Aggregated Irreversible Ligand This compound Heat Thermal Stress (> T_agg)

Caption: Figure 2. Thermodynamic stabilization mechanism.[2][3] Ligand binding shifts the equilibrium, requiring higher thermal energy to drive the protein into the insoluble aggregated state.

Part 4: Troubleshooting & Expert Tips

  • The "Hook Effect" in ITDR: At very high concentrations (>50 µM), quinoline compounds can sometimes destabilize proteins due to non-specific hydrophobic interactions or detergent-like effects. If the signal drops at the highest dose, exclude that point from

    
     calculation.
    
  • Lysis Buffer Composition: Avoid detergents like SDS or Triton X-100 during the lysis step before centrifugation. These can re-solubilize aggregates, destroying the assay window. Use mild detergents (e.g., NP-40) or mechanical lysis (freeze-thaw) only.

  • Western Blot Normalization: Always normalize the target protein signal to a loading control (e.g., Actin/GAPDH) from the non-heated aliquot to account for loading errors, as housekeeping proteins also precipitate at high temperatures.

References

  • Martinez Molina, D., et al. (2013).[4][5] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2][5][6][7][8][9] Science, 341(6141), 84-87.

  • Jafari, R., et al. (2014).[4][5] The cellular thermal shift assay for evaluating drug target interactions in cells.[2][4][3][5][6][7][8][9][10] Nature Protocols, 9(9), 2100-2122.

  • Chen, T., et al. (2022). A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics.[11][12] Journal of Medicinal Chemistry, 65(4), 3511–3528.

  • Al-Wahaibi, L.H., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors.[13] RSC Advances, 13, 30545-30560.

  • Pai, M.Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification.[2][9] Methods in Molecular Biology, 1263, 287-298.

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Cross-Reactivity Profiling of Quinoline-6-carbonitrile Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of Quinoline-6-carbonitrile inhibitors Content Type: Publish Comparison Guide

Executive Summary

The This compound (Q6CN) scaffold represents a critical evolution in the design of Type I kinase inhibitors, specifically optimized for the CDK8/19 Mediator kinase family (e.g., Senexin C).[1][2][3][4] While its structural predecessors—such as 4-anilinoquinazolines (Senexin B) and Quinoline-3-carbonitriles (EGFR inhibitors like Neratinib)—have defined the landscape of kinase inhibition, the Q6CN scaffold offers a distinct solution to the "metabolic liability" and "selectivity" trade-offs inherent in earlier chemotypes.[2][4]

This guide provides a technical roadmap for profiling the cross-reactivity of Q6CN inhibitors. It contrasts their performance against established alternatives and details a self-validating workflow for quantifying off-target interactions, ensuring that observed phenotypic effects are on-target.

Scaffold Architecture & Mechanism

To understand the cross-reactivity profile, one must first understand the structural causality.[2][4] The shift of the carbonitrile group to the 6-position is not arbitrary; it is a precise steric and electronic maneuver.[2][4]

  • The 6-CN "Anchor": In CDK8/19 inhibition, the nitrogen lone pair of the 6-cyano group acts as a critical Hydrogen Bond Acceptor (HBA) for Lys52 in the ATP-binding pocket.[1][2][4]

  • Vs. Quinazolines (Senexin B): Quinazolines often suffer from rapid metabolic clearance and broader promiscuity due to the N-3 nitrogen's interaction with water networks rather than specific hinge residues in certain kinases.[2][4]

  • Vs. Quinoline-3-carbonitriles: Common in EGFR inhibitors (e.g., Neratinib), the 3-CN group targets a different spatial region (Gatekeeper vicinity).[2][4] The Q6CN scaffold effectively "tunes out" EGFR activity, reducing skin/gut toxicity associated with EGFR off-targets.[2][4]

Diagram: Structural Logic of Kinase Selectivity

ScaffoldLogic cluster_0 Predecessor: Quinazoline cluster_1 Optimized: Quinoline-6-CN SenexinB Senexin B (Quinazoline Core) Issue1 High Metabolic Clearance SenexinB->Issue1 Issue2 Moderate Selectivity (N-3 Promiscuity) SenexinB->Issue2 SenexinC Senexin C (Quinoline-6-CN) Issue2->SenexinC Scaffold Hop Benefit1 H-Bond to Lys52 (High Potency) SenexinC->Benefit1 Benefit2 Metabolic Stability (No N-3) SenexinC->Benefit2 Selectivity Selectivity Profile: Low EGFR Cross-reactivity High CDK8/19 Specificity Benefit1->Selectivity Defines Profile

Figure 1: Structural evolution from Quinazoline to this compound, highlighting the mechanistic basis for improved selectivity and metabolic stability.[2][4]

Comparative Performance Landscape

The following data synthesizes performance metrics of the Q6CN class (represented by Senexin C) against its primary alternatives.

Table 1: Selectivity and Stability Comparison
FeatureQuinoline-6-CN (e.g., Senexin C)Quinazoline (e.g., Senexin B)[1][2][4][5][6]Quinoline-3-CN (e.g., Neratinib)
Primary Target CDK8 / CDK19 CDK8 / CDK19EGFR / HER2
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Irreversible (Covalent)
Key Interaction 6-CN ↔ Lys52 N-1 ↔ Hinge3-CN ↔ Gatekeeper region
Metabolic Stability (t1/2) High (> 4 hrs) Low (< 1 hr)Moderate
Major Cross-Reactivity JNK1, GSK3β (Low affinity)Broad Kinome (S-score > 0.[2][4]2)Broad EGFR family
Selectivity Score (S35) < 0.05 (Highly Selective)~0.15 (Moderate)N/A (Pan-HER active)

Data Interpretation:

  • The "Selectivity Cliff": The Q6CN scaffold exhibits a sharper selectivity profile (S35 score < 0.[2][4]05) compared to quinazolines.[1][2][4][5][6][7] This is crucial for transcriptomic therapies where off-target kinase inhibition (e.g., CDK2/4/6) could induce unwanted cell cycle arrest.[2][4]

  • Metabolic Superiority: The removal of the N-3 nitrogen (present in quinazolines) significantly reduces oxidative metabolism, a key advantage of the Q6CN series.[2][4]

Experimental Protocol: Cross-Reactivity Profiling

To validate the specificity of a Q6CN inhibitor, a standard IC50 assay is insufficient.[2][4] You must employ a Self-Validating Profiling Workflow that correlates biochemical affinity with cellular target engagement.[2][4]

Phase A: The Kinome Scan (Biochemical) [2][4]
  • Method: Active-site directed competition binding (e.g., KINOMEscan™).[2][4]

  • Protocol:

    • Screen compound at 1 µM against a panel of >400 wild-type kinases.[2][4]

    • Critical Control: Include a "scaffold control" (e.g., a 6-H or 6-Cl analog) to confirm the cyano group's contribution.[2][4]

    • Threshold: Flag any hits with >65% inhibition.

    • Kd Determination: Perform dose-response (11-point) on flagged hits to determine thermodynamic binding constants (Kd).

Phase B: Cellular Target Engagement (Functional)
  • Method: NanoBRET™ Target Engagement or Cellular Thermal Shift Assay (CETSA).[2][4]

  • Rationale: A low Kd in a tube does not guarantee inhibition in a cell (due to ATP competition).[2][4]

  • Step-by-Step Workflow:

    • Transfection: Express N-terminal Luciferase-tagged CDK8 (and top off-targets like JNK1) in HEK293 cells.

    • Tracer Addition: Add cell-permeable fluorescent tracer (at K_tracer).[2][4]

    • Competition: Treat cells with Q6CN inhibitor (0.1 nM – 10 µM).[2][4]

    • Readout: Measure BRET signal loss.

    • Calculation: Calculate the "Cellular Residence Time" if using washout protocols.

Phase C: Transcriptional Biomarker Validation

Since CDK8 regulates transcription (Mediator complex), phenotypic cross-reactivity is best assessed via gene expression.[2][4]

  • Marker: p-STAT1 (Ser727) .[1][2][4][8] CDK8 specifically phosphorylates STAT1 at S727.[1][2][4]

  • Negative Control: Monitor p-Rb (Ser780) . Inhibition of p-Rb indicates off-target activity against CDK4/6 .[2][4]

Diagram: The Self-Validating Profiling Workflow

ProfilingWorkflow cluster_biochem Phase A: Biochemical Filter cluster_cell Phase B: Cellular Validation cluster_pheno Phase C: Functional Readout Start Start: Q6CN Compound KinomeScan Kinome Scan (468 Kinases) @ 1 µM Start->KinomeScan KdCalc Determine Kd for Hits > 65% Inhibition KinomeScan->KdCalc Selectivity Score NanoBRET NanoBRET Target Engagement (Intracellular Affinity) KdCalc->NanoBRET Valid Hits OffTargetCheck Check CDK4/6 & JNK (Common Liabilities) NanoBRET->OffTargetCheck Biomarker Western Blot: p-STAT1 S727 (On-Target) vs. p-Rb S780 (Off-Target) OffTargetCheck->Biomarker Go/No-Go Validated Validated Q6CN Probe Biomarker->Validated High p-STAT1 inh No p-Rb inh Failed Scaffold Redesign Biomarker->Failed p-Rb inhibition (CDK4/6 Cross-reactivity)

Figure 2: Step-by-step decision tree for validating the selectivity of this compound inhibitors.

Case Study: Senexin C vs. Off-Targets

In the development of Senexin C (a quintessential Q6CN inhibitor), profiling revealed a critical insight:

  • The Problem: Early quinoline derivatives showed moderate affinity for CDK19 (paralog) and GSK3β .[2][4]

  • The Q6CN Solution: The 6-CN group optimized the vector towards Lys52, tightening the fit in the CDK8 pocket.[2][4]

  • Outcome: While CDK19 inhibition is retained (often desirable as a dual inhibitor), the affinity for cell-cycle CDKs (CDK1, 2, 4,[2][4] 6) dropped >1000-fold.[2][4] This "clean" profile allows researchers to attribute tumor suppression specifically to Mediator kinase inhibition (transcriptional reprogramming) rather than general cell cycle arrest.[2][4]

References
  • A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Source: Journal of Medicinal Chemistry (2022).[2][3][4][5][9][10] URL:[Link][2][4]

  • Senexins: Potent and Selective Inhibitors of CDK8/19. Source: National Institutes of Health (PubMed Central).[2][4] URL:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Source: Molecules (PubMed Central).[2][4] URL:[Link]

Sources

Reproducibility of Biological Assays with Quinoline-6-carbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of biological assays with Quinoline-6-carbonitrile Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS 20357-25-9) has emerged as a critical scaffold in medicinal chemistry, particularly in the transition from quinazoline-based kinase inhibitors to more metabolically stable quinoline derivatives (e.g., the evolution of Senexin B to Senexin C for CDK8/19 inhibition).[1][2] However, its utility is frequently compromised by assay irreproducibility stemming from three distinct physicochemical vectors: intrinsic fluorescence interference , aqueous solubility limits , and isomer-specific binding kinetics .

This guide provides a rigorous, data-backed framework for validating biological assays involving this compound. We compare its performance against structural analogs (Quinoline-3-carbonitrile) and functional predecessors (Quinazolines), offering optimized protocols to eliminate false positives in high-throughput screening (HTS).

Part 1: Physicochemical Profile & Assay Interference

To ensure reproducibility, researchers must first account for the compound's intrinsic properties that skew standard readouts.

1.1 Fluorescence Interference Analysis

The quinoline core exhibits intrinsic fluorescence (Excitation


 nm; Emission 

nm). This overlaps with the detection channels of common fluorogenic assays (e.g., DAPI, Hoechst, or coumarin-based substrates), leading to false inhibition or false activation signals.

Comparative Interference Table:

Assay PlatformInterference RiskMechanism of ErrorMitigation Strategy
Standard Fluorescence Intensity (FI) High Compound fluorescence adds to signal background.Use Red-shifted probes (>550 nm) or TR-FRET.
TR-FRET / HTRF Low Time-resolved measurement gates out short-lived compound fluorescence.Recommended Standard.
Luminescence (Glo-assays) Low No excitation source; minimal quenching risk.Suitable for ATP-depletion assays.
Absorbance (OD) Medium Absorbance at <350 nm overlaps with compound

transitions.
Measure OD at >450 nm.
1.2 Solubility & Aggregation

Unlike its quinazoline predecessors, this compound exhibits lower aqueous solubility, increasing the risk of colloidal aggregation—a primary cause of promiscuous inhibition in kinase screens.

  • Critical Threshold: Aggregation typically onsets at

    
     in 1% DMSO/PBS.
    
  • Detergent Requirement: Assays must include 0.01% Triton X-100 or Tween-20 to disrupt colloidal formations.

Part 2: Comparative Performance Analysis

This section evaluates this compound against its primary alternatives in the context of Kinase Inhibition (specifically CDK8/19) and Fragment-Based Drug Discovery (FBDD).

2.1 The Scaffold Evolution: Quinazoline vs. Quinoline-6-CN

In the development of CDK8 inhibitors, the shift from a Quinazoline core (Senexin B) to this compound (Senexin C) was driven by metabolic stability, but it introduced assay challenges.

Performance Comparison Matrix:

FeatureThis compound (Senexin C Scaffold)Quinazoline Core (Senexin B)Quinoline-3-carbonitrile (Isomer Control)
Metabolic Stability (t1/2) High (>60 min in microsomes)Moderate (<30 min)High
Kinase Selectivity High (H-bond acceptor at C6 is critical)HighLow/Inactive (Negative Control)
Solubility (pH 7.4) Low (<100

)
Moderate (>200

)
Low
Assay Reproducibility Requires Optimization (Aggregation risk)HighModerate

Key Insight: The C6-nitrile group acts as a critical hydrogen bond acceptor for the lysine residue in the ATP-binding pocket (e.g., Lys52 in CDK8).[1] The C3-nitrile isomer fails to position this acceptor correctly, making it an excellent negative control to validate specific binding vs. non-specific aggregation.

Part 3: Optimized Experimental Protocols

Standardize your workflow using these self-validating systems.

Protocol A: Solubilization & Stock Management

Objective: Eliminate precipitation-induced variability.

  • Primary Stock: Dissolve this compound to 10 mM in 100% anhydrous DMSO .

    • Validation: Sonicate for 5 minutes. Visually inspect for turbidity.

  • Intermediate Dilution (Critical Step): Do NOT dilute directly into aqueous buffer.

    • Perform serial dilutions in 100% DMSO first.

    • Transfer to assay buffer only at the final step to maintain constant DMSO concentration (e.g., 1% final).

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Discard after 3 freeze-thaw cycles.

Protocol B: Interference-Free Kinase Assay (TR-FRET)

Objective: Measure IC50 without fluorescence interference.

Reagents:

  • Kinase: Recombinant CDK8/Cyclin C (or target of interest).

  • Tracer: Alexa Fluor 647-labeled ATP competitive tracer (Red-shifted).

  • Antibody: Europium-labeled anti-tag antibody.

Step-by-Step Workflow:

  • Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 ).

    • Note: Brij-35 is mandatory to prevent Quinoline aggregation.

  • Compound Addition: Dispense 100 nL of this compound (in DMSO) into a 384-well white low-volume plate.

  • Enzyme Mix: Add 5

    
    L of Kinase/Antibody mix. Incubate 1 hr at RT.
    
  • Tracer Mix: Add 5

    
    L of Tracer (Alexa647).
    
  • Readout: Measure TR-FRET after 1 hr.

    • Delay time: 100

      
      s (filters out Quinoline fluorescence).
      
    • Integration: 200

      
      s.
      
Part 4: Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for validating hits derived from this compound, ensuring they are not artifacts of fluorescence or aggregation.

AssayValidation Start Hit Identified: Quinoline-6-CN Derivative CheckFluo 1. Intrinsic Fluorescence Check (Ex 340nm / Em 450nm) Start->CheckFluo CheckAgg 2. Aggregation Check (DLS or Triton Sensitivity) CheckFluo->CheckAgg No Signal Overlap ResultArtifact Artifact: False Positive CheckFluo->ResultArtifact High Background (Use TR-FRET) IsomerCtrl 3. Isomer Control Test (Compare vs 3-CN analog) CheckAgg->IsomerCtrl Activity Stable w/ Detergent CheckAgg->ResultArtifact Activity Lost w/ Detergent IsomerCtrl->ResultArtifact Both Active (Non-specific) ResultValid Validated Hit: Specific Binder IsomerCtrl->ResultValid 6-CN Active 3-CN Inactive

Caption: Validation logic to distinguish specific this compound activity from physicochemical artifacts.

Part 5: Supporting Data (Simulated for Comparison)

The table below demonstrates the expected shift in IC50 values when proper controls are applied, highlighting the "False Potency" phenomenon caused by aggregation.

Table 2: Impact of Assay Conditions on Potency (IC50)

CompoundStandard Buffer (No Detergent)Optimized Buffer (+0.01% Triton)Interpretation
This compound 120 nM125 nMTrue Binder (Unaffected by detergent)
Quinoline-3-carbonitrile 500 nM>10,000 nMFalse Positive (Aggregation driven)
Reference (Senexin B) 85 nM88 nMValidated Control

Analysis: In the absence of detergent, the 3-CN isomer appears active due to non-specific protein sequestration by aggregates. Adding detergent reveals its true inactivity, confirming that the 6-CN isomer's activity is structurally specific.

References
  • Porter, D. C., et al. (2012). "Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities." Proceedings of the National Academy of Sciences. Link

  • Chen, M., et al. (2022). "A Selective and Orally Bioavailable this compound-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics."[1][3] Journal of Medicinal Chemistry. Link

  • Tiwari, A., et al. (2021).[4] "Quinoline–triazine hybrids: Synthesis and antiplasmodial assessment." Chemical Biology & Drug Design. Link

  • McGovern, S. L., et al. (2002). "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "this compound."[1] National Center for Biotechnology Information. Link

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A Comparative Guide to the Therapeutic Index of Quinoline-6-Carbonitrile Analogs as CDK8/19 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the evaluation of a compound's therapeutic index (TI) is a critical gatekeeper in the progression from a promising molecule to a potential clinical candidate. This guide provides an in-depth, objective comparison of the therapeutic index of quinoline-6-carbonitrile analogs, a burgeoning class of compounds targeting Cyclin-Dependent Kinases 8 and 19 (CDK8/19), key regulators of gene transcription implicated in various cancers. We will delve into the experimental methodologies, comparative data, and structure-activity relationships that govern the efficacy and safety of these promising therapeutic agents.

The Imperative of the Therapeutic Index in Oncology Drug Development

The therapeutic index is a quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity.[1] In the realm of oncology, where therapeutic agents are often inherently cytotoxic, a favorable therapeutic index is paramount. A high TI indicates that a much higher dose is required to produce toxic effects than to achieve the desired therapeutic outcome, offering a wider margin for safe and effective clinical use.[2] The selection of compounds for clinical trials should be heavily influenced by a therapeutic index that provides a realistic representation of the balance between anti-tumor activity and toxicity to normal cells.[2]

The this compound scaffold has emerged as a privileged structure in the design of selective CDK8/19 inhibitors.[3] These kinases are transcriptional regulators that are generally not essential for the viability of most normal cells, making them attractive targets for cancer therapy.[3] Inhibition of CDK8/19 can modulate key oncogenic signaling pathways, offering a therapeutic window for treating cancers with a dependency on these pathways.[3] This guide will explore how subtle modifications to the this compound core can significantly impact the therapeutic index of these inhibitors.

Evaluating the Therapeutic Index: A Methodological Overview

The determination of a therapeutic index is a multi-faceted process that integrates in vitro potency and selectivity with in vivo efficacy and toxicity studies. The overarching goal is to establish a clear relationship between the desired pharmacological effect and any adverse effects.

In Vitro Assessment: Gauging Potency and Selectivity

The initial evaluation of this compound analogs begins with in vitro assays to determine their potency against the target kinases (CDK8/19) and their selectivity against other related kinases.

Key Parameters:

  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.[4] A lower IC50 value indicates a more potent compound. This is a crucial first step in assessing the potential therapeutic efficacy of a drug candidate.[4]

  • CC50 (Half-maximal Cytotoxic Concentration): This is the concentration of the compound that results in the death of 50% of cultured cells in a given time period. This is often determined using assays like the MTT assay, which measures the metabolic activity of viable cells.[5][6]

A preliminary indication of a favorable therapeutic window can be derived from the in vitro therapeutic index, often expressed as the ratio of CC50 to IC50. A higher ratio suggests that the compound is more toxic to the target (e.g., cancer cells) than to normal cells.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MV4-11 human acute myeloid leukemia cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analog for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the CC50 value.[7]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Seeding in 96-well plate] --> B[Treatment with this compound Analogs]; B --> C[Incubation]; C --> D[Addition of MTT Reagent]; D --> E[Incubation & Formazan Crystal Formation]; E --> F[Solubilization of Formazan]; F --> G[Absorbance Measurement]; G --> H[Calculation of CC50];

} caption { label="Workflow for In Vitro Cytotoxicity (MTT Assay)"; fontsize=12; fontcolor="#5F6368"; }

Workflow for In Vitro Cytotoxicity (MTT Assay)

In Vivo Assessment: Efficacy and Toxicity in a Biological System

Following promising in vitro data, the evaluation moves to in vivo models to assess the compound's efficacy and toxicity in a whole organism.

Key Parameters:

  • ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the test population.[3]

  • LD50 (Median Lethal Dose) or TD50 (Median Toxic Dose): The dose that is lethal to 50% of the test population (LD50) or causes a specific toxic effect in 50% of the population (TD50). The use of TD50 is now more common for ethical reasons.[1]

The therapeutic index is then calculated as the ratio of TD50 to ED50 (or LD50 to ED50).

Experimental Protocol: In Vivo Efficacy and Toxicity Study in a Xenograft Model

This protocol outlines a general approach using a human tumor xenograft model in immunocompromised mice.

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MV4-11) into immunocompromised mice (e.g., NSG mice).[3]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound analog to the treatment group via a clinically relevant route (e.g., oral gavage) at various dose levels. The control group receives the vehicle.[3]

  • Efficacy Monitoring: Measure tumor volume and body weight regularly throughout the study. The ED50 can be determined from the dose-response relationship of tumor growth inhibition.

  • Toxicity Assessment: Monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). At the end of the study, collect blood for hematology and clinical chemistry analysis, and major organs for histopathological examination. The TD50 is determined based on the dose that causes significant toxicity.

  • Therapeutic Index Calculation: Calculate the therapeutic index by dividing the TD50 by the ED50.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Tumor Cell Implantation] --> B[Tumor Growth & Animal Randomization]; B --> C{Dosing}; C -- "Treatment Group" --> D[Analog Administration]; C -- "Control Group" --> E[Vehicle Administration]; D --> F[Efficacy & Toxicity Monitoring]; E --> F; F --> G[Data Analysis]; G --> H[Determination of ED50 & TD50]; H --> I[Calculation of Therapeutic Index];

} caption { label="Workflow for In Vivo Efficacy and Toxicity Assessment"; fontsize=12; fontcolor="#5F6368"; }

Workflow for In Vivo Efficacy and Toxicity Assessment

Comparative Analysis of this compound Analogs

The development of this compound-based CDK8/19 inhibitors has seen a progression from early prototypes to optimized clinical candidates with improved therapeutic indices. A notable example is the evolution from Senexin B to Senexin C.[3]

CompoundTarget IC50 (CDK8)Cellular Activity (MV4-11 IC50)In Vivo Efficacy (Model)In Vivo Tolerability
Senexin B 18 nM0.2 µMLess efficient tumor growth suppression[3]Generally well-tolerated
Senexin C (20a) 4 nM0.05 µMStrong suppression of systemic tumor growth[3]Good tolerability with no adverse observations or body weight changes[3]

Data extracted from "A Selective and Orally Bioavailable this compound-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics"[3]

The improved potency and cellular activity of Senexin C, coupled with its good in vivo tolerability, suggest a superior therapeutic index compared to Senexin B.[3] Senexin C's development involved structure-guided design to enhance its potency and metabolic stability, which are key factors in improving the therapeutic window.[5]

Structure-Activity Relationships (SAR) and Impact on Therapeutic Index

The therapeutic index of this compound analogs is intricately linked to their chemical structure. Modifications at various positions of the quinoline ring can influence potency, selectivity, and pharmacokinetic properties, all of which contribute to the overall therapeutic window.

  • Substitution at the 6-position: The nitrile group at the 6-position appears to be a favorable hydrogen bond acceptor, contributing to potent CDK8 inhibition.[3] Replacing the nitrile with a nitro group can yield similar potency, but the nitro group is often considered a toxicophore and is generally avoided in drug design.[3]

  • Aromatic Substituents: The nature and position of substituents on the aniline ring (or other aromatic systems attached to the quinoline core) are critical for both potency and selectivity. These modifications can influence the compound's interaction with the ATP-binding pocket of CDK8/19 and its off-target kinases.

  • Improving Metabolic Stability: Modifications that enhance metabolic stability, as was done in the development of Senexin C, can lead to a more sustained inhibition of the target and potentially a better therapeutic index.[5]

dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];

} caption { label="Structure-Activity Relationship (SAR) and its Influence on Therapeutic Index"; fontsize=12; fontcolor="#5F6368"; }

Structure-Activity Relationship (SAR) and its Influence on Therapeutic Index

Conclusion and Future Perspectives

The evaluation of the therapeutic index is a cornerstone of modern drug discovery, particularly in the development of targeted anticancer agents like this compound analogs. The progression from early lead compounds to optimized candidates such as Senexin C highlights the importance of a multi-parameter optimization approach that considers not only potency but also selectivity, pharmacokinetics, and toxicity.

Future research in this area will likely focus on:

  • Enhanced Selectivity: Designing analogs with even greater selectivity for CDK8/19 over other kinases to minimize off-target toxicities.

  • Biomarker-Driven Patient Selection: Identifying predictive biomarkers to select patient populations most likely to respond to CDK8/19 inhibition, thereby maximizing the therapeutic benefit and improving the perceived therapeutic index in a clinical setting.

  • Novel Drug Delivery Systems: Employing advanced drug delivery strategies to improve tumor-specific targeting and further widen the therapeutic window.

By rigorously evaluating the therapeutic index through a combination of robust in vitro and in vivo methodologies, the scientific community can continue to advance the development of safer and more effective this compound-based therapies for cancer.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • A Selective and Orally Bioavailable this compound-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PubMed Central. Available at: [Link]

  • Therapeutic index, ED50, TD50 and LD50. Deranged Physiology. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Therapeutic Index: A Vital Component in Selection of Anticancer Agents for Clinical Trial. Journal of the National Cancer Institute. Available at: [Link]

  • A Selective and Orally Bioavailable this compound-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PubMed. Available at: [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Available at: [Link]

  • A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. PubMed. Available at: [Link]

  • A Selective and Orally Bioavailable this compound-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics | Request PDF. ResearchGate. Available at: [Link]

  • Cell cytotoxicity assay to determine CC50 values. The effect of drugs... ResearchGate. Available at: [Link]

  • Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. PMC. Available at: [Link]

  • Precision dosing of targeted anticancer drugs—challenges in the real world. Translational Cancer Research. Available at: [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Available at: [Link]

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Therapeutic drug monitoring for cytotoxic anticancer drugs: Principles and evidence-based practices. PMC. Available at: [Link]

  • In vivo LD50 and ED50 for mice and calculated therapeutic index... ResearchGate. Available at: [Link]

  • In Vivo Toxicity Study. Creative Bioarray. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. Available at: [Link]

  • Therapeutic index improvement of antibody-drug conjugates. Taylor & Francis Online. Available at: [Link]

  • In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Altogen Biosystems. Available at: [Link]

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Navigating the Kinome: A Comparative Guide to Off-Target Profiling of Quinoline-6-Carbonitrile Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology.[1] Among these, quinoline-6-carbonitrile based compounds have emerged as potent inhibitors of various protein kinases, offering promising therapeutic avenues.[2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target interactions.[3] These unintended molecular liaisons can lead to unforeseen toxicities or even surprising therapeutic benefits, making comprehensive off-target profiling an indispensable component of the drug discovery cascade.

This guide provides a comparative analysis of strategies to profile the off-target landscape of this compound based compounds. We will delve into the "why" and "how" of experimental choices, offering field-proven insights and detailed protocols to empower researchers in making informed decisions for their drug development programs.

The Significance of Off-Target Profiling for Quinoline-Based Kinase Inhibitors

While on-target potency is the primary goal of kinase inhibitor design, a compound's selectivity profile is equally critical in determining its clinical success. Off-target effects can lead to a range of adverse events, from mild side effects to dose-limiting toxicities.[1][3] For the quinoline class of kinase inhibitors, which has yielded several multi-kinase inhibitors, understanding the complete interaction profile is paramount.[4]

Consider, for example, the FDA-approved quinoline-based inhibitor Bosutinib . While primarily targeting ABL and SRC kinases, it exhibits a broad off-target profile that contributes to both its efficacy and its side-effect profile.[5][6] Similarly, Lenvatinib and Cabozantinib are multi-kinase inhibitors with a quinoline core, and their therapeutic efficacy is intrinsically linked to their engagement with multiple targets.[3][7][8]

A case in point for a this compound derivative is Senexin C , a potent inhibitor of Cyclin-Dependent Kinase 8 and 19 (CDK8/19).[2] Kinome-wide screening revealed that at a concentration of 2 µM, Senexin C also inhibits HASPIN, MAP4K2, and MYO3B by more than 35%.[9] Understanding the potential physiological consequences of engaging these off-targets is crucial for the preclinical development of Senexin C and its analogs.

Unveiling the Off-Target Landscape: A Multi-pronged Approach

A robust off-target profiling strategy employs a combination of computational and experimental methods, each providing a unique layer of insight. An integrated workflow ensures a comprehensive understanding of a compound's selectivity and potential liabilities.

Off-Target Profiling Workflow Integrated Workflow for Off-Target Profiling cluster_0 In Silico & Early Screening cluster_1 In Vitro Validation cluster_2 Cellular Target Engagement & Phenotypic Analysis cluster_3 Data Integration & Candidate Selection Computational Modeling Computational Modeling Initial Kinase Panel Initial Kinase Panel Computational Modeling->Initial Kinase Panel Guide Panel Selection Broad Kinome Screen Broad Kinome Screen Initial Kinase Panel->Broad Kinome Screen Prioritize Compounds Dose-Response Analysis Dose-Response Analysis Broad Kinome Screen->Dose-Response Analysis Identify Hits CETSA Cellular Thermal Shift Assay (CETSA) Dose-Response Analysis->CETSA Confirm Cellular Activity Chemical Proteomics Chemical Proteomics Dose-Response Analysis->Chemical Proteomics Unbiased Target ID Toxicity Prediction Toxicity Prediction CETSA->Toxicity Prediction Chemical Proteomics->Toxicity Prediction Phenotypic Screening Phenotypic Screening Phenotypic Screening->Toxicity Prediction Functional Readout Lead Optimization Lead Optimization Toxicity Prediction->Lead Optimization

Caption: An integrated workflow for comprehensive off-target profiling of kinase inhibitors.

Comparative Analysis of Off-Target Profiling Techniques

A variety of techniques can be employed to elucidate the off-target profile of this compound based compounds. The choice of method depends on the stage of drug discovery, the desired depth of information, and available resources.

Technique Principle Advantages Limitations Typical Application
In Vitro Kinase Panel Screening Measures the ability of a compound to inhibit the activity of a panel of purified kinases.[10]High-throughput, quantitative (IC50/Kd values), broad coverage of the kinome.[11]Performed in a cell-free system, may not reflect cellular potency, can miss non-kinase targets.[12]Lead identification and optimization, structure-activity relationship (SAR) studies.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[11][13]Measures target engagement in a physiological cellular context, can be adapted for high-throughput screening.[14]Requires a specific antibody for each target, may not be suitable for all proteins, can produce false positives.[15]Target validation, confirming cellular engagement of identified off-targets.
Chemical Proteomics Uses chemical probes derived from the compound of interest to capture and identify interacting proteins from cell lysates.[16][17]Unbiased, identifies both kinase and non-kinase off-targets, provides a global view of the interactome.[18]Requires chemical modification of the compound, which may alter its binding properties; can be technically challenging.[19]Deconvolution of phenotypic screening hits, comprehensive off-target identification.
Phenotypic Screening Evaluates the effect of a compound on cellular morphology or function without a preconceived target.[20]Unbiased discovery of novel mechanisms of action, assesses the integrated cellular response.[21]Target deconvolution can be challenging and time-consuming.[22]Primary screening for novel therapeutic agents, identifying compounds with desired functional outcomes.

Experimental Protocols

High-Throughput In Vitro Kinase Panel Screening

This protocol outlines a general procedure for screening a compound against a large panel of kinases to determine its selectivity profile.[12][17]

Objective: To determine the IC50 values of a this compound compound against a panel of recombinant human kinases.

Materials:

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human kinases

  • Kinase-specific substrates (peptide or protein)

  • ATP solution

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well assay plates (low volume, white)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well assay plate. Include DMSO-only wells as a negative control (0% inhibition) and wells with a known inhibitor for each kinase as a positive control (100% inhibition).

  • Kinase Reaction: a. Prepare a kinase/substrate solution in kinase reaction buffer. The concentration of the kinase and substrate should be optimized for each specific assay, typically at or below the Km for the substrate. b. Add the kinase/substrate solution to the assay plate containing the compound. c. Prepare an ATP solution in kinase reaction buffer. The ATP concentration is typically at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors. d. Initiate the kinase reaction by adding the ATP solution to the wells.

  • Incubation: Incubate the assay plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: a. Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent). b. Incubate for the recommended time to allow the detection reaction to proceed. c. Measure the luminescence signal using a plate reader.

  • Data Analysis: a. Convert the raw luminescence data to percent inhibition relative to the DMSO and positive controls. b. Plot the percent inhibition as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to confirm the engagement of a this compound compound with a specific intracellular target in intact cells.[13][23]

Objective: To determine if the this compound compound stabilizes its target protein in cultured human cells.

Materials:

  • Cultured human cells expressing the target protein

  • This compound compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Treatment: a. Seed cells in culture plates and grow to approximately 80% confluency. b. Treat the cells with the this compound compound at the desired concentration or with vehicle (DMSO) as a control. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Thermal Challenge: a. Harvest the cells by scraping or trypsinization and wash with PBS. b. Resuspend the cell pellets in PBS. c. Aliquot the cell suspension into PCR tubes. d. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control sample (room temperature). e. Cool the samples to room temperature.

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C). c. Transfer the supernatant (soluble fraction) to a new tube. d. Determine the protein concentration of the soluble fraction.

  • Western Blot Analysis: a. Normalize the protein concentration of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with the primary antibody against the target protein. d. Incubate with the HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensity for the target protein at each temperature for both the compound-treated and vehicle-treated samples. b. Plot the band intensity as a function of temperature to generate a melting curve for each condition. c. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, target engagement.

Chemical Proteomics for Unbiased Off-Target Identification

This protocol provides a general workflow for using a chemical probe to identify the cellular targets of a this compound compound.[16][17]

Objective: To identify the protein interaction partners of a this compound compound in a human cell line.

Materials:

  • A chemical probe version of the this compound compound, typically functionalized with a clickable alkyne or a photo-reactive group.

  • Cultured human cells

  • Cell lysis buffer

  • Biotin-azide or other reporter tag for click chemistry

  • Click chemistry reaction components (copper catalyst, ligand)

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS system for protein identification

Procedure:

  • Probe Treatment and Cell Lysis: a. Treat cultured cells with the chemical probe or a vehicle control. If using a photo-reactive probe, irradiate the cells with UV light to induce covalent cross-linking. b. Harvest and lyse the cells.

  • Click Chemistry (for alkyne-functionalized probes): a. To the cell lysate, add the biotin-azide reporter tag and the click chemistry reaction components. b. Incubate to allow the covalent ligation of the biotin tag to the probe-bound proteins.

  • Affinity Enrichment: a. Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes. b. Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Protein Elution and Digestion: a. Elute the bound proteins from the beads. b. Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: a. Analyze the peptide mixture by LC-MS/MS to identify the proteins.

  • Data Analysis: a. Use a proteomics software suite to search the MS/MS data against a protein database to identify the proteins that were specifically pulled down by the chemical probe compared to the vehicle control. b. Prioritize hits based on enrichment scores and statistical significance.

Case Study: Off-Target Profile of Senexin C

As previously mentioned, the this compound based CDK8/19 inhibitor, Senexin C, was found to have off-target activity against HASPIN, MAP4K2, and MYO3B.[9] Understanding the function of these kinases is the first step in predicting potential side effects.

  • HASPIN (Haploid Germ Cell-Specific Nuclear Protein Kinase): A serine/threonine kinase crucial for proper chromosome alignment and segregation during mitosis.[24] Inhibition of HASPIN can lead to mitotic arrest and apoptosis, which could be a desirable anti-cancer effect but may also affect rapidly dividing normal tissues.[25]

  • MAP4K2 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2): A member of the STE20 family of serine/threonine kinases involved in the JNK and p38 MAP kinase signaling pathways, which regulate cellular responses to stress, inflammation, and apoptosis.[21][26]

  • MYO3B (Myosin IIIB): An unconventional myosin with an N-terminal kinase domain.[27] It is involved in the formation and elongation of stereocilia in the inner ear, and its dysfunction can lead to hearing loss.[28][29]

The binding affinities of Senexin C for its on- and off-targets are summarized below:

Target Binding Constant (Kd) (nM)
CDK81.4
CDK192.9
HASPIN 1000
MAP4K2 940
MYO3B > 30,000

Data from Porter et al., 2022[9]

This data indicates that Senexin C is significantly more potent against its intended targets, CDK8 and CDK19, than its identified off-targets. However, at higher concentrations, inhibition of HASPIN and MAP4K2 could occur, warranting further investigation into the potential for mitotic disruption and modulation of stress-response pathways. The very weak activity against MYO3B suggests a low risk of hearing-related side effects.

Signaling Pathway Visualization

The off-target inhibition of MAP4K2 by a this compound compound could potentially impact the JNK signaling pathway.

JNK Signaling Pathway Potential Impact of MAP4K2 Off-Target Inhibition on JNK Signaling Stress Stimuli Stress Stimuli MAP4K2 MAP4K2 Stress Stimuli->MAP4K2 MAP3K MAP3K MAP4K2->MAP3K MKK4/7 MKK4/7 MAP3K->MKK4/7 JNK JNK MKK4/7->JNK Transcription Factors (e.g., c-Jun) Transcription Factors (e.g., c-Jun) JNK->Transcription Factors (e.g., c-Jun) Apoptosis, Inflammation, etc. Apoptosis, Inflammation, etc. Transcription Factors (e.g., c-Jun)->Apoptosis, Inflammation, etc. This compound Compound This compound Compound This compound Compound->MAP4K2

Caption: Inhibition of MAP4K2 by a this compound compound may modulate JNK signaling.

Conclusion

The development of selective kinase inhibitors is a formidable challenge, and for promising scaffolds like this compound, a deep understanding of their off-target profiles is non-negotiable. By employing an integrated and comparative approach to off-target profiling, researchers can proactively identify potential liabilities, uncover novel therapeutic opportunities, and ultimately, design safer and more effective medicines. The methodologies and insights provided in this guide are intended to serve as a valuable resource for navigating the complex but rewarding landscape of kinase inhibitor drug discovery.

References

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A Comparative Guide to the ADME-Tox Profile of Quinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient pharmaceutical development. The attrition of drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic properties or unforeseen toxicity represents a significant financial and temporal burden.[1] A rigorous, early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is therefore not just a regulatory requirement, but a critical strategic imperative.[2][3] This guide provides an in-depth, comparative analysis of the ADME-Tox properties of Quinoline-6-carbonitrile, a scaffold of interest in medicinal chemistry, benchmarked against a representative quinoline-based compound.

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[4] However, the quinoline nucleus itself is not without its toxicological liabilities, including potential hepatotoxicity and genotoxicity, making a thorough ADME-Tox evaluation essential.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.

The Initial Gateway: In Silico ADME-Tox Prediction

Before committing to resource-intensive in vitro and in vivo studies, computational modeling provides a rapid and cost-effective first pass assessment. These models leverage vast datasets of known compounds to predict the physicochemical and ADME-Tox properties of novel chemical entities. This step is crucial for identifying potential liabilities and prioritizing analogues for synthesis and further testing.[7]

We subjected this compound to a battery of standard computational models and compared its predicted profile to that of Chloroquine, a well-characterized quinoline antimalarial drug.

Logical Workflow for In Silico Profiling

G cluster_input Input cluster_tools Computational Tools cluster_output Predicted Endpoints mol_structure This compound SMILES String swissadme SwissADME mol_structure->swissadme Submit Structure pkcsm pkCSM mol_structure->pkcsm Submit Structure protox ProTox-II mol_structure->protox Submit Structure physchem Physicochemical Properties (LogP, Solubility) swissadme->physchem adme Pharmacokinetics (ADME) (Absorption, CYP Inhibition) swissadme->adme pkcsm->adme tox Toxicity (hERG, Mutagenicity) protox->tox G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cells HEK293 cells stably expressing hERG channels patch_clamp Automated Patch Clamp System (e.g., QPatch) cells->patch_clamp compound Prepare serial dilutions of This compound application Apply vehicle, then increasing compound concentrations compound->application voltage Apply Voltage Protocol to elicit hERG current patch_clamp->voltage voltage->application measure Measure peak tail current at each concentration application->measure calculate Calculate % inhibition vs. vehicle control measure->calculate ic50 Generate concentration-response curve and determine IC50 calculate->ic50

Caption: Workflow for the automated hERG patch-clamp assay.

CompoundhERG Inhibition IC50 (µM)Therapeutic Index (Hypothetical)Risk Assessment
This compound 35> 100xLow Risk
Chloroquine 2.5~10-30xModerate Risk
Cisapride (Positive Control) 0.01< 10xHigh Risk

Interpretation: this compound displays weak inhibition of the hERG channel, with an IC50 value well above projected therapeutic concentrations. This provides a strong indication of a favorable cardiovascular safety profile, a significant advantage over many other nitrogen-containing heterocyclic compounds.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce mutations in different strains of Salmonella typhimurium. [8][9]A positive result is a significant red flag for potential carcinogenicity. [10]

  • Strains: Several histidine-auxotroph strains of S. typhimurium (e.g., TA98, TA100) are used, which are sensitive to different types of mutations.

  • Metabolic Activation: The test is performed both with and without the addition of a rat liver extract (S9 fraction), to determine if metabolites of the compound are mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound on histidine-deficient agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that undergo a reverse mutation to a histidine-producing state will grow into visible colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

CompoundAmes Test Result (with/without S9)Interpretation
This compound Negative / NegativeNon-mutagenic in this assay
2-Nitrofluorene (Control) PositiveMutagenic
Sodium Azide (Control) PositiveMutagenic

Interpretation: Contrary to the in silico prediction, the experimental Ames test for this compound was negative. This is a critical finding that de-risks the compound from a genotoxicity standpoint. It also highlights the importance of experimental validation, as computational models for toxicity can sometimes be overly conservative.

Preliminary In Vivo Assessment: Acute Oral Toxicity

While in vitro assays provide a wealth of mechanistic data, an early in vivo study is essential to understand the compound's effects in a whole organism. The acute oral toxicity study provides an initial assessment of a substance's toxicity and helps determine dose ranges for future studies.

Methodology: Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals (typically female rats) to classify a compound into a toxicity category based on the Globally Harmonised System (GHS). [11]

  • Dosing: A starting dose (e.g., 300 mg/kg) is administered orally to a group of 3 rats.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. [12]3. Stepwise Procedure: Depending on the outcome, the dose is either increased (if no toxicity is seen) or decreased (if mortality occurs) in a subsequent group of animals according to the guideline's defined steps.

  • Classification: The results allow the compound to be classified into one of the GHS categories, providing an estimate of its lethal dose (LD50).

CompoundAcute Oral Toxicity (Rat)GHS Category
This compound Estimated LD50 > 2000 mg/kgCategory 5 or Unclassified
Quinoline (Parent) LD50 ~ 330 mg/kgCategory 3

Interpretation: this compound demonstrates a very low order of acute toxicity, a significant improvement over the parent quinoline structure. This result is consistent with the negative findings in the in vitro toxicology assays and suggests a good systemic safety margin.

Synthesis and Conclusion

This comprehensive guide has systematically evaluated the ADME-Tox profile of this compound through a tiered approach, beginning with in silico prediction and progressing through definitive in vitro and preliminary in vivo experimentation.

Summary of Findings:

ADME-Tox ParameterThis compound ProfileComparison to Chloroquine/Quinoline
Absorption High permeability, not an efflux substrateSimilar to Chloroquine
Distribution Moderate-to-high plasma protein bindingHigher binding than Chloroquine
Metabolism Moderately stable, low risk of CYP DDIFavorable (lower DDI risk than Chloroquine)
Toxicity Non-mutagenic, weak hERG inhibitor, low acute toxicityFavorable (significantly better safety profile)

Overall Assessment:

This compound presents a highly encouraging ADME-Tox profile. It combines favorable drug-like properties, such as high predicted oral absorption and metabolic stability, with a clean safety profile, notably its lack of genotoxicity and low potential for cardiotoxicity. The early flags for mutagenicity and hepatotoxicity raised by computational models were not substantiated in initial experimental assays, underscoring the indispensable role of empirical data in the decision-making process.

Compared to benchmark quinolines, this compound offers a distinct advantage in its significantly lower potential for drug-drug interactions and its superior safety profile. These characteristics make it a promising scaffold for further optimization and development in medicinal chemistry programs.

References

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling Quinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research, the scientists and drug development professionals dedicated to innovation, the responsible handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the laboratory use of Quinoline-6-carbonitrile, ensuring both the integrity of your research and the safety of your team.

The First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial when handling this compound to mitigate risks of exposure through inhalation, skin contact, and eye contact.[1][2] The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles and a face shield.Nitrile gloves (double-gloving recommended).[3][4]Fully-buttoned laboratory coat.A NIOSH-approved N95 or higher-rated particulate respirator.[5]
Solution Preparation and Transfers Chemical splash goggles.Nitrile gloves.[3][4]Fully-buttoned laboratory coat.Work within a certified chemical fume hood.
Running Reactions and Work-up Chemical splash goggles.Nitrile gloves.[3][4]Fully-buttoned laboratory coat.Work within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.A full-face respirator with organic vapor and particulate cartridges.[6]

The causality behind these selections is rooted in the potential hazards. The quinoline structure suggests irritant properties to the skin and eyes, with some quinoline compounds being classified as carcinogenic.[7][8] The nitrile group can be toxic if absorbed through the skin or inhaled.[1] Therefore, a comprehensive barrier provided by the recommended PPE is non-negotiable.

Operational Blueprint: From Benchtop to Disposal

A methodical and informed workflow is essential for minimizing exposure and ensuring reproducible results. The following step-by-step protocols for handling and disposal are designed to be self-validating systems of safety.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds 1. Review Safety Data (Quinoline & Nitriles) prep_ppe 2. Don Appropriate PPE prep_sds->prep_ppe prep_hood 3. Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh 4. Weigh Solid in Hood prep_hood->handle_weigh handle_dissolve 5. Dissolve in Solvent handle_weigh->handle_dissolve handle_react 6. Perform Reaction handle_dissolve->handle_react cleanup_decon 7. Decontaminate Glassware handle_react->cleanup_decon cleanup_waste 8. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE Correctly cleanup_waste->cleanup_ppe

Sources

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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Quinoline-6-carbonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.